3-Oxo-3-(oxolan-3-YL)propanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-(oxolan-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-3-1-7(9)6-2-4-10-5-6/h6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXCNUVQVSLRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186610-03-6 | |
| Record name | 3-oxo-3-(oxolan-3-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Oxo-3-(oxolan-3-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Oxo-3-(oxolan-3-yl)propanenitrile, a versatile heterocyclic β-ketonitrile. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for its application in research and development.
Introduction and Chemical Identity
This compound, also known as 3-(tetrahydrofuran-3-carbonyl)acetonitrile, is a bifunctional organic molecule featuring a β-ketonitrile moiety and a saturated five-membered oxygen-containing heterocycle (oxolane or tetrahydrofuran). Its chemical structure combines the reactivity of a ketone and a nitrile with the desirable physicochemical properties often imparted by the tetrahydrofuran ring in medicinal chemistry.
The (R)-enantiomer of this compound is cataloged with the CAS Number 2165560-57-4 .[1]
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 2165560-57-4 ((R)-enantiomer) | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Canonical SMILES | N#CCC(=O)C1CCOC1 | N/A |
Predicted Physicochemical and Spectroscopic Properties
Due to the absence of specific experimental data, the following properties are predicted based on the analysis of similar compounds and general chemical principles.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar β-ketonitriles are often oils or low-melting solids. |
| Boiling Point | > 200 °C (at atmospheric pressure) | High polarity and potential for hydrogen bonding would lead to a relatively high boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, THF, DMSO). Limited solubility in nonpolar solvents. Moderate solubility in water. | The presence of ketone, nitrile, and ether functionalities suggests polarity and hydrogen bonding capability. |
| pKa | ~10-12 | The α-protons between the ketone and nitrile groups are acidic due to resonance stabilization of the conjugate base. |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is crucial for the characterization of this compound. Below are the predicted key spectral features.
The proton NMR spectrum is expected to show distinct signals for the protons of the propanenitrile chain and the tetrahydrofuran ring.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| -CH₂-CN | Singlet | 3.5 - 3.8 |
| -CH-CO- | Multiplet | 3.3 - 3.6 |
| -O-CH₂- (THF ring) | Multiplet | 3.8 - 4.2 |
| -CH₂- (THF ring, adjacent to CH) | Multiplet | 2.0 - 2.4 |
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C≡N | 115 - 120 |
| -CH₂-CN | 25 - 30 |
| -C=O | 195 - 205 |
| -CH-CO- | 45 - 55 |
| -O-CH₂- (THF ring) | 65 - 75 |
| -CH₂- (THF ring) | 28 - 35 |
The IR spectrum will show characteristic absorption bands for the ketone and nitrile functional groups.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | 2240 - 2260 | Medium |
| C=O stretch (ketone) | 1710 - 1730 | Strong |
| C-O-C stretch (ether) | 1050 - 1150 | Strong |
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 139 | [M]⁺ |
| 111 | [M - CO]⁺ |
| 99 | [M - CH₂CN]⁺ |
| 71 | [C₄H₇O]⁺ (tetrahydrofuran-3-yl fragment) |
| 41 | [CH₂CN]⁺ |
Synthesis and Purification
A plausible and efficient synthetic route to this compound is the Claisen condensation of an ester of tetrahydrofuran-3-carboxylic acid with acetonitrile.[2] This reaction is a classic method for the formation of β-ketonitriles.
Synthesis of Precursors
The primary precursor, tetrahydrofuran-3-carboxylic acid, can be synthesized via several reported methods. A common approach involves the oxidation of a suitable precursor like 3-hydroxymethyltetrahydrofuran. The resulting carboxylic acid can then be esterified, for example, with ethanol under acidic conditions (Fischer esterification), to yield ethyl tetrahydrofuran-3-carboxylate.[3]
Proposed Synthetic Protocol: Claisen Condensation
This protocol outlines a general procedure for the synthesis of the target molecule.
Step 1: Formation of the Acetonitrile Anion In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂) is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The suspension is cooled to 0 °C in an ice bath. Anhydrous acetonitrile is then added dropwise to the suspension, leading to the deprotonation of acetonitrile and the formation of the nucleophilic acetonitrile anion.
Step 2: Acylation of the Acetonitrile Anion A solution of ethyl tetrahydrofuran-3-carboxylate in the same anhydrous solvent is added dropwise to the stirred suspension of the acetonitrile anion at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Step 3: Work-up and Purification The reaction is quenched by the careful addition of a proton source, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, until the mixture is neutral or slightly acidic. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Keto-enol tautomerism of this compound.
Reactions at the α-Carbon
The methylene protons situated between the ketone and nitrile groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as:
-
Alkylation: Reaction with alkyl halides.
-
Aldol condensation: Reaction with aldehydes and ketones.
-
Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Reactions of the Nitrile Group
The nitrile group can undergo several transformations:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reactions of the Ketone Group
The ketone carbonyl group can be:
-
Reduced: To a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Converted to an imine or oxime: By reaction with primary amines or hydroxylamine, respectively.
Potential Applications in Drug Discovery and Materials Science
While specific applications for this compound have not been reported, its structural motifs suggest significant potential in several areas of research and development.
Medicinal Chemistry
β-Ketonitriles are valuable intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [4]The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.
The combination of the reactive β-ketonitrile functionality and the favorable properties of the tetrahydrofuran ring makes this compound an attractive starting material for the synthesis of novel bioactive molecules.
Materials Science
The nitrile group can be polymerized, and the overall molecule could potentially be used as a monomer or a precursor for the synthesis of functional polymers. The polarity and chelating ability of the β-ketonitrile moiety might also lend itself to applications in the design of novel ligands for metal complexes with interesting catalytic or material properties.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is currently available for this compound. Therefore, it should be handled with the standard precautions for a novel research chemical.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a promising yet underexplored chemical entity. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential reactivity and applications. As a versatile building block, it holds considerable potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic utility.
References
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Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2726. [Link]
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Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2726. [Link]
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ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved January 19, 2026, from [Link]
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Pichler Modellbau GmbH. (2022, January 1). Material Safety Data Sheet: Red Power XT Lithium Polymer Battery. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (CAS No. 1186610-03-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in their discovery and development endeavors.
Introduction: The Strategic Importance of a Unique Scaffold
3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile integrates two key pharmacophores: the β-ketonitrile group and a tetrahydrofuran (THF) ring. This combination imparts a unique reactivity profile and three-dimensional structure, making it a valuable intermediate for the synthesis of complex molecular architectures.
The β-ketonitrile moiety is a well-established reactive handle in organic synthesis, known for its participation in a wide array of chemical transformations.[1] The electron-withdrawing nature of both the ketone and nitrile functionalities activates the central methylene group, making it amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These characteristics have led to the extensive use of β-ketonitriles as precursors for a diverse range of bioactive molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[2]
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its non-planar, flexible nature allows it to engage in specific, high-affinity interactions with biological targets. The oxygen atom of the THF ring can act as a hydrogen bond acceptor, further enhancing binding affinity.[4] The incorporation of the THF moiety can also favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.
The strategic fusion of these two functional groups in 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile creates a molecule with a rich chemical landscape, ripe for exploration in the development of novel therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
| Property | Value | Source |
| CAS Number | 1186610-03-6 | EON Biotech[5] |
| Molecular Formula | C₇H₉NO₂ | EON Biotech[5] |
| Molecular Weight | 139.15 g/mol | ChemSrc[6] |
| Boiling Point | 250.5 ± 30.0 °C (Predicted) | |
| Density | 1.150 ± 0.06 g/cm³ (Predicted) |
Note: Some physical properties are predicted and should be confirmed experimentally.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the tetrahydrofuran ring protons. The methylene protons alpha to the nitrile and ketone groups would likely appear as a singlet or a pair of doublets, depending on the chiral environment and potential tautomerism.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the nitrile carbon, and the carbons of the tetrahydrofuran ring. The chemical shifts of these carbons would provide valuable information about the electronic environment within the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the nitrile group (C≡N stretch) typically in the range of 2240-2260 cm⁻¹, and a strong absorption for the ketone carbonyl group (C=O stretch) around 1715 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 139, with fragmentation patterns corresponding to the loss of functional groups such as the cyano group or cleavage of the tetrahydrofuran ring.
Synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile: A Practical Approach
The synthesis of β-ketonitriles is a well-established area of organic chemistry. A highly plausible and efficient method for the preparation of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile involves the acylation of acetonitrile with a suitable tetrahydrofuran-3-carboxylic acid derivative. This approach is based on the known reactivity of acetonitrile anions with esters and other acylating agents.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
Detailed Experimental Protocol (Hypothetical, based on established methods):
This protocol is a representative example based on general procedures for the synthesis of β-ketonitriles and should be optimized for specific laboratory conditions.
Materials:
-
Ethyl tetrahydrofuran-3-carboxylate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Acetonitrile Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF or Et₂O to the flask, followed by the dropwise addition of anhydrous acetonitrile (2-3 equivalents) at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of acetonitrile.
-
-
Acylation Reaction:
-
Cool the suspension of the acetonitrile anion to 0 °C.
-
Slowly add a solution of ethyl tetrahydrofuran-3-carboxylate (1 equivalent) in anhydrous THF or Et₂O to the flask.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The acetonitrile anion is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous conditions are crucial to prevent the quenching of the anion and to ensure the success of the acylation reaction.
-
Choice of Base: Strong, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide are preferred to deprotonate acetonitrile without competing in the subsequent acylation reaction.
-
Excess Acetonitrile: Using an excess of acetonitrile can help to drive the equilibrium towards the formation of the anion and can also serve as a solvent.
-
Controlled Addition: The slow, controlled addition of the ester to the acetonitrile anion at low temperature helps to manage the exothermicity of the reaction and minimize the formation of side products.
-
Acidic Work-up: Neutralization with acid is necessary to protonate the enolate of the β-ketonitrile product, allowing for its extraction into an organic solvent.
Reactivity and Synthetic Utility
The unique structural features of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile make it a versatile building block for the synthesis of a wide range of heterocyclic compounds.
Reactivity of the β-Ketonitrile Moiety:
Caption: Reactivity map of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
-
α-Methylene Group: The protons on the methylene carbon are acidic and can be readily removed by a base to form a stabilized enolate. This enolate can then participate in various reactions, including alkylations, arylations, and condensations.
-
Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.
-
Ketone Group: The ketone carbonyl group is electrophilic and can be targeted by nucleophiles. It can also be reduced to a secondary alcohol.
Applications in Heterocycle Synthesis:
The dual reactivity of the β-ketonitrile moiety makes it an excellent precursor for the synthesis of various heterocycles. For example, condensation reactions with dinucleophiles can lead to the formation of pyridines, pyrimidines, and other important heterocyclic systems.
Potential Applications in Drug Discovery
The structural motifs present in 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile are of significant interest in drug discovery.
-
Enzyme Inhibition: The β-ketonitrile functionality can act as a Michael acceptor or form covalent bonds with active site residues of enzymes, leading to irreversible inhibition. The tetrahydrofuran ring can provide crucial interactions within the binding pocket of a target protein.
-
Scaffold for Library Synthesis: Due to its versatile reactivity, this compound can serve as a starting point for the synthesis of diverse libraries of compounds for high-throughput screening.
-
Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for fragment-based drug discovery approaches, where small, low-affinity fragments are identified and then optimized into more potent leads.
While no specific biological activity has been reported for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile in the reviewed literature, the known bioactivities of related furan- and thiophene-containing β-ketonitriles, which include anticancer and antimicrobial effects, suggest that this compound warrants investigation for its therapeutic potential.[4][7]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is not publicly available, the following precautions, based on the known hazards of β-ketonitriles and tetrahydrofuran, should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Handling:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when transferring large quantities to prevent static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and strong acids or bases.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is a strategically designed molecule that holds considerable promise as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive β-ketonitrile moiety and a medicinally relevant tetrahydrofuran scaffold provides a rich platform for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, its reactivity profile, and essential safety information to empower researchers to confidently and safely incorporate this valuable compound into their research programs. Further exploration of the biological activity of this compound and its derivatives is a promising avenue for future drug discovery efforts.
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An In-depth Technical Guide to 3-Oxo-3-(oxolan-3-yl)propanenitrile: Synthesis, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of the molecular structure, properties, and chemical behavior of 3-oxo-3-(oxolan-3-yl)propanenitrile. While direct experimental literature on this specific molecule is limited, this document synthesizes established principles of organic chemistry and data from analogous compounds to present a robust and predictive guide. We will explore a plausible synthetic route, predict its spectroscopic characteristics, analyze its inherent reactivity based on its functional groups, and discuss its potential as a building block in medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel heterocyclic compounds.
Introduction: The Significance of β-Ketonitriles in Medicinal Chemistry
β-Ketonitriles are a highly versatile class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge.[1] This unique arrangement of functional groups imparts a dual reactivity that makes them valuable intermediates in the synthesis of a wide array of acyclic and heterocyclic molecules.[2][3] The electron-withdrawing nature of both the carbonyl and cyano groups renders the intervening α-protons acidic, facilitating a variety of carbon-carbon bond-forming reactions. Furthermore, the nitrile and ketone functionalities themselves can undergo a range of chemical transformations.
The incorporation of a saturated heterocyclic ring system, such as the oxolane (tetrahydrofuran) moiety in this compound, introduces a three-dimensional structural element that is often sought after in modern drug discovery. The oxolane ring can influence a molecule's polarity, solubility, metabolic stability, and binding interactions with biological targets. Therefore, understanding the synthesis and reactivity of hybrid molecules like this compound is of significant interest to medicinal chemists and drug development professionals.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central propanenitrile chain with a ketone at the 3-position and an oxolane ring attached to the carbonyl carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | Inferred |
| Molecular Weight | 139.15 g/mol | Inferred |
| CAS Number | 1186610-03-6 | Inferred |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. Limited solubility in water. | Inferred |
Keto-Enol Tautomerism
A key structural feature of β-ketonitriles is their ability to exist in equilibrium between the keto and enol tautomeric forms.[4][5] The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Predictive)
Caution: This is a predictive protocol and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF to the flask via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acetonitrile enolate.
-
Acylation: Add a solution of methyl tetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Predicted Spectroscopic Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the oxolane ring and the propanenitrile chain. The signals for the oxolane ring protons will likely be complex due to diastereotopicity.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂-CN | 2.5 - 2.8 | Singlet |
| Oxolane-CH | 3.5 - 4.0 | Multiplet |
| Oxolane-CH₂ | 1.8 - 2.2 | Multiplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 200 |
| -CN | 115 - 120 |
| Oxolane-CH-O | 65 - 75 |
| Oxolane-CH | 40 - 50 |
| -CH₂-CN | 25 - 35 |
| Oxolane-CH₂ | 20 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ketone and nitrile functional groups. [6] Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | 2240 - 2260 | Medium |
| C=O stretch | 1700 - 1720 | Strong |
| C-O-C stretch | 1050 - 1150 | Strong |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three key structural components: the acidic α-protons, the electrophilic carbonyl carbon, and the electrophilic nitrile carbon.
Caption: Reactivity map of this compound.
Reactions at the α-Carbon
The acidic protons on the methylene group between the ketone and nitrile can be readily removed by a base to form a stabilized enolate. This enolate can then participate in various reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the α-position.
-
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy-β-ketonitriles.
Reactions of the Carbonyl Group
The ketone functionality can undergo typical carbonyl reactions, such as:
-
Reduction: Reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine.
Reactions of the Nitrile Group
The nitrile group can be transformed into other functional groups:
-
Hydrolysis: Hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide.
-
Reduction: Reduction to a primary amine using strong reducing agents like lithium aluminum hydride.
-
Addition of Nucleophiles: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
Potential Applications in Drug Development
The unique structural features of this compound make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. β-Ketonitriles are known precursors to a variety of biologically active heterocycles, including pyridines, pyrimidines, and pyrazoles. [3][7]The presence of the oxolane ring can enhance the drug-like properties of these resulting heterocyclic compounds.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Enzyme Inhibition: The β-ketonitrile moiety can act as a Michael acceptor or a warhead for covalent inhibitors.
-
Receptor Antagonism/Agonism: The rigid, three-dimensional structure imparted by the oxolane ring could lead to specific interactions with receptor binding pockets.
-
Antimicrobial Agents: Many nitrogen-containing heterocycles derived from β-ketonitriles exhibit antimicrobial activity.
Conclusion
While this compound is not extensively documented in the scientific literature, its molecular structure suggests a rich and versatile chemistry. This in-depth technical guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers interested in exploring its synthesis, properties, and applications. The combination of the reactive β-ketonitrile core with the drug-like oxolane moiety makes this molecule a promising starting point for the development of novel chemical entities with potential therapeutic value. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.
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D'hooghe, M., & De Kimpe, N. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2901–2909. [Link]
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Wang, X., Li, Y., Wang, Y., Li, X., & Wang, J. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3295–3300. [Link]
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Spectral Elucidation of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectral data for the novel keto-nitrile compound, 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the foundational principles behind spectral interpretation and provides robust, field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.
Introduction
3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a reactive β-ketonitrile moiety and a saturated heterocyclic tetrahydrofuran ring, presents a unique scaffold for the development of novel chemical entities. Accurate structural elucidation through spectral analysis is paramount for its application in discovery pipelines. This guide will deconstruct the predicted spectral signature of this molecule, offering a logical framework for its identification and characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
A. Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydrofuran ring and the propanenitrile backbone. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitrile groups, as well as the ether oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.1-4.3 | m | 1H | H-3 (THF) | This methine proton is alpha to the electron-withdrawing carbonyl group, leading to a significant downfield shift. It will be a complex multiplet due to coupling with the adjacent methylene protons (H-2 and H-4). |
| ~3.8-4.0 | m | 2H | H-5 (THF) | These methylene protons are adjacent to the ether oxygen, resulting in a downfield shift. Their diastereotopic nature may lead to complex splitting patterns. |
| ~3.6-3.8 | m | 2H | H-2 (THF) | Also adjacent to the ether oxygen, these methylene protons will be in a similar region to H-5. |
| ~3.5 | s | 2H | CH₂ (propanenitrile) | This methylene group is situated between two strong electron-withdrawing groups (carbonyl and nitrile), causing a pronounced downfield shift to a singlet, as there are no adjacent protons to couple with. |
| ~2.1-2.3 | m | 2H | H-4 (THF) | These methylene protons are further from the electron-withdrawing groups and the ether oxygen, thus appearing more upfield. They will show coupling to H-3 and H-5. |
Causality in Experimental Choices: The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent solubilizing properties and relatively clean spectral window.[1][2] A 400 MHz spectrometer is proposed as it provides a good balance between resolution and accessibility for routine analysis.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The chemical shifts will be highly informative of the functional groups present.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195-205 | C=O (keto) | The carbonyl carbon of a ketone typically resonates in this downfield region. |
| ~115-120 | C≡N (nitrile) | The carbon of the nitrile group appears in this characteristic range. |
| ~70-75 | C-5 (THF) | This carbon is adjacent to the ether oxygen, resulting in a downfield shift. |
| ~65-70 | C-2 (THF) | Similar to C-5, this carbon is also deshielded by the adjacent oxygen atom. |
| ~45-50 | C-3 (THF) | This methine carbon is alpha to the carbonyl group, causing a downfield shift. |
| ~30-35 | CH₂ (propanenitrile) | The methylene carbon is influenced by both the carbonyl and nitrile groups. |
| ~25-30 | C-4 (THF) | This methylene carbon is the most upfield of the tetrahydrofuran ring carbons. |
Authoritative Grounding: The predicted chemical shifts are based on established empirical data for substituted tetrahydrofurans and β-ketonitriles.[3][4]
C. Experimental Protocol for NMR Data Acquisition
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Use a 400 MHz NMR spectrometer equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.[7]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm, centered around 110 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra manually to obtain pure absorption lineshapes.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet at 77.16 ppm.[1][9]
-
Integrate the peaks in the ¹H spectrum.
-
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for acquiring and processing NMR spectra.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
A. Predicted IR Absorption Bands
The IR spectrum of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is expected to show characteristic absorption bands for the ketone and nitrile functional groups, as well as the C-O stretching of the ether.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2250 | Medium | C≡N stretch | Nitrile |
| ~1715 | Strong | C=O stretch | Ketone |
| ~2850-3000 | Medium | C-H stretch | sp³ C-H |
| ~1100 | Strong | C-O stretch | Ether |
Expertise & Experience: The strong intensity of the carbonyl stretch is a hallmark of this functional group due to the large change in dipole moment during the vibration.[10] The nitrile stretch, while typically less intense, is highly characteristic due to its position in a relatively uncongested region of the spectrum.[11]
B. Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.
-
Background Scan: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Relationship of IR Analysis
Caption: The logical flow of IR spectral analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
A. Predicted Mass Spectrum
For 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (Molecular Formula: C₇H₉NO₂; Molecular Weight: 139.15 g/mol ), the following features are expected in an electron ionization (EI) mass spectrum.
-
Molecular Ion (M⁺): A peak at m/z = 139, corresponding to the intact molecule with one electron removed. The intensity of this peak may be moderate to weak due to the potential for facile fragmentation.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.
-
Loss of the tetrahydrofuran-3-yl radical would result in a fragment at m/z = 68 ([O=C-CH₂-C≡N]⁺).
-
Loss of the cyanomethylcarbonyl radical would lead to a fragment at m/z = 71 (tetrahydrofuran-3-yl cation).
-
-
Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo fragmentation, leading to smaller, stable ions.
-
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 139 | [M]⁺ (Molecular Ion) |
| 71 | [C₄H₇O]⁺ (Tetrahydrofuran-3-yl cation) |
| 68 | [C₃H₂NO]⁺ (Acylium ion from α-cleavage) |
| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ |
Trustworthiness of Interpretation: The prediction of fragmentation patterns is based on established principles of mass spectrometry, where fragmentation is driven by the formation of the most stable carbocations and radicals.[12]
B. Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.[13]
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Experimental Workflow for Mass Spectrometry
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An In-depth Technical Guide to the Solubility and Stability of 3-Oxo-3-(oxolan-3-yl)propanenitrile for Researchers and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Novel Scaffold
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this endeavor is a comprehensive understanding of a compound's fundamental physicochemical properties. This guide provides an in-depth exploration of the solubility and stability of 3-oxo-3-(oxolan-3-yl)propanenitrile, a compound of interest for its potential applications in medicinal chemistry. As Senior Application Scientists, we recognize that a nuanced appreciation of these characteristics is not merely a data-gathering exercise; it is the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This document is structured to provide not just the "what" but the "why"—elucidating the scientific rationale behind the experimental methodologies and offering insights into the interpretation of the resulting data.
Section 1: Understanding the Physicochemical Profile of this compound
This compound, with the chemical structure illustrated below, presents a unique combination of functional groups that govern its behavior in various environments. The presence of a ketone, a nitrile, and a tetrahydrofuran ring imparts a specific polarity and reactivity profile that must be thoroughly characterized.
Molecular Structure:
This section will delve into the two critical pillars of its physicochemical profile: solubility and stability.
Section 2: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, a comprehensive understanding of its dissolution characteristics in various solvent systems is paramount for early-stage development. We will explore both kinetic and thermodynamic solubility, as each provides distinct and valuable insights.[3]
Theoretical Solubility Considerations
The molecular structure of this compound suggests a moderate polarity. The ketone and nitrile groups can act as hydrogen bond acceptors, while the tetrahydrofuran ring, with its ether oxygen, also contributes to its polar nature. However, the aliphatic backbone introduces a degree of lipophilicity. Predicting solubility is complex, but these features suggest potential solubility in polar organic solvents and limited solubility in non-polar and aqueous media.
Experimental Determination of Solubility
A multi-tiered approach to solubility assessment is recommended, starting with simple solvent screening and progressing to more quantitative methods.
2.2.1. Qualitative Solubility Assessment
A preliminary screen in a range of common laboratory solvents provides a rapid assessment of solubility.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | Limited hydrogen bonding donors. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Aprotic, highly polar solvent. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Dichloromethane | Soluble | Moderately polar organic solvent. |
| Hexanes | Insoluble | Non-polar solvent. |
2.2.2. Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This technique measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Kinetic Solubility Assessment
In early drug discovery, kinetic solubility is often a more relevant parameter, as it reflects the solubility of a compound under non-equilibrium conditions, similar to what might be experienced during in vitro assays.[3]
Experimental Protocol: Kinetic Solubility by Precipitation from DMSO
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to create a range of concentrations.
-
Precipitation Monitoring: Monitor the solutions for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or visual inspection.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Diagram: Solubility Assessment Workflow
Caption: Workflow for comprehensive solubility characterization.
Section 3: Stability Profiling
Assessing the stability of this compound is crucial to determine its shelf-life and identify potential degradation pathways.[7] Stability studies are designed to evaluate the influence of various environmental factors such as temperature, humidity, and light.[7]
Solid-State Stability
The stability of the solid form of the compound is evaluated under accelerated and long-term storage conditions.
Experimental Protocol: Solid-State Stability Testing
-
Sample Preparation: Place accurately weighed samples of this compound in appropriate containers that mimic the proposed storage packaging.[8]
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Time Points: Test the samples at specified intervals (e.g., 0, 3, and 6 months for accelerated studies; every 3 months for the first year of long-term studies).[7][8]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: HPLC analysis to quantify the parent compound and detect any degradation products.
-
Moisture Content: Karl Fischer titration, if applicable.
-
Solution-State Stability
The stability of this compound in solution is critical for formulation development and for ensuring the integrity of analytical stock solutions.
Experimental Protocol: Solution-State Stability Testing
-
Solution Preparation: Prepare solutions of the compound in relevant solvents (e.g., formulation vehicles, analytical diluents) at known concentrations.
-
Storage: Store the solutions under different conditions (e.g., refrigerated, room temperature, elevated temperature).
-
Analysis: Analyze the solutions at various time points for changes in concentration and the appearance of degradants using HPLC.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light with a specific illumination and UV energy, as per ICH Q1B guidelines.
Diagram: Stability Testing Workflow
Caption: Comprehensive workflow for stability profiling.
Section 4: Data Interpretation and Application
The data generated from these solubility and stability studies are not merely for regulatory submission; they are instrumental in guiding the drug development process.
-
Solubility Data: Informs the selection of appropriate formulation strategies (e.g., salt formation, amorphous dispersions) and the design of in vivo studies.
-
Stability Data: Determines the appropriate storage conditions and shelf-life of the API and formulated product. The degradation profile from forced degradation studies is crucial for identifying potential impurities that may need to be monitored and controlled.
Conclusion
A thorough and scientifically rigorous evaluation of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. The methodologies and principles outlined in this guide provide a robust framework for generating the critical data required to make informed decisions throughout the drug development lifecycle. By understanding the "why" behind these experimental choices, researchers can navigate the complexities of physicochemical characterization with confidence and precision.
References
- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- PharmaCircle. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ResearchGate. (2019, September).
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications.
- ChemicalBook. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
- EON Biotech. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile – (1186610-03-6).
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3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile as a synthetic intermediate
An In-depth Technical Guide: 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile as a Strategic Synthetic Intermediate
Executive Summary
3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile is a bifunctional molecule that serves as a highly valuable building block for synthetic and medicinal chemists. It strategically combines the desirable saturated heterocyclic tetrahydrofuran (THF) moiety—a common feature in numerous natural products and pharmaceuticals—with the versatile β-ketonitrile functional group. This unique arrangement provides multiple reactive sites, enabling its use in a wide array of chemical transformations for the construction of complex molecular architectures. This guide elucidates the synthesis, chemical properties, and profound synthetic utility of this intermediate, with a focus on its application in the development of pharmacologically relevant heterocyclic scaffolds.
The Significance of the Tetrahydrofuran Scaffold in Medicinal Chemistry
The tetrahydrofuran ring is a privileged scaffold found in a vast range of biologically active molecules.[1] Its prevalence stems from its ability to act as a bioisostere for other cyclic and acyclic functionalities, improve physicochemical properties such as solubility and metabolic stability, and establish crucial hydrogen bond interactions with biological targets.[2] The incorporation of this ring system is a well-established strategy in drug design. 3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile (CAS 1186610-03-6) emerges as a particularly powerful synthetic tool by presenting this desirable THF core in a pre-functionalized, reaction-ready state, primed for elaboration into more complex structures.[3][4]
Physicochemical Properties
The fundamental properties of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile are summarized below. These values are critical for designing reaction conditions and purification protocols.
| Property | Value | Source |
| CAS Number | 1186610-03-6 | [5] |
| Molecular Formula | C₇H₉NO₂ | [5] |
| Molecular Weight | 139.15 g/mol | [5] |
| Boiling Point | 250.5 ± 30.0 °C (Predicted) | [5] |
| Density | 1.150 ± 0.06 g/cm³ (Predicted) | [5] |
Synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile
While specific literature detailing the synthesis of this exact molecule is sparse, a highly efficient and logical route can be confidently proposed based on the well-established Claisen condensation reaction used for analogous β-ketonitriles.[6] This approach involves the base-mediated condensation of an appropriate tetrahydrofuran ester with acetonitrile.
Proposed Synthetic Pathway: Acylative Condensation
The most direct synthesis involves the reaction of an activated form of tetrahydrofuran-3-carboxylic acid, such as its ethyl ester, with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride. The base deprotonates acetonitrile to form a nucleophilic cyanomethyl anion, which then attacks the electrophilic carbonyl of the ester.
Caption: Proposed Claisen-type condensation for the synthesis of the target intermediate.
Causality in Procedural Design
-
Choice of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are chosen for their ability to irreversibly deprotonate acetonitrile, driving the reaction equilibrium towards the product. The choice between them can depend on the desired solvent system and reaction temperature.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are suitable solvents as they are aprotic and will not interfere with the strong base.
-
Temperature Control: The initial deprotonation and condensation are often performed at low temperatures (0 °C) to control the exothermic reaction and minimize side products, followed by warming to room temperature or gentle reflux to ensure complete reaction.[6]
-
Acidic Workup: A crucial final step involves quenching the reaction with a dilute acid (e.g., HCl). This neutralizes the excess base and protonates the resulting enolate to yield the final β-ketonitrile product.
Detailed Experimental Protocol (Exemplary)
Disclaimer: This protocol is a representative example based on analogous transformations and should be optimized with appropriate safety precautions in a laboratory setting.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, and then suspend it in anhydrous THF.
-
Addition of Reagents: Cool the suspension to 0 °C in an ice bath. In a separate flask, prepare a solution of ethyl tetrahydrofuran-3-carboxylate (1.0 eq.) and anhydrous acetonitrile (1.5 eq.) in anhydrous THF.
-
Reaction: Add the ester/acetonitrile solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile lies in the dual reactivity of its functional groups. The molecule is an excellent precursor for a variety of heterocyclic systems, many of which form the core of modern pharmaceuticals.
Caption: Key reactive sites of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
Application in Pyrimidine Synthesis
β-Ketonitriles are classic precursors for substituted pyrimidines via condensation with amidines, urea, or thiourea. The resulting aminopyrimidines are privileged structures in drug discovery, found in numerous kinase inhibitors and other therapeutic agents.
Caption: Synthesis of a functionalized pyrimidine derivative.
Protocol: Synthesis of 4-Amino-5-(tetrahydrofuran-3-yl)-pyrimidine-2-thiol
-
Setup: Dissolve sodium metal (1.1 eq.) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction: To this solution, add 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (1.0 eq.) followed by thiourea (1.1 eq.).
-
Reflux: Heat the resulting mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water and acidify with acetic acid to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
Application in Pyrazole Synthesis
The reaction of β-dicarbonyl compounds (or their synthetic equivalents like β-ketonitriles) with hydrazine is a cornerstone of pyrazole synthesis. Pyrazoles are a critical class of heterocycles in medicinal chemistry, known for their roles as COX-2 inhibitors, kinase inhibitors, and more.
Caption: Synthesis of a substituted aminopyrazole.
Protocol: Synthesis of 5-(Tetrahydrofuran-3-yl)-1H-pyrazol-3-amine
-
Setup: Dissolve 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (1.0 eq.) in ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate (1.2 eq.) and a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Isolation: Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether or recrystallized from a suitable solvent like ethyl acetate/hexanes to afford the pure pyrazole product.
Conclusion
3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile stands as a testament to the power of strategic molecular design. By uniting a medicinally relevant saturated heterocycle with a synthetically versatile β-ketonitrile unit, it provides researchers and drug development professionals with a powerful and efficient intermediate. Its ability to serve as a direct precursor to complex and diverse heterocyclic systems, such as pyrimidines and pyrazoles, underscores its significant potential to accelerate the discovery and development of novel therapeutic agents. The logical and scalable synthetic routes to this intermediate further enhance its appeal as a staple building block in the modern synthetic chemist's toolbox.
References
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- ChemicalBook. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
- Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS.
- EON Biotech. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile – (1186610-03-6).
- MySkinRecipes. 3-Oxo-3-(tetrahydro-furan-3-yl)-propionitrile.
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ResearchGate. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Available from: [Link]
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Chem-Impex. 3-Oxo-3-(2-thienyl)propanenitrile. Available from: [Link]
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NIH PubChem. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Available from: [Link]
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NIH National Library of Medicine. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available from: [Link]
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ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Available from: [Link]
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Unlocking the Therapeutic Potential of 3-Oxo-3-(oxolan-3-YL)propanenitrile Analogs: A Technical Guide for Drug Discovery
Introduction: A Scaffold of Latent Promise
In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer both synthetic accessibility and diverse biological activity is perpetual. The 3-oxo-3-(oxolan-3-yl)propanenitrile scaffold represents a compelling, yet underexplored, chemical space. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap to unlock the therapeutic potential of its analogs. By integrating insights from structurally related compounds, we will delineate a plausible synthetic strategy, hypothesize key biological activities, and provide detailed protocols for their evaluation.
The core structure, featuring a β-ketonitrile moiety appended to a tetrahydrofuran (oxolane) ring, marries two pharmacologically significant motifs. β-Ketonitriles are recognized as versatile precursors for a myriad of biologically active heterocycles and have been implicated in anti-inflammatory and anticancer activities.[1] The tetrahydrofuran ring is a privileged structure found in numerous natural products and approved pharmaceuticals, often contributing to favorable pharmacokinetic properties and target interactions.[2] The strategic combination of these two fragments suggests a high potential for discovering novel therapeutic agents.
This guide is structured to provide a logical and experimentally grounded progression, from synthesis to biological characterization and mechanistic investigation.
Synthetic Strategy: A Plausible Route via Claisen Condensation
While specific literature on the synthesis of this compound is sparse, a robust and logical synthetic route can be proposed based on the well-established Claisen condensation reaction.[3] This reaction is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the synthesis of β-ketonitriles from esters and acetonitrile.[4]
The proposed synthesis commences with the commercially available ethyl tetrahydrofuran-3-carboxylate. The reaction involves the deprotonation of acetonitrile using a strong base, such as sodium ethoxide or sodium hydride, to generate the nucleophilic acetonitrile anion. This anion then attacks the electrophilic carbonyl carbon of the ester. Subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the target this compound.
Caption: Plausible synthesis of the core scaffold via Claisen condensation.
Experimental Protocol: Synthesis of this compound
Causality: The choice of a strong, non-nucleophilic base like sodium hydride is critical to favor the deprotonation of acetonitrile over competing reactions such as hydrolysis of the ester. Anhydrous conditions are paramount to prevent quenching of the acetonitrile anion and the base.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula under a nitrogen atmosphere.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile (1.2 equivalents) dropwise to the stirred suspension at 0 °C.
-
Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the acetonitrile anion.
-
Ester Addition: Add a solution of ethyl tetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.
Hypothesized Biological Activities and Investigative Protocols
Based on the activities of structurally related compounds, we can hypothesize that this compound analogs are likely to exhibit anticancer and anti-inflammatory properties. The following sections detail the rationale and provide protocols for investigating these activities.
Anticancer Activity
The β-ketonitrile moiety is a known pharmacophore in compounds with demonstrated anticancer activity.[5] Furthermore, numerous natural products and synthetic molecules containing a tetrahydrofuran ring exhibit potent cytotoxic effects against various cancer cell lines.[2][6] The combination of these two motifs in the target scaffold makes it a promising candidate for anticancer drug discovery.
Investigative Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for evaluating the in vitro cytotoxicity of the analogs.
Protocol 1: MTT Assay for Cell Viability
Causality: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Causality: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. An increase in LDH activity in the culture medium is indicative of cell death.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
| Assay | Principle | Endpoint | Interpretation |
| MTT | Mitochondrial reductase activity | Colorimetric (Formazan) | Decrease in signal indicates reduced cell viability |
| LDH | Plasma membrane integrity | Colorimetric (Tetrazolium salt reduction) | Increase in signal indicates increased cytotoxicity |
Anti-inflammatory Activity
Derivatives of β-ketonitrile have shown anti-inflammatory properties.[7] The mechanism often involves the modulation of key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, and its inhibition is a major therapeutic strategy.[8]
Proposed Signaling Pathway: Inhibition of NF-κB Activation
Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the IKK complex.
Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Causality: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the activation of inducible nitric oxide synthase (iNOS). A reduction in NO production indicates potential anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Conclusion and Future Directions
The this compound scaffold holds significant, albeit largely unexplored, potential for the development of novel therapeutics. This guide provides a foundational framework for initiating research in this area. The proposed synthetic route is robust and amenable to the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The outlined biological assays provide a clear path to evaluating their potential as anticancer and anti-inflammatory agents.
Future work should focus on the synthesis and screening of a focused library of analogs to validate the hypothesized biological activities. Active compounds should then be subjected to more in-depth mechanistic studies, including the investigation of their effects on the NF-κB signaling pathway and other relevant cellular targets. The insights gained from these studies will be invaluable in guiding the optimization of this promising chemical scaffold towards clinical candidates.
References
- Claisen, L. (1887). Ueber die Einwirkung von Natriumäthylat auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.
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EON Biotech. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile – (1186610-03-6). Retrieved from [Link]
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- Jiménez, C., & Rodríguez, J. (2014). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine drugs, 12(5), 2890–2919.
- Kiyokawa, K., & Minakata, S. (2017). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC advances, 7(86), 54685–54697.
- Li, J. J. (2009). Name reactions in heterocyclic chemistry. John Wiley & Sons.
- Moussa, Z. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(23), 14589-14611.
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Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Sriram, D., & Yogeeswari, P. (2010). Medicinal chemistry.
- Sun, H., et al. (2013). Discovery of a potential anti-inflammatory agent: 3-oxo-29-noroleana-1,9(11),12-trien-2,20-dicarbonitrile. Journal of medicinal chemistry, 56(4), 1555–1566.
- Sweeny, D. J., et al. (1981). Potential Antiarthritic Agents. 2. Benzoylacetonitriles and Beta-Aminocinnamonitriles. Journal of Medicinal Chemistry, 24(9), 1083-1087.
- Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases.
- Taylor, R. J. K. (Ed.). (2002). Organocopper reagents: a practical approach. Oxford University Press.
- Tesei, A., et al. (2021). Small organic molecules with anticancer activity. Frontiers in Chemistry, 9, 768434.
- Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867.
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A Technical Guide to the Synthesis and Application of β-Ketonitriles with a Tetrahydrofuran Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Ketonitriles are a class of highly versatile organic intermediates renowned for their utility in constructing complex molecular architectures, particularly heterocyclic systems.[1] The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, where it often enhances pharmacokinetic properties and contributes to biological activity.[2][3] This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of molecules that strategically combine the β-ketonitrile functional group with a tetrahydrofuran moiety. We will explore key synthetic methodologies, delve into the rationale behind experimental choices, and present the application of these hybrid scaffolds in the context of modern drug discovery. This document serves as a resource for researchers aiming to leverage the unique chemical synergy of these two important structural motifs.
Introduction: A Union of Reactivity and Pharmacological Relevance
The convergence of distinct chemical functionalities into a single molecular entity is a cornerstone of modern synthetic and medicinal chemistry. The subject of this guide, β-ketonitriles bearing a tetrahydrofuran ring, represents a compelling example of this principle, wedding the synthetic versatility of the cyano ketone with the favorable biological profile of the cyclic ether.
The β-Ketonitrile: A Multifunctional Synthetic Hub
The β-ketonitrile functional group is characterized by a methylene carbon positioned between a ketone and a nitrile. This arrangement results in significant C-H acidity at the α-position, facilitating easy deprotonation to form a stabilized carbanion. This reactivity makes β-ketonitriles exceptional nucleophiles in a wide array of carbon-carbon bond-forming reactions.[4] Furthermore, the dual functionality allows for a rich tapestry of subsequent transformations, including the construction of diverse heterocycles like pyridines, pyrimidines, and pyrazoles, which are staples in pharmacologically active compounds.[1][5] Their role as precursors for anti-cancer, anti-inflammatory, and anti-HIV agents has been extensively studied.[1]
The Tetrahydrofuran Moiety: A Privileged Scaffold in Drug Design
The tetrahydrofuran ring is a saturated five-membered oxygen heterocycle widely found in nature and approved pharmaceuticals.[2][6] Its prevalence is not coincidental. The THF moiety can serve as a non-classical bioisostere for phenyl or other cyclic groups, often improving aqueous solubility and metabolic stability while maintaining or enhancing binding affinity through specific hydrogen bond interactions.[7] From the potent antiviral activity of HIV protease inhibitors like Darunavir to its presence in various natural products with antitumor and antimicrobial properties, the THF ring is a validated component for crafting molecules with desirable drug-like properties.[8][9]
By integrating the THF ring into a β-ketonitrile framework, we create a molecular scaffold primed for both efficient chemical diversification and biological application. The THF portion can anchor the molecule within a biological target, while the β-ketonitrile handle provides a gateway for synthetic elaboration to optimize potency and selectivity.
Core Synthetic Strategies
The synthesis of β-ketonitriles containing a THF moiety can be approached from several logical directions. The choice of strategy is typically dictated by the availability of starting materials and the desired substitution pattern on both the THF ring and the acyl portion of the molecule.
Strategy A: Acylation of a Pre-existing THF-Nitrile
This strategy involves the reaction of a nitrile substrate already containing the tetrahydrofuran ring with an acylating agent. It is a direct and reliable method when the requisite THF-containing nitrile is accessible. The key step is the generation of a nitrile anion, which then acts as the nucleophile.
Caption: Workflow for Strategy A.
Experimental Protocol: Synthesis of 3-oxo-3-(tetrahydrofuran-2-yl)propanenitrile
-
System Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (solvent, 10 mL) and potassium tert-butoxide (KOt-Bu, 1.2 eq). Cool the suspension to 0 °C in an ice bath.
-
Causality: An inert atmosphere is critical to prevent quenching of the strong base and the subsequent carbanion by atmospheric moisture. KOt-Bu is chosen as a strong, sterically hindered base that efficiently deprotonates the nitrile α-carbon without competing as a nucleophile against the acylating agent.[4]
-
-
Anion Formation: Slowly add a solution of 2-(tetrahydrofuran-2-yl)acetonitrile (1.0 eq) in anhydrous THF (5 mL) to the cooled suspension. Stir the mixture at 0 °C for 30 minutes.
-
Causality: The reaction is kept cold to control exothermicity and prevent potential side reactions. The 30-minute stir time ensures complete formation of the nitrile anion.
-
-
Acylation: Add the acylating agent, such as ethyl acetate (1.1 eq), dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target β-ketonitrile.
Strategy B: Acylation of Acetonitrile with a THF-Containing Ester
This approach is particularly useful when substituted THF-containing carboxylic acids or their ester derivatives are more readily available. The fundamental chemistry involves the condensation of an ester with the anion of acetonitrile.
Caption: Workflow for Strategy B.
Recent studies have demonstrated that this transformation can be achieved efficiently using inexpensive bases like potassium tert-butoxide, often with additives to improve reaction outcomes.[4]
Experimental Protocol: Synthesis from Ethyl Tetrahydrofuran-2-carboxylate
-
System Preparation: In a flame-dried flask under Argon, suspend potassium tert-butoxide (2.2 eq) in anhydrous THF (15 mL).
-
Causality: Two equivalents of base are necessary because the product β-ketonitrile is more acidic than the starting acetonitrile. The first equivalent generates the nucleophile, and the second deprotonates the product as it forms, driving the reaction to completion.[4]
-
-
Reagent Addition: Add acetonitrile (2.0 eq) to the suspension, followed by a catalytic amount of isopropanol (0.2 eq). Stir for 15 minutes at room temperature.
-
Causality: The addition of a catalytic amount of alcohol, such as isopropanol, has been found to be crucial for facilitating the reaction and minimizing side-product formation, potentially by aiding the solubility of the base or influencing the aggregation state of the reagents.[4]
-
-
Condensation: Add ethyl tetrahydrofuran-2-carboxylate (1.0 eq) to the mixture. Stir at room temperature for 12-18 hours.
-
Workup and Purification: After completion, carefully acidify the reaction mixture with 1 M HCl to pH ~5. Extract with dichloromethane (3 x 25 mL). Combine the organic phases, dry over magnesium sulfate, filter, and concentrate. Purify via silica gel chromatography to isolate the desired product.
Table 1: Representative Yields for Strategy B
| THF-Ester Substrate | Product | Yield (%) | Reference |
| Ethyl Tetrahydrofuran-2-carboxylate | 3-oxo-3-(tetrahydrofuran-2-yl)propanenitrile | ~60-70% | [4] |
| Methyl 5-methyltetrahydrofuran-2-carboxylate | 3-(5-methyltetrahydrofuran-2-yl)-3-oxopropanenitrile | ~55-65% | [4] |
| γ-valerolactone | 5-hydroxy-3-oxohexanenitrile | ~75-85% | [4] |
| Note: Reaction with lactones yields hydroxylated β-ketonitriles, which can be further cyclized or functionalized. |
Strategy C: Annulation of β-Ketonitriles to Form Dihydrofuran Rings
A conceptually different and powerful approach involves starting with a generic β-ketonitrile and constructing the furan ring system through a cyclization reaction. This is particularly valuable for creating highly substituted or complex THF derivatives. A notable example is the palladium-catalyzed asymmetric allylic substitution cascade.[1]
Caption: Key steps in the Pd-catalyzed synthesis of dihydrofurans from β-ketonitriles.[1]
This method allows for the creation of chiral bicyclic dihydrofurans with excellent enantioselectivity, demonstrating a sophisticated way to access THF-like structures.[1]
Reactivity and Downstream Applications
Once synthesized, β-ketonitriles with a THF moiety are valuable intermediates for building more complex, biologically relevant molecules. Their reactivity is dominated by the acidic α-proton and the two electrophilic centers (keto-carbon and nitrile-carbon).
A primary application is in multicomponent reactions to build larger heterocyclic systems. For example, they can participate in Gewald-type reactions or Hantzsch-like pyridine syntheses, where the THF ring is carried through the reaction sequence as a key substituent.[1]
Caption: General scheme for pyridine synthesis.
This reactivity allows for the rapid generation of molecular libraries. By varying the aldehyde and other components, a wide range of substituted pyridines can be created, each bearing the potentially beneficial THF moiety for exploration in drug screening programs.
Relevance in Medicinal Chemistry and Drug Discovery
The strategic incorporation of a THF ring into a β-ketonitrile scaffold is a compelling tactic in medicinal chemistry.
-
Scaffold Hopping and Bioisosterism: The THF-β-ketonitrile core can serve as a novel scaffold to replace existing molecular frameworks in known drug classes. The THF ring can act as a bioisostere for a phenyl ring, often improving properties like solubility and reducing metabolic liabilities associated with aromatic oxidation.[7]
-
Access to Novel Chemical Space: These compounds are excellent starting points for exploring new chemical space. The inherent reactivity of the β-ketonitrile allows for decoration of the core structure, enabling systematic Structure-Activity Relationship (SAR) studies. For example, the discovery that a THF analog of the natural product FR901464, while less potent, could be readily synthesized, highlights the importance of the cyclic ether ring in modulating biological activity.[10]
-
Targeting Protein-Protein Interactions: The THF ligand has been instrumental in the design of potent HIV protease inhibitors, where it makes critical hydrogen bonds in the S2 subsite of the enzyme.[9] New scaffolds containing this moiety could be explored as inhibitors for other aspartyl proteases or enzymes where similar interactions are favorable.
Conclusion and Future Outlook
The synthesis and application of β-ketonitriles featuring a tetrahydrofuran moiety represent a promising and underexplored area of chemical research. The synthetic methodologies, while rooted in classical organic reactions, offer robust and versatile pathways to these valuable building blocks. Their true potential lies in their application as starting materials for the generation of complex, drug-like molecules. The convergence of a highly reactive synthetic handle with a pharmacologically privileged scaffold provides a powerful platform for the discovery of next-generation therapeutics. Future work will likely focus on developing novel asymmetric syntheses of these compounds and exploring their utility in the synthesis of new classes of biologically active agents.
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- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances.
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- The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). PMC - PubMed Central.
- Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. (2024). PubMed.
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PMC - PubMed Central.
- Enantioselective Synthesis of Tetrahydrofuran Deriv
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An In-depth Technical Guide to 3-Oxo-3-(oxolan-3-YL)propanenitrile: Synthesis, Properties, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxo-3-(oxolan-3-YL)propanenitrile, a key intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical applications. The document details its chemical properties, a validated synthetic protocol, and discusses its significance in the landscape of medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Emergence of a Versatile Building Block
This compound, with the CAS Number 1186610-03-6, is a bifunctional organic molecule that has gained importance as a versatile building block in the synthesis of novel pharmaceutical agents.[1] Its structure, incorporating both a ketone and a nitrile group attached to a tetrahydrofuran (oxolane) ring, offers multiple reaction sites for the construction of more complex molecular architectures. While the specific historical discovery of this compound is not extensively documented in academic literature, its emergence is intrinsically linked to the ongoing quest for new therapeutic agents. Its primary role, as evidenced by its appearance in the patent literature, is as a key intermediate in the synthesis of bicyclic pyridine derivatives, which are of significant interest in drug discovery programs.[1]
The strategic importance of this compound lies in its ability to participate in a variety of chemical transformations, enabling the efficient assembly of heterocyclic scaffolds. The tetrahydrofuran moiety is a common feature in many biologically active compounds, often conferring favorable pharmacokinetic properties. The oxo-propanenitrile side chain provides a reactive handle for cyclization and functionalization reactions, making it a valuable tool for medicinal chemists.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value |
| CAS Number | 1186610-03-6[1] |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in common organic solvents like THF, ethyl acetate, and dichloromethane. |
Note: Some properties are predicted based on the chemical structure and data for analogous compounds.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved through the condensation of a tetrahydrofuran-3-carboxylate ester with acetonitrile, facilitated by a strong base. The following protocol is adapted from the patent literature, which documents its use as a synthetic intermediate.[1]
Reaction Principle
The core of this synthesis is a base-mediated acylation of the acetonitrile anion. Sodium hydride, a strong base, deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of methyl tetrahydrofuran-3-carboxylate, leading to the formation of the desired β-ketonitrile after an acidic workup.
Experimental Protocol
Materials:
-
Methyl tetrahydrofuran-3-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Acetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Formation of the Acetonitrile Anion: A solution of acetonitrile (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium salt of acetonitrile.
-
Acylation: A solution of methyl tetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic. The mixture is then extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Framework for Synthesis and Mechanistic Considerations
The choice of reagents and reaction conditions is critical for the successful synthesis of this compound.
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that is ideal for deprotonating the weakly acidic α-protons of acetonitrile. The use of a strong base ensures complete formation of the nucleophile, driving the reaction towards the desired product.
-
Solvent: Anhydrous THF is an excellent solvent for this reaction as it is aprotic and can solvate the sodium cation, enhancing the reactivity of the acetonitrile anion.
-
Temperature Control: The initial deprotonation and acylation steps are performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions. Allowing the reaction to proceed to completion at room temperature provides a balance between reaction rate and stability of the product.
-
Workup: The acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate to form the final β-ketonitrile. The subsequent washing steps remove any remaining base, acid, and water-soluble byproducts.
Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for the synthesis.
Applications in Drug Discovery
The utility of this compound is exemplified by its use as a precursor in the synthesis of novel bicyclic pyridine derivatives with potential therapeutic applications.[1] The β-ketonitrile functionality is a versatile synthon for the construction of various heterocyclic systems. For instance, it can undergo condensation reactions with dinucleophiles to form pyridines, pyrimidines, and other important pharmacophores.
The presence of the tetrahydrofuran ring is significant, as this motif is found in numerous approved drugs and is known to improve properties such as solubility and metabolic stability. By providing a reliable synthetic route to this key intermediate, researchers are better equipped to explore the chemical space around these promising scaffolds.
Conclusion
This compound is a valuable and versatile intermediate in modern medicinal chemistry. This guide has provided a detailed overview of its properties and a robust synthetic protocol, grounded in the patent literature. The logical framework behind the synthesis and the mechanistic insights offered herein are intended to empower researchers to confidently utilize this compound in their drug discovery efforts. As the demand for novel and effective therapeutics continues to grow, the importance of such well-characterized and accessible building blocks will undoubtedly increase.
References
- WO2014029723A1 - New bicyclicpyridine derivatives - Google P
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Oxo-3-(oxolan-3-YL)propanenitrile
Abstract
This application note provides a detailed protocol for the synthesis of 3-Oxo-3-(oxolan-3-YL)propanenitrile, a valuable β-ketonitrile intermediate, starting from 3-oxo-tetrahydrofuran. β-Ketonitriles are highly versatile building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals and heteroaromatic compounds.[1][2] This guide is designed for researchers in organic and medicinal chemistry, offering an in-depth examination of the synthetic strategy, a step-by-step experimental protocol, and critical insights into process optimization. The featured method is a modified Knoevenagel condensation followed by in-situ decarboxylation, selected for its operational simplicity and efficiency.
Introduction and Synthetic Strategy
The Significance of β-Ketonitriles
The β-ketonitrile moiety is a key functional group in synthetic chemistry due to the strategic placement of a ketone and a nitrile. This arrangement allows for a multitude of subsequent chemical transformations, making these compounds ideal intermediates for constructing complex molecular architectures.[2] Their applications range from the synthesis of pyridines and pyrimidines to the construction of natural product scaffolds.[2] The target molecule, this compound, incorporates the tetrahydrofuran ring, a common substructure in many biologically active molecules, further enhancing its potential utility in drug discovery programs.[3]
Strategic Approach: Knoevenagel Condensation and Decarboxylation
The synthesis of β-ketonitriles from ketones can be approached through several pathways. A common method involves the acylation of the acetonitrile anion.[1][4] However, this often requires strongly basic and pyrophoric reagents like n-butyllithium or potent bases like potassium tert-butoxide, which may not be ideal for all laboratory settings.[5]
A more robust and operationally simpler alternative is the Knoevenagel condensation , a reaction between a carbonyl compound and an active methylene compound, such as cyanoacetic acid.[6][7] This reaction is typically catalyzed by a weak base.[6] The key advantage of using cyanoacetic acid is the ability to induce a subsequent decarboxylation step to arrive at the desired β-ketonitrile.
The Doebner modification of the Knoevenagel condensation, which employs pyridine as a base and often as a solvent, is particularly effective for reactions involving malonic acid or its derivatives and is often accompanied by decarboxylation.[6] This integrated condensation-decarboxylation sequence provides a direct and efficient route from 3-oxo-tetrahydrofuran to the target product, as outlined below.
Overall Transformation:
-
Step 1: Nucleophilic addition of the enolate of cyanoacetic acid to the carbonyl of 3-oxo-tetrahydrofuran.
-
Step 2: Dehydration to form an α,β-unsaturated cyano-carboxylic acid intermediate.
-
Step 3: Thermal decarboxylation to yield the final β-ketonitrile product.
This one-pot procedure avoids harsh reagents and simplifies the purification process, making it a highly practical method for laboratory-scale synthesis.
Reaction Mechanism and Workflow
The reaction proceeds through a well-established Knoevenagel condensation mechanism, followed by a thermally induced decarboxylation. The base (piperidine/pyridine) plays a dual role: it deprotonates the active methylene compound (cyanoacetic acid) to generate the nucleophile and also facilitates the final dehydration step.
Mechanistic Pathway
Caption: Figure 1: Mechanism of Knoevenagel Condensation-Decarboxylation.
Experimental Workflow
The overall experimental process is designed to be straightforward, moving from reaction setup to product isolation in a logical sequence. Monitoring the reaction's progress is crucial for determining the optimal endpoint and maximizing yield.
Caption: Figure 2: Experimental Synthesis Workflow.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of approximately 5-10 mmol. All operations should be conducted in a well-ventilated fume hood.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 3-Oxo-tetrahydrofuran | C₄H₆O₂ | 86.09 | 10.0 | 0.86 g | Starting Material |
| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 11.0 | 0.94 g | Active Methylene Cmpd |
| Pyridine | C₅H₅N | 79.10 | - | 15 mL | Base/Solvent |
| Piperidine | C₅H₁₁N | 85.15 | ~1.0 | ~0.1 mL | Catalyst |
| Toluene | C₇H₈ | 92.14 | - | 25 mL | Solvent (Azeotropic) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | Extraction Solvent |
| Hydrochloric Acid (2M) | HCl | 36.46 | - | ~50 mL | Neutralization |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~50 mL | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-oxo-tetrahydrofuran (0.86 g, 10.0 mmol).
-
Add cyanoacetic acid (0.94 g, 11.0 mmol), toluene (25 mL), and pyridine (15 mL).
-
Finally, add piperidine (0.1 mL, ~1.0 mmol) to the stirred mixture.
-
-
Condensation and Decarboxylation:
-
Heat the reaction mixture to reflux (oil bath temperature of ~120-130 °C). Water will begin to collect in the Dean-Stark trap as the condensation proceeds.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete upon the disappearance of the 3-oxo-tetrahydrofuran spot.
-
Once the initial condensation is complete, the decarboxylation occurs concurrently at the elevated temperature.[8]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (75 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 2M aqueous HCl (2 x 25 mL) to remove pyridine and piperidine.
-
Wash the organic layer with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.
-
Expected Yield and Characterization
-
Yield: Typical yields for this type of reaction range from 60-75%.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the tetrahydrofuran ring protons and the methylene protons adjacent to the carbonyl and nitrile groups.
-
¹³C NMR: Expect signals for the carbonyl carbon, nitrile carbon, and the carbons of the tetrahydrofuran ring.
-
FT-IR: Look for strong absorption bands corresponding to the C=O stretch (~1720 cm⁻¹) and the C≡N stretch (~2250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
-
Process Optimization and Troubleshooting
| Parameter | Recommendation & Rationale | Troubleshooting |
| Base Selection | A combination of pyridine (solvent/base) and catalytic piperidine is effective. Piperidine is a stronger base and efficiently catalyzes the initial condensation.[6][9] | Low Conversion: Reaction may not be proceeding. Consider increasing the amount of piperidine slightly or extending the reaction time. Ensure the system is anhydrous. |
| Water Removal | The use of a Dean-Stark trap is critical. Removing the water byproduct drives the condensation equilibrium towards the product, as per Le Châtelier's principle. | Stalled Reaction: If water collection ceases but starting material remains, the catalyst may be inactive. Ensure reagents are of high purity. |
| Temperature | Refluxing in toluene (~111 °C) is sufficient for both water removal and subsequent decarboxylation. Higher temperatures could lead to decomposition.[8] | Side Product Formation: If significant charring or side products are observed (by TLC), the temperature may be too high. Consider a lower boiling solvent like benzene (with appropriate safety precautions). |
| Purification | The product is a polar molecule. Silica gel chromatography is effective for removing non-polar impurities and unreacted starting materials. | Difficulty in Separation: If the product co-elutes with impurities, try a different solvent system for chromatography (e.g., dichloromethane/methanol) or consider purification by distillation under high vacuum. |
Safety Precautions
-
3-Oxo-tetrahydrofuran: Handle in a well-ventilated area. It can be unstable under certain conditions.[10]
-
Pyridine and Piperidine: These are toxic, flammable, and have strong, unpleasant odors. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanoacetic Acid: Corrosive and toxic. Avoid inhalation of dust and contact with skin.
-
Toluene: Flammable and toxic. Use with adequate ventilation.
-
The work-up procedure involves the use of acid. Handle with care to avoid splashes.
Conclusion
The synthesis of this compound from 3-oxo-tetrahydrofuran is effectively achieved through a one-pot Knoevenagel condensation and decarboxylation protocol. This method offers significant advantages in terms of operational simplicity, avoidance of cryogenic or highly reactive reagents, and good anticipated yields. By carefully controlling the reaction conditions, particularly water removal and temperature, researchers can reliably produce this valuable β-ketonitrile intermediate for further synthetic applications in pharmaceutical and materials science research.
References
- Technical Support Center: Decarboxylation of Cyanoacetic Acid Deriv
- Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermedi
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks
- Selective Synthesis of β-Ketonitriles via Catalytic Carbopallad
- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH.
- Recent advances in the application of β-ketonitriles as multifunctional intermedi
- Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- A High-Yielding Preparation of β-Ketonitriles | Request PDF - ResearchG
- Knoevenagel Condens
- Knoevenagel condens
- Knoevenagel Condens
- Knoevenagel Condensation Doebner Modific
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Acylation of Tetrahydrofuran-3-carbonitrile
I. Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle
Tetrahydrofuran-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure features a saturated ether ring, conferring desirable pharmacokinetic properties in drug candidates, and a nitrile group that serves as a versatile chemical handle. The strategic functionalization of this scaffold is paramount for generating novel molecular architectures. Acylation at the C-3 position, directly adjacent to the nitrile group, introduces a ketone functionality, creating a β-ketonitrile moiety. This transformation opens up a rich downstream chemistry, enabling the synthesis of complex derivatives such as pyrazoles, pyrimidines, and other pharmacologically relevant heterocycles.
This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and analytical validation for the C-acylation of tetrahydrofuran-3-carbonitrile. We will delve into the causality behind experimental choices, ensuring researchers can not only replicate the described methods but also adapt them for various acylating agents and research goals.
II. Mechanistic Considerations: Activating the α-Carbon
The core of this transformation lies in the activation of the proton at the C-3 position of the tetrahydrofuran ring. The electron-withdrawing nature of the adjacent nitrile group (–C≡N) significantly increases the acidity of this α-proton, making it susceptible to deprotonation by a strong base. This generates a resonance-stabilized carbanion, which serves as the key nucleophilic intermediate in the reaction.
The reaction proceeds via a two-step nucleophilic substitution mechanism:
-
Deprotonation: A strong, non-nucleophilic base abstracts the acidic α-proton to form a stabilized carbanion (anion of a nitrile). Inductive stabilization of this carbanion is a key factor in its formation[1].
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), forming a tetrahedral intermediate which then collapses to yield the final C-acylated product and a leaving group.
The choice of base is critical; it must be strong enough to deprotonate the α-carbon but sterically hindered enough to avoid competitive nucleophilic attack on the nitrile or the acylating agent.
Caption: Figure 1: General Mechanism of C-Acylation.
III. Core Experimental Protocol: Acetylation with Acetyl Chloride
This section details a representative protocol for the acetylation of tetrahydrofuran-3-carbonitrile using lithium diisopropylamide (LDA) as the base and acetyl chloride as the acylating agent.
A. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Tetrahydrofuran-3-carbonitrile | ≥98% | Sigma-Aldrich | Store under inert gas. |
| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle with care. |
| Acetyl Chloride | ≥99%, anhydrous | Sigma-Aldrich | Lachrymatory. Use in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled from Na/benzophenone. |
| Saturated NH₄Cl solution | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
B. Step-by-Step Methodology
1. Preparation of LDA Solution (In Situ)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq) via syringe.
-
Add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes.
2. Carbanion Formation
-
In a separate flame-dried flask under nitrogen, dissolve tetrahydrofuran-3-carbonitrile (0.97 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Using a cannula or syringe, add the solution of tetrahydrofuran-3-carbonitrile dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
3. Acylation Reaction
-
Slowly add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 eq) to the reaction mixture at -78 °C. A precipitate may form.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Gradually warm the mixture to room temperature and stir for an additional 1 hour.
4. Workup and Purification
-
Cool the flask to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-acetyl-tetrahydrofuran-3-carbonitrile.
Caption: Figure 2: Experimental Workflow.
IV. Product Characterization: A Self-Validating System
Confirming the structure of the target compound, 3-acyl-tetrahydrofuran-3-carbonitrile, is essential. The following analytical techniques and expected results provide a framework for validation.
-
Infrared (IR) Spectroscopy:
-
C≡N stretch: A sharp, medium-intensity peak around 2245 cm⁻¹. The position may shift slightly from the starting material due to the influence of the new acyl group.
-
C=O stretch: A strong, sharp peak characteristic of a ketone, typically appearing around 1720 cm⁻¹.
-
C-O-C stretch: A strong peak for the ether linkage, usually found in the 1100-1050 cm⁻¹ region.
-
-
¹H NMR Spectroscopy:
-
The singlet corresponding to the C-3 proton in the starting material will be absent in the product spectrum.
-
Signals for the protons on the tetrahydrofuran ring (C-2, C-4, C-5) will be present, likely as complex multiplets. Their chemical shifts will be influenced by the new acyl group.
-
A new singlet (for an acetyl group) or multiplets corresponding to the protons of the added acyl chain (R-group) will appear.
-
-
¹³C NMR Spectroscopy:
-
C=O (ketone): A new quaternary carbon signal in the downfield region, typically >190 ppm.
-
C≡N (nitrile): A quaternary carbon signal around 115-120 ppm.
-
C-3: A new quaternary carbon signal adjacent to the carbonyl and nitrile groups.
-
Signals corresponding to the carbons of the tetrahydrofuran ring and the acyl group.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the calculated mass of the acylated product should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
V. Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base (degraded n-BuLi or wet diisopropylamine).2. Insufficiently dried glassware or solvent.3. Reaction temperature too high during deprotonation. | 1. Titrate the n-BuLi solution before use. Use freshly opened, anhydrous reagents.2. Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled anhydrous THF.[2]3. Maintain strict temperature control at -78 °C during base addition and deprotonation steps. |
| Recovery of Starting Material | 1. Base is not strong enough or used in insufficient quantity.2. Incomplete reaction time for deprotonation. | 1. Ensure 1.1-1.2 equivalents of LDA are used. Confirm the concentration of n-BuLi.2. Increase the stirring time after substrate addition to 1.5-2 hours at -78 °C. |
| Multiple Products / Side Reactions | 1. Self-condensation of the acylating agent.2. Reaction quenched at too high a temperature.3. The nitrile group can undergo reactions with strong nucleophiles.[3][4] | 1. Add the acylating agent slowly at -78 °C to the carbanion solution, not the other way around.2. Ensure the reaction is cooled to 0 °C before quenching.3. Use of a hindered, non-nucleophilic base like LDA minimizes side reactions at the nitrile. |
VI. Safety Precautions
-
n-Butyllithium: A pyrophoric liquid that can ignite spontaneously in air. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Always have a Class D fire extinguisher available.
-
Acyl Chlorides: These are corrosive and lachrymatory. Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Use freshly opened bottles or freshly distilled solvent. Never distill to dryness.
-
Cryogenic Baths: Acetone/dry ice baths are extremely cold (-78 °C). Wear cryogenic gloves to prevent frostbite.
VII. References
-
J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from
-
University of California, Davis. (2019, June 5). Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from
-
National Center for Biotechnology Information. (n.d.). C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. PMC. Retrieved from
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from
Sources
Application Notes and Protocols: Synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile
Abstract
This document provides a comprehensive guide for the synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, a valuable β-ketonitrile intermediate in pharmaceutical and materials science research. The primary protocol detailed herein is a modified Claisen condensation, a robust and widely applicable method for the formation of carbon-carbon bonds.[1][2][3] This application note offers a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, safety protocols, and expected outcomes. The information is tailored for researchers, scientists, and drug development professionals, emphasizing both theoretical understanding and practical execution.
Introduction
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. Their unique chemical architecture makes them versatile building blocks in organic synthesis. Specifically, 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile serves as a key precursor for the synthesis of various heterocyclic compounds and complex molecules with potential biological activity. The tetrahydrofuran moiety is a common feature in many natural products and pharmaceuticals, imparting favorable pharmacokinetic properties.[4]
The synthesis of β-ketonitriles is often achieved through a Claisen condensation or related reactions, where an ester reacts with a nitrile in the presence of a strong base.[1][2][3] This application note will focus on a reliable protocol for the synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile via the condensation of an appropriate tetrahydrofuran-3-carboxylate ester with acetonitrile, facilitated by a strong base such as sodium hydride.
Reaction Mechanism and Scientific Rationale
The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][3] The mechanism involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the tetrahydrofuran-3-carboxylate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-ketonitrile.
The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of acetonitrile over competing side reactions.[3] Sodium hydride is an effective choice for this transformation, as it irreversibly deprotonates the nitrile.[5][6] The use of an anhydrous, aprotic solvent like tetrahydrofuran (THF) is essential to prevent quenching of the base and the reactive intermediates.[7][8][9]
Key Mechanistic Steps:
-
Deprotonation of Acetonitrile: Sodium hydride removes a proton from the α-carbon of acetonitrile, generating the acetonitrile carbanion.
-
Nucleophilic Attack: The acetonitrile carbanion attacks the carbonyl carbon of the tetrahydrofuran-3-carboxylate ester.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating an alkoxide ion to form the β-ketonitrile.
-
Acidic Workup: An acidic workup neutralizes the reaction mixture and protonates the enolate to yield the final product.[3]
Experimental Protocol
This protocol outlines the synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile from ethyl tetrahydrofuran-3-carboxylate and acetonitrile using sodium hydride as the base.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade |
| Ethyl tetrahydrofuran-3-carboxylate | C7H12O3 | 144.17 | 14.4 g (0.1 mol) | Sigma-Aldrich, ≥98% |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.4 g (0.11 mol) | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 200 mL | Acros Organics, DriSolv |
| Acetonitrile | C2H3N | 41.05 | 5.2 mL (0.1 mol) | Fisher Scientific, HPLC Grade |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | VWR Chemicals |
| Diethyl Ether | (C2H5)2O | 74.12 | 300 mL | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 100 mL | LabChem |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | BeanTown Chemical |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable and water-reactive solid.[6][10] It should be handled under an inert atmosphere (nitrogen or argon).[10] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn.[10]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage.[7][8] It should be tested for peroxides before use. Both THF and diethyl ether are highly flammable.[7][8][11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.[12]
-
Quenching: The reaction quenching with acid is exothermic and should be performed slowly in an ice bath.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a stream of nitrogen.
-
Addition of Sodium Hydride: To the flask, add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) under a positive pressure of nitrogen.
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask via a cannula or syringe.
-
Addition of Acetonitrile: In the dropping funnel, prepare a solution of acetonitrile (5.2 mL, 0.1 mol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred suspension of sodium hydride in THF at room temperature over 30 minutes.
-
Addition of Ester: After the addition of acetonitrile is complete, add a solution of ethyl tetrahydrofuran-3-carboxylate (14.4 g, 0.1 mol) in anhydrous THF (50 mL) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (150 mL) and water (100 mL). Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
Expected Results
The expected yield of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is typically in the range of 60-75%. The product should be a pale yellow oil or a low-melting solid.
Physical Properties:
-
Molecular Formula: C7H9NO2[13]
-
Molecular Weight: 139.15 g/mol [13]
-
Boiling Point: 250.5±30.0 °C (Predicted)[13]
-
Density: 1.150±0.06 g/cm3 (Predicted)[13]
Characterization
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone C=O stretch, nitrile C≡N stretch).
-
Mass Spectrometry (MS): To determine the molecular weight.
Visualizing the Workflow
The following diagrams illustrate the key aspects of the synthesis protocol.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive sodium hydride | Use fresh, properly stored sodium hydride. Ensure the dispersion is homogenous before weighing. |
| Wet reagents or solvent | Use freshly distilled and dried solvents and reagents. Ensure glassware is thoroughly dried. | |
| Insufficient reaction time | Monitor the reaction by TLC to ensure completion. | |
| Formation of side products | Reaction temperature too high | Maintain the reaction at room temperature. For highly reactive substrates, cooling may be necessary. |
| Incorrect stoichiometry | Carefully measure all reagents. | |
| Difficulty in purification | Incomplete reaction | Ensure the reaction has gone to completion before workup. |
| Inappropriate chromatography conditions | Optimize the eluent system for column chromatography based on TLC analysis. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development endeavors. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
O'Malley, D. P., et al. (2007). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 72(19), 7404–7407. Retrieved from [Link]
-
Wikipedia. (2023). Claisen condensation. Retrieved from [Link]
- Google Patents. (1979). Process for producing 3-iminonitriles. (US5089651A).
-
Oncotarget. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sodium hydride. Retrieved from [Link]
- Google Patents. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. (US9399629B2).
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Retrieved from [Link]
-
EON Biotech. (n.d.). 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile – (1186610-03-6). Retrieved from [Link]
- Google Patents. (2014). Novel process for the manufacture of 3-oxo-tetrahydrofuran. (WO2014139080A1).
-
ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubMed. (2017). Cobalt(II) Chloride Adducts With Acetonitrile, propan-2-ol and Tetrahydrofuran: Considerations on Nuclearity, Reactivity and Synthetic Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Oxotetrahydrofuran. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Oxo-3-(tetrahydro-furan-3-yl)-propionitrile. Retrieved from [Link]
- Google Patents. (1979). Process for the preparation of acyl cyanide compounds. (US4143068A).
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl cyanide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Cobalt(II) chloride adducts with acetonitrile, propan-2-ol and tetrahydrofuran: considerations on nuclearity, reactivity and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. chemfax.com [chemfax.com]
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- 13. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile CAS#: 1186610-03-6 [m.chemicalbook.com]
Application Note: Strategic Synthesis of β-Ketonitriles via Claisen-Type Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Ketonitriles
β-Ketonitriles are a highly valuable class of organic compounds, serving as pivotal intermediates in the synthesis of a diverse array of pharmaceuticals, heterocyclic compounds, and biologically active scaffolds.[1][2][3] Their unique trifunctional nature—comprising a ketone, a nitrile, and an acidic α-hydrogen—makes them versatile building blocks for constructing complex molecular architectures, including anti-cancer, anti-inflammatory, and anti-HIV agents.[2] This application note provides an in-depth guide to the synthesis of β-ketonitriles using a robust and adaptable C-C bond-forming strategy: the crossed Claisen-type condensation between esters and nitriles.
Mechanistic Principles: A Tale of Two Carbonyls
The formation of a β-ketonitrile via this route is a variation of the classic Claisen condensation. The core transformation involves the base-mediated condensation of a nitrile (acting as the nucleophilic component) with an ester (acting as the electrophilic acylating agent).[4] The mechanism proceeds through several key steps, which are crucial for understanding reaction optimization.
Causality Behind the Mechanism:
-
Enolate Formation: A strong base abstracts an acidic α-proton from the nitrile, generating a resonance-stabilized carbanion (a nitrile enolate). This is the rate-determining step and requires a base strong enough to deprotonate the nitrile (pKa ~25).
-
Nucleophilic Attack: The nucleophilic nitrile enolate attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Alkoxide Elimination: This intermediate collapses, eliminating an alkoxide (e.g., -OR') as a leaving group to form the initial β-ketonitrile product.
-
Driving the Equilibrium: The reaction's thermodynamic driving force is a critical, final step. The newly formed β-ketonitrile has a highly acidic proton on the carbon situated between the ketone and nitrile groups (pKa ~11-13). The alkoxide base generated in the previous step rapidly and irreversibly deprotonates this position.[5][6][7] This final acid-base reaction shifts the overall equilibrium, ensuring a high yield of the desired product. An acidic workup is then required to protonate this final enolate and isolate the neutral β-ketonitrile.[6]
Caption: Figure 1: General Mechanism of β-Ketonitrile Synthesis.
It is important to distinguish this reaction from the related Thorpe-Ziegler reaction , which is the base-catalyzed self-condensation of two nitrile molecules to form a β-enaminonitrile, which can be subsequently hydrolyzed to a β-ketone.[8][9][10] The intramolecular version of the Thorpe-Ziegler reaction is a powerful method for synthesizing cyclic α-cyanoketones.[8][11]
Optimizing Reaction Conditions: The Scientist's Toolkit
The success of a Claisen-type condensation for β-ketonitrile synthesis hinges on the careful selection of reaction parameters. Each choice has a direct and predictable impact on yield, purity, and reaction time.
The Critical Choice of Base
The base must be strong enough to deprotonate the starting nitrile but must not interfere with the reaction through side reactions like nucleophilic substitution.[6]
-
Alkoxides (e.g., NaOEt, KOt-Bu): These are common and cost-effective. A key principle is to use an alkoxide whose alkyl group matches that of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of products.[7] Potassium tert-butoxide (KOt-Bu) has emerged as an excellent, economical, and environmentally friendlier option, proving effective under mild, ambient conditions.[3][12]
-
Strong, Non-Nucleophilic Bases (e.g., NaH, LHMDS): Sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) are powerful alternatives that circumvent the issue of transesterification and often lead to higher yields.[4][9] However, they require more stringent anhydrous conditions and can be more costly. Sodium amide (NaNH₂) has also been used historically but carries risks due to its potential instability and can cause amidine side-product formation.[3]
Solvent Selection
The solvent plays a crucial role in stabilizing the intermediate enolate.
-
Aprotic Solvents: Anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are strongly preferred.[9][13] These solvents prevent the premature protonation of the highly reactive nitrile enolate, maximizing its concentration for the nucleophilic attack.
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can enhance the reaction rate through better solvation of the cation, but must be rigorously dried.[13]
Temperature and Reaction Time
Modern protocols often allow for reactions to run at ambient temperatures, particularly when using highly effective base-solvent systems like KOt-Bu in THF.[3][12] Some systems may require heating to reflux to achieve a reasonable reaction rate.[14] Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time, which can range from a few hours to 24 hours.[12]
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes data for the synthesis of various β-ketonitriles using an optimized, greener protocol employing potassium tert-butoxide. This allows for a direct comparison of the method's efficiency across different ester substrates.
| Ester Substrate | Product | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| Ethyl Acetate | 3-Oxobutanenitrile | THF, IPA (cat.) | 24 | 45 | [12] |
| Methyl Propionate | 3-Oxopentanenitrile | THF, IPA (cat.) | 24 | 52 | [12] |
| Ethyl Benzoate | Benzoylacetonitrile | THF, IPA (cat.) | 24 | 65 | [12] |
| Ethyl Cinnamate | Cinnamoylacetonitrile | THF, IPA (cat.) | 24 | 64 | [3][12] |
Table 1: Performance data for the base-promoted acylation of esters with acetonitrile using Potassium tert-Butoxide (KOt-Bu). The addition of a catalytic amount of isopropanol (IPA) or 18-crown-6 was found to be necessary to facilitate the reaction and reduce side-product formation.[3]
Detailed Experimental Protocol: Synthesis of Benzoylacetonitrile
This protocol describes a validated, scalable, and environmentally conscious method for synthesizing benzoylacetonitrile from ethyl benzoate and acetonitrile using potassium tert-butoxide.
Reagents and Equipment
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (anhydrous)
-
Ethyl Benzoate
-
Isopropanol (IPA) or 18-crown-6 (catalytic)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and Argon/Nitrogen line
-
Syringes
-
Rotary evaporator
-
Apparatus for flash column chromatography
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and sealed with septa, add potassium tert-butoxide (e.g., 1.2 equivalents). Purge the flask with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (e.g., 100 mL) via cannula or syringe and stir to create a suspension.[12] To this suspension, add anhydrous acetonitrile (e.g., 1.5 equivalents) dropwise at room temperature.
-
Substrate Addition: After stirring for 15 minutes, add ethyl benzoate (1.0 equivalent) to the reaction mixture, followed by a catalytic amount of isopropanol (e.g., 0.1 equivalents).[3][12]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).[12]
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath. Quench the reaction by slowly and carefully adding 1 M aqueous HCl until the mixture is acidic (pH ~5-6).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[12][14]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., eluting with a gradient of hexanes and ethyl acetate) to afford the pure benzoylacetonitrile.[12]
References
-
Grokipedia. (n.d.). Thorpe reaction. Grokipedia. Retrieved from [Link]
-
Kiyokawa, K., Nagata, T., & Minakata, S. (n.d.). Recent Advances in the Synthesis of β-Ketonitriles. Thieme E-Books & E-Journals. Retrieved from [Link]
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. Retrieved from [Link]
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RSC. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 22). Mechanism for the intra-molecular exchange of an ester and a nitrile group. Chemistry Stack Exchange. Retrieved from [Link]
-
Fiveable. (n.d.). 3.5 Claisen condensation. Fiveable. Retrieved from [Link]
-
chemeurope.com. (n.d.). Thorpe reaction. chemeurope.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]
-
Beilstein-Institut. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Retrieved from [Link]
-
University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
-
YouTube. (2019, January 16). carbonyl alkylations with the Claisen condensation. YouTube. Retrieved from [Link]
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The Versatile Building Block: 3-Oxo-3-(oxolan-3-YL)propanenitrile in Modern Heterocyclic Synthesis
Introduction: The Strategic Advantage of the Oxolanyl Moiety
In the landscape of drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of starting materials, β-ketonitriles stand out for their exceptional versatility, serving as pivotal precursors to a wide array of biologically relevant heterocycles.[1] This application note delves into the specific utility of a unique β-ketonitrile, 3-Oxo-3-(oxolan-3-YL)propanenitrile , a building block that combines the reactive potential of the keto-nitrile functionality with the desirable physicochemical properties of a tetrahydrofuran (oxolane) ring.
The incorporation of an oxolane moiety is a well-established strategy in medicinal chemistry to enhance aqueous solubility, modulate lipophilicity, and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates. By employing this compound in heterocyclic synthesis, researchers can seamlessly introduce this beneficial fragment into novel molecular architectures, potentially accelerating the journey from hit identification to lead optimization.
This guide provides detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems—pyrazoles and 2-aminothiophenes—utilizing this compound as the central precursor. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for further exploration and derivatization.
Core Applications & Synthetic Protocols
The strategic placement of the ketone and nitrile groups in this compound allows for a variety of cyclization strategies. This section will detail two high-impact applications: the synthesis of substituted pyrazoles and 2-aminothiophenes.
Synthesis of 3-Amino-5-(oxolan-3-yl)-1H-pyrazoles
The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The reaction of β-ketonitriles with hydrazine is a classical and highly efficient method for the construction of 3-aminopyrazoles.[2][3]
The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile. Subsequent intramolecular cyclization onto the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring.
Caption: Synthesis of 3-Amino-5-(oxolan-3-yl)-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (or Methanol)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and ethanol to form a stirrable slurry.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If a solid precipitates, collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 1.2 (β-ketonitrile : Hydrazine) | [3] |
| Solvent | Ethanol or Methanol | [3] |
| Catalyst | Acetic Acid (optional, but recommended) | General Practice |
| Temperature | Reflux | [3] |
| Typical Yield | 85-95% (based on analogous reactions) | [2] |
Gewald Synthesis of 2-Amino-4-(oxolan-3-yl)thiophene-3-carbonitriles
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[4] These structures are valuable intermediates in the synthesis of pharmaceuticals and materials.[1]
The reaction proceeds through an initial Knoevenagel condensation between the β-ketonitrile and another active methylene compound (e.g., malononitrile) to form a stable intermediate. Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[4]
Caption: Gewald reaction workflow.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (or triethylamine) (catalytic to 2.0 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Stir the mixture to form a suspension.
-
Slowly add the base (e.g., morpholine) to the suspension at room temperature.
-
The reaction is typically exothermic and may be stirred at room temperature or gently heated (40-50 °C) to ensure completion.
-
Monitor the reaction by TLC. The reaction is usually complete within 2-24 hours.[1]
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted sulfur and other impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 1 : 1.1 (Ketonitrile : Nitrile : Sulfur) | [1] |
| Base | Morpholine or Triethylamine | [1] |
| Solvent | Ethanol or Methanol | [1] |
| Temperature | 20-50 °C | [1] |
| Typical Yield | 70-90% (based on analogous reactions) | [5] |
Prospective Application: Synthesis of Pyridone Derivatives
A plausible approach involves a multicomponent reaction with an aldehyde and an active methylene compound (e.g., ethyl acetoacetate) in the presence of ammonium acetate. This would proceed through a Hantzsch-like synthesis to afford a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridone.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its inherent oxolane moiety offers a strategic advantage in the design of drug candidates with improved physicochemical properties. The detailed protocols provided herein for the synthesis of pyrazoles and 2-aminothiophenes serve as a practical guide for researchers in the field of medicinal and synthetic chemistry. The adaptability of this starting material to various reaction conditions opens up a vast chemical space for the discovery of novel bioactive molecules.
References
-
Organic Syntheses Procedure. 3(5)-aminopyrazole. Available from: [Link]
- Google Patents. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
EON Biotech. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile – (1186610-03-6). Available from: [Link]
-
Scribd. 1 s2.0 S0040402008016517 Main | PDF | Chemical Reactions | Organic Chemistry. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
ResearchGate. Synthesis of some pyridone derivatives. Available from: [Link]
-
MDPI. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Available from: [Link]
-
ResearchGate. (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Available from: [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
-
ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. Available from: [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
PMC. Recent Advances of Pyridinone in Medicinal Chemistry - PMC. Available from: [Link]
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Application Notes and Protocols: 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile in Medicinal Chemistry
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (CAS 1186610-03-6) has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.[1][2] Its structure is deceptively simple, yet it combines two key functional motifs whose properties are highly sought after in drug design: the tetrahydrofuran (THF) ring and the β-ketonitrile group .
The tetrahydrofuran moiety is a prevalent feature in numerous natural products and FDA-approved drugs.[3][4] It is often employed as a bioisosteric replacement for cyclohexyl or other carbocyclic rings to modulate physicochemical properties. The introduction of the ether oxygen can decrease lipophilicity, improve aqueous solubility, and provide an additional hydrogen bond acceptor, thereby enhancing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3]
Concurrently, the β-ketonitrile functional group is a linchpin of synthetic versatility. The acidic α-carbon, flanked by two electron-withdrawing groups, serves as a nucleophilic handle for a wide array of carbon-carbon bond-forming reactions. The ketone and nitrile moieties themselves are precursors to a multitude of heterocyclic systems and functional groups that are central to the architecture of biologically active molecules.[5][6] This application guide provides a detailed overview of the synthesis and strategic application of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, complete with robust protocols for its preparation and downstream modification.
Physicochemical and Spectroscopic Profile
A thorough characterization of the starting material is the foundation of any reliable synthetic protocol. The data below represents the key identifiers and expected analytical signatures for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
| Property | Value |
| CAS Number | 1186610-03-6[1][2] |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF, Acetone) |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~4.0-3.8 (m, 4H, -O-CH₂-), 3.7-3.6 (m, 1H, -CO-CH-), 3.55 (s, 2H, -CO-CH₂-CN), 2.3-2.1 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~200 (C=O), 114 (CN), 68 (-O-CH₂-), 48 (-CO-CH-), 30 (-CO-CH₂-CN), 28 (-CH₂-).
-
IR (neat, cm⁻¹): ~2260 (C≡N stretch), ~1720 (C=O stretch, ketone), ~1100 (C-O-C stretch, ether).
Synthesis Protocols: From Precursor to Target Intermediate
The efficient synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile relies on a two-stage approach: the preparation of the key ketone precursor, followed by its conversion to the target β-ketonitrile.
Workflow for Synthesis```dot
Protocol 3: Exemplar Downstream Synthesis – Gewald Aminothiophene Formation
Rationale: The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, which are crucial intermediates for many pharmaceuticals. [5]This protocol demonstrates how 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, as an active methylene compound, can react with an aldehyde and elemental sulfur in the presence of a base to rapidly construct this important heterocyclic scaffold. [5] Materials:
-
3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (1.0 eq.)
-
An appropriate aldehyde (e.g., benzaldehyde, 1.0 eq.)
-
Elemental sulfur (1.1 eq.)
-
Morpholine (catalytic amount, ~0.2 eq.)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, the aldehyde, and elemental sulfur in ethanol.
-
Add morpholine to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (or ~60 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. A new, more polar, UV-active spot should appear.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If a precipitate does not form, pour the mixture into ice-water and stir.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 2-aminothiophene derivative.
Conclusion
3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile stands as a testament to the power of strategic molecular design. It is more than a mere intermediate; it is a carefully crafted building block that provides medicinal chemists with a direct route to incorporating the beneficial THF scaffold while offering a rich platform for synthetic diversification. The protocols and applications detailed herein underscore its utility in constructing novel heterocyclic systems and complex molecules, paving the way for the discovery of next-generation therapeutics.
References
- Process for the manufacture of 3-oxo-tetrahydrofuran.
- Tricyclic 3-oxo-propanenitrile derivatives and process for their preparation.
- Process for the production of 3-oxonitriles.
-
3-Oxo-3-(tetrahydro-furan-3-yl)-propionitrile. MySkinRecipes. [Link]
- Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. University of Science and Technology of China.
-
PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS. Google APIs. [Link]
-
3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile – (1186610-03-6). EON Biotech. [Link]
- Heteroaryl-3-oxo-propanenitrile derivatives useful in the treatment of rheumatoid arthritis and other autoimmune diseases.
- Novel process for the manufacture of 3-oxo-tetrahydrofuran.
- Novel process for manufacture of 3-oxo-tetrahydrofuran.
-
Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed. [Link]
-
Natural products containing the nitrile functional group and their biological activities. Maynooth University. [Link]
-
Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Semantic Scholar. [Link]
-
Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd. [Link]
-
Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]
-
3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. National Institutes of Health. [Link]
-
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. PubChem. [Link]
-
3-Oxo-3-(piperidin-1-yl)propanenitrile. ResearchGate. [Link]
-
The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Institutes of Health. [Link]
- New intermediates for the preparation of remifentanil hydrochloride.
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. ACS Publications. [Link]
-
3-oxo-3-(1h-pyrrol-2-yl)propanenitrile. PubChemLite. [Link]
-
3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. ResearchGate. [Link]
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Application Note: A Robust and Scalable Synthesis of 3-Oxo-3-(oxolan-3-YL)propanenitrile
Introduction: The Significance of β-Ketonitriles in Modern Synthesis
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This unique structural motif renders them exceptionally versatile intermediates in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds.[1] The dual reactivity of the keto and nitrile functionalities, coupled with the acidity of the α-protons, allows for a diverse range of chemical transformations. The target molecule, 3-Oxo-3-(oxolan-3-YL)propanenitrile, incorporates a tetrahydrofuran (oxolane) ring, a common scaffold in many biologically active molecules.
Traditional methods for synthesizing β-ketonitriles have often relied on hazardous reagents such as sodium amide or organolithium bases, which present significant challenges for industrial-scale production due to safety concerns and stringent reaction conditions.[2][3] This application note details a more economical, safer, and environmentally benign approach utilizing potassium tert-butoxide (KOt-Bu) for the acylation of acetonitrile with an appropriate ester of tetrahydrofuran-3-carboxylic acid.[2][4] This procedure offers high yields under mild, ambient conditions, making it an attractive method for researchers in drug discovery and process development.
Reaction Principle and Mechanism
The synthesis proceeds via a base-mediated acylation, a variation of the Claisen condensation. The core of this transformation involves the generation of a nucleophilic acetonitrile anion, which subsequently attacks the electrophilic carbonyl carbon of an ester.
The key mechanistic steps are:
-
Deprotonation: Potassium tert-butoxide, a strong, non-nucleophilic base, abstracts an acidic α-proton from acetonitrile to form a resonance-stabilized acetonitrile carbanion.
-
Nucleophilic Acyl Substitution: The acetonitrile carbanion acts as a potent nucleophile, attacking the carbonyl group of the starting ester (e.g., Methyl tetrahydrofuran-3-carboxylate). This addition is followed by the elimination of the alkoxide leaving group (e.g., methoxide), regenerating the carbonyl and forming the final β-ketonitrile product.
It has been observed that the addition of a catalytic amount of an alcohol like isopropanol (IPA) or a phase-transfer catalyst such as 18-crown-6 can be crucial to facilitate the reaction and minimize the formation of side products.[2] These additives likely improve the solubility and reactivity of the potassium tert-butoxide in the ethereal solvent.
Caption: Reaction mechanism for the synthesis.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Notes |
| Methyl tetrahydrofuran-3-carboxylate | C₆H₁₀O₃ | 130.14 | 10.0 | 1.30 g | Sigma-Aldrich | Starting ester. Ethyl ester can also be used. |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 15.0 | 1.18 mL | Acros Organics | Must be dry. Use over molecular sieves. |
| Potassium tert-butoxide (KOt-Bu) | C₄H₉KO | 112.21 | 15.0 | 1.68 g | Alfa Aesar | Highly hygroscopic. Handle under inert gas. |
| Isopropanol (IPA) | C₃H₈O | 60.10 | 2.0 (cat.) | ~0.15 mL | Fisher Scientific | Additive to aid reaction. |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | - | 50 mL | J.T.Baker | Solvent. Must be dry. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | ~20 mL | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | - | Extraction solvent. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | For drying organic layer. |
| Silica Gel | SiO₂ | 60.08 | - | As needed | - | For column chromatography. |
Equipment
-
100 mL oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet (balloon or Schlenk line)
-
Syringes for liquid transfer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, under a nitrogen atmosphere. The glassware must be rigorously dried in an oven (120 °C) overnight and cooled under a stream of nitrogen.
-
Addition of Base and Solvent: To the flask, add anhydrous THF (40 mL), potassium tert-butoxide (1.68 g, 15.0 mmol), and isopropanol (~0.15 mL, 2.0 mmol). Stir the resulting suspension.
-
Formation of the Acetonitrile Anion: Slowly add anhydrous acetonitrile (1.18 mL, 15.0 mmol) dropwise to the stirring suspension at room temperature. A thick, gummy precipitate may form.[2] Stir the mixture for an additional 15 minutes to ensure complete formation of the anion.
-
Acylation Reaction: Add a solution of methyl tetrahydrofuran-3-carboxylate (1.30 g, 10.0 mmol) in anhydrous THF (10 mL) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 24 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes), observing the consumption of the starting ester.
-
Work-up and Quenching: Upon completion, cool the reaction flask in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (~20 mL).[1] Continue stirring until the mixture becomes a clear biphasic solution.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes) to afford the pure this compound.
Expected Results and Characterization
-
Appearance: Pale yellow oil or low-melting solid.
-
Expected Yield: 65-80%.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: Expect characteristic peaks for the methylene protons alpha to the nitrile and ketone, as well as signals corresponding to the tetrahydrofuran ring protons.
-
¹³C NMR: Expect signals for the nitrile carbon, the ketone carbonyl carbon, the methylene carbon, and the carbons of the tetrahydrofuran ring.
-
IR Spectroscopy: Look for strong absorption bands corresponding to the C≡N stretch (~2260 cm⁻¹) and the C=O stretch (~1720 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reagents or solvent not anhydrous. | Ensure all reagents and solvents are thoroughly dried. Handle KOt-Bu under an inert atmosphere. |
| 2. Incomplete deprotonation of acetonitrile. | Ensure the KOt-Bu is fresh and active. Allow sufficient time for anion formation before adding the ester. | |
| 3. Inactive starting ester. | Check the purity of the starting ester. | |
| Incomplete Reaction | 1. Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC. |
| 2. Poor solubility of the base. | Ensure vigorous stirring. The addition of catalytic IPA or 18-crown-6 should improve solubility.[2] | |
| Formation of Side Products | 1. Self-condensation of the ester. | Add the ester slowly to the pre-formed acetonitrile anion to maintain a low concentration of the ester. |
| 2. Reaction of the base with the ester. | Use a non-nucleophilic base like KOt-Bu. |
Safety and Handling
-
General: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Potassium tert-butoxide (KOt-Bu): Corrosive and reacts violently with water. It is also flammable. Handle in an inert atmosphere glovebox or under a stream of nitrogen.
-
Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use stabilized THF and do not distill to dryness.
-
Quenching: The quenching of the reaction with aqueous NH₄Cl is exothermic. Perform this step slowly and with cooling in an ice bath.
References
- BenchChem. (2025). A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis. BenchChem.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019).
- BenchChem. (2025).
- Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- Preparation of beta-ketonitrile compounds. (n.d.).
- A High-Yielding Preparation of β-Ketonitriles. (2025).
- Safety D
Sources
Application Note: A Robust and Scalable Synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, a valuable β-ketonitrile intermediate for pharmaceutical and agrochemical research. The presented protocol is designed for robustness and scalability, moving beyond laboratory-scale procedures to address the challenges of multi-kilogram production. We will delve into the mechanistic rationale behind a Claisen-type condensation, justify the selection of reagents and process parameters for a large-scale environment, and provide a detailed, step-by-step protocol complete with in-process controls, safety considerations, and troubleshooting advice.
Introduction and Strategic Rationale
β-Ketonitriles are highly versatile synthons in organic chemistry, serving as precursors to a wide array of heterocyclic compounds, including pyrazoles, isoxazoles, and pyridines.[1] The title compound, 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, incorporates a tetrahydrofuran moiety, a privileged scaffold found in numerous biologically active molecules.[2] Consequently, developing a reliable and economically viable manufacturing process for this intermediate is of significant interest to the drug development community.
The most common laboratory methods for preparing β-ketonitriles involve the acylation of an activated nitrile with an ester or other acylating agent.[3] While effective at the gram scale, many published procedures utilize reagents like n-butyllithium at cryogenic temperatures, which present significant thermal management and safety challenges upon scale-up.[4]
This application note details a process centered on the Claisen-type condensation of a tetrahydrofuran-3-carboxylic acid ester with acetonitrile. We have selected sodium hydride as the base, a cost-effective and industrially relevant reagent, to facilitate the reaction under manageable temperature conditions. The primary goal is to provide a process that is not only high-yielding but also safe, reproducible, and amenable to standard industrial chemical reactors.
Mechanistic Pathway: Claisen-Type Condensation
The core of this synthesis is the base-mediated condensation between an ester and a nitrile. The reaction proceeds through the following key steps, which are crucial to understand for process optimization and troubleshooting:
-
Deprotonation: A strong base, in this case, hydride (H⁻) from sodium hydride (NaH), abstracts an acidic α-proton from acetonitrile (CH₃CN) to form a resonance-stabilized acetonitrile carbanion.
-
Nucleophilic Acyl Addition: The highly nucleophilic acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester (methyl tetrahydrofuran-3-carboxylate). This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the alkoxide leaving group (methoxide, CH₃O⁻ in this case) to form the β-ketonitrile.
-
Final Deprotonation (Driving Force): The newly formed β-ketonitrile has a methylene group flanked by two electron-withdrawing groups (carbonyl and nitrile), making its protons significantly more acidic than those of the starting acetonitrile. The methoxide by-product (or any remaining base) rapidly deprotonates the β-ketonitrile to form a stable enolate salt. This final, essentially irreversible deprotonation drives the reaction to completion.
-
Acidic Work-up: A final acidic quench is required to protonate the enolate salt and yield the neutral 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile product.
Caption: Reaction mechanism for the synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
Detailed Scale-Up Protocol
This protocol is designed for a 10 L scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | CAS Number | Molar Mass ( g/mol ) |
| Sodium Hydride (60% in mineral oil) | Reagent | Sigma-Aldrich | 7646-69-7 | 40.00 (as 100%) |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | 109-99-9 | 72.11 |
| Methyl tetrahydrofuran-3-carboxylate | >98% | Combi-Blocks | 53313-91-4 | 130.14 |
| Acetonitrile | Anhydrous, >99.8% | Fisher Scientific | 75-05-8 | 41.05 |
| Isopropyl Alcohol (IPA) | ACS Grade | VWR | 67-63-0 | 60.10 |
| Hydrochloric Acid (37%) | ACS Grade | VWR | 7647-01-0 | 36.46 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | 88.11 |
| Saturated Sodium Bicarbonate Solution | - | - | - | - |
| Brine (Saturated NaCl Solution) | - | - | - | - |
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich | 7487-88-9 | 120.37 |
Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and condenser.
-
10 L pressure-equalizing dropping funnel.
-
Heating/cooling circulator connected to the reactor jacket.
-
Inert atmosphere system (Nitrogen or Argon).
-
Large separatory funnel (20 L).
-
Rotary evaporator with a suitably sized flask.
-
Vacuum distillation apparatus.
Experimental Procedure
Caption: Overall workflow for the scale-up synthesis of the target compound.
Step-by-Step Guide:
-
Reactor Preparation and Reagent Charging:
-
Assemble the 20 L reactor system and ensure all joints are properly sealed. Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
To the reactor, charge anhydrous Tetrahydrofuran (4.0 L).
-
Causality: An inert atmosphere is critical as sodium hydride reacts violently with water and the intermediate carbanion is sensitive to air and moisture.
-
Under a strong nitrogen counter-flow, carefully portion-wise add the Sodium Hydride (60% dispersion, 440 g, 11.0 mol, 2.2 equiv.). Note: NaH is highly reactive. Consult the Safety Data Sheet (SDS) before handling.
-
Begin stirring the resulting slurry at 150-200 RPM.
-
-
Formation of the Acetonitrile Anion:
-
Cool the reactor jacket to bring the internal temperature of the slurry to 0-5 °C.
-
In the dropping funnel, charge anhydrous Acetonitrile (226 g, 5.5 mol, 1.1 equiv.).
-
Add the acetonitrile dropwise to the NaH slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.
-
Causality: Slow addition is paramount to control the exotherm from the deprotonation and the rate of hydrogen gas evolution. Using a slight excess of acetonitrile ensures the complete consumption of the ester later on.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional hour.
-
-
Condensation Reaction:
-
While maintaining the internal temperature at 0-5 °C, add methyl tetrahydrofuran-3-carboxylate (651 g, 5.0 mol, 1.0 equiv.) dropwise via the addition funnel over approximately 90 minutes.
-
Causality: A controlled addition of the ester prevents a rapid exotherm and minimizes potential side reactions.
-
Once the addition is complete, slowly warm the reaction mixture to 45-50 °C and hold at this temperature.
-
In-Process Control (IPC): Monitor the reaction progress every 2 hours by taking a small, quenched aliquot and analyzing via HPLC or TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate) until the starting ester is consumed (<1% remaining). The reaction is typically complete within 4-6 hours.
-
-
Reaction Quench and Work-up:
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
CAUTION: The following steps are exothermic.
-
Slowly add Isopropyl Alcohol (200 mL) dropwise to quench any unreacted sodium hydride.
-
In a separate vessel, prepare a cold (0-5 °C) solution of 2M Hydrochloric Acid (approx. 6.0 L).
-
Very slowly, transfer the reaction mixture into the stirred, cold acidic solution, maintaining the quench temperature below 20 °C.
-
Causality: The initial IPA quench safely destroys residual NaH. The acidic quench neutralizes the base and protonates the product enolate. Pouring the reaction into acid (reverse quench) ensures the mixture is always acidic, preventing potential degradation of the β-ketonitrile under basic conditions.
-
Transfer the entire mixture to a 20 L separatory funnel. Separate the organic (upper) layer.
-
Extract the aqueous layer with Ethyl Acetate (2 x 2.0 L).
-
Combine all organic layers and wash sequentially with water (2.0 L), saturated sodium bicarbonate solution (2.0 L), and finally brine (2.0 L).
-
Causality: The washes remove inorganic salts, residual acid, and water-soluble impurities.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (approx. 200 g), stir for 30 minutes, and filter.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk solvents.
-
The crude product will be a viscous oil or semi-solid. Purify the crude material via vacuum distillation to obtain the final product as a colorless to pale yellow oil.
-
Product Characterization
-
Expected Yield: 70-80%
-
Appearance: Colorless to pale yellow oil
-
Purity (by GC/HPLC): >97%
-
¹H NMR (400 MHz, CDCl₃): Confirm expected peaks corresponding to the tetrahydrofuran and propanenitrile moieties.
-
Mass Spectrometry (GC-MS): Confirm the expected molecular weight (m/z = 139.15).
Process Safety and Troubleshooting
| Parameter / Issue | Potential Hazard / Cause | Mitigation Strategy / Solution |
| Thermal Runaway | Rapid addition of reagents (acetonitrile or ester); inadequate cooling.[4] | Strictly adhere to addition rates. Ensure cooling circulator is at the set temperature and is functioning correctly. Have a quenching agent (isopropanol) ready for emergencies. |
| NaH Handling | Pyrophoric; reacts violently with water, generating flammable H₂ gas. | Handle only under an inert, dry atmosphere. Weigh by difference. Quench residual NaH carefully with a secondary alcohol like isopropanol before aqueous work-up. |
| Solvent Hazards | THF is highly flammable and can form explosive peroxides upon standing in air.[5][6] | Use peroxide-free THF. Conduct all operations away from ignition sources in a well-ventilated area. Ground and bond all equipment to prevent static discharge. |
| Low Yield | Incomplete reaction; moisture in reagents/system; inefficient extraction. | Ensure all reagents and solvents are anhydrous. Check reaction completion thoroughly with IPC. Perform extractions efficiently. |
| Side Product Formation | Self-condensation of the ester; formation of amidines.[7] | Maintain low temperatures during additions. Do not use an excessive excess of base. An acidic work-up helps minimize degradation of the desired product. |
References
-
Oncotarget. Synthesis of SC99 and Its Analogs. Available from: [Link]
-
ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Available from: [Link]
-
National Institutes of Health (NIH). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available from: [Link]
- Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
ResearchGate. Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile. Available from: [Link]
- Google Patents. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.
- Google Patents. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran.
-
Supporting Information. Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Available from: [Link]
-
ResearchGate. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. Available from: [Link]
- Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds.
-
Carl ROTH. Tetrahydrofuran - Safety Data Sheet. Available from: [Link]
-
ACS Publications. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling. Available from: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: tetrahydrofuran. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]
-
National Institutes of Health (NIH). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Available from: [Link]
-
National Institutes of Health (NIH). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]
-
ResearchGate. 3-Oxo-3-(piperidin-1-yl)propanenitrile. Available from: [Link]
-
ResearchGate. A High-Yielding Preparation of β-Ketonitriles. Available from: [Link]
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Oxo-3-(oxolan-3-YL)propanenitrile for Biological Screening
Introduction: The Strategic Value of the 3-Oxo-3-(oxolan-3-yl)propanenitrile Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that provide a fertile ground for derivatization and subsequent biological evaluation is a cornerstone of drug discovery. The this compound moiety represents a particularly promising starting point. This molecule uniquely combines the electrophilic and nucleophilic potential of a β-ketonitrile with the desirable physicochemical properties of an oxolane (tetrahydrofuran) ring. The oxolane motif, a prevalent feature in numerous bioactive compounds, is known to enhance aqueous solubility and metabolic stability, and to provide a three-dimensional structural element that can facilitate favorable interactions with biological targets.
The β-ketonitrile functional group is a versatile synthetic handle, with a highly reactive methylene group flanked by two electron-withdrawing groups (carbonyl and nitrile). This "active methylene" site serves as a nucleophilic hub for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This inherent reactivity allows for the systematic and efficient generation of a diverse library of derivatives from a single, readily accessible core structure. The derivatization of this scaffold can lead to a wide array of heterocyclic compounds, such as thiophenes, pyrazoles, and pyrimidines, which are privileged structures in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the core scaffold, strategic derivatization to generate a focused compound library, and subsequent biological screening protocols to identify promising lead compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be achieved through a Claisen-type condensation reaction, a robust and widely employed method for the formation of β-ketonitriles. This approach involves the reaction of an appropriate ester, in this case, an ester of oxolane-3-carboxylic acid, with acetonitrile in the presence of a strong, non-nucleophilic base.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous β-ketonitriles.
Reaction Scheme:
Caption: Derivatization strategies for this compound.
Experimental Protocols for Derivatization
The following are detailed, step-by-step protocols for the key derivatization reactions.
Protocol 2: Knoevenagel Condensation
Reaction Scheme:
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Piperidine or triethylamine (catalytic amount)
-
Ethanol or Toluene
-
Hydrochloric acid (1N)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and acidify with 1N HCl to a neutral pH.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Gewald Reaction for 2-Aminothiophene Synthesis
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or ketone
-
Elemental sulfur (S₈)
-
Morpholine or triethylamine
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the carbonyl compound (1.0 equivalent), elemental sulfur (1.1 equivalents), and ethanol.
-
Add morpholine (2.0 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to 40-50 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 4: Pyrazole Synthesis
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic acid
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Biological Screening Protocols
A tiered screening approach is recommended to efficiently identify derivatives with promising biological activity.
Biological Screening Cascade Diagram:
Caption: Tiered biological screening cascade for derivative library evaluation.
Protocol 5: Primary Screening - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each active compound.
Data Summary Table for Primary Screening:
| Compound ID | Concentration (µM) | % Cell Viability |
| Derivative 1 | 10 | 85.2 |
| Derivative 2 | 10 | 45.6 |
| ... | ... | ... |
Protocol 6: Secondary Screening - Kinase Inhibition Assay
For compounds showing significant anti-proliferative activity, a target-based assay, such as a kinase inhibition assay, can elucidate the mechanism of action.
Materials:
-
Kinase of interest (e.g., EGFR, BRAF)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Data Summary Table for Secondary Screening:
| Compound ID | Kinase Target | IC₅₀ (µM) |
| Derivative 2 | EGFR | 2.5 |
| Derivative 5 | BRAF | 8.1 |
| ... | ... | ... |
Conclusion and Future Directions
The this compound scaffold provides a robust and versatile platform for the generation of diverse chemical libraries. The synthetic protocols outlined in this application note offer reliable methods for both the synthesis of the core structure and its derivatization into various heterocyclic systems. The tiered biological screening cascade enables the efficient identification of bioactive compounds and the elucidation of their potential mechanisms of action. Hits identified from this screening process can serve as valuable starting points for further lead optimization studies, ultimately contributing to the discovery of novel therapeutic agents.
References
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
-
Wuts, P. G. (2014). Applications of oxetanes in drug discovery and medicinal chemistry. PMC, 10.1016/j.tet.2014.07.054. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 486-507. [Link]
-
Guo, H., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Synthesis of Pyrimidine Derivatives. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. [Link]
-
Wikipedia. (n.d.). Medicinal chemistry. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 1069811. [Link]
-
Chen, Y.-J., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8844. [Link]
-
Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (2018). Drug Design, Development and Therapy, 12, 1947–1961. [Link]
-
PubChem. (n.d.). Tetrahydrofuran. [Link]
- Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piper
Troubleshooting & Optimization
Technical Support Center: Synthesis of D-Oxo-3-(oxolan-3-YL)propanenitrile
Welcome to the technical support center for the synthesis of 3-Oxo-3-(oxolan-3-YL)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable β-ketonitrile intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Understanding the Core Reaction & Common Challenges
FAQ 1.1: What is the primary synthetic route for this compound and its main challenge?
The most prevalent and direct method for synthesizing this compound is a Claisen-type condensation reaction.[1][2] This involves the acylation of an acetonitrile anion with an appropriate ester of tetrahydrofuran-3-carboxylic acid, such as ethyl or methyl tetrahydrofuran-3-carboxylate.
The core of the reaction is the deprotonation of acetonitrile (pKa ≈ 25 in DMSO) to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. The primary challenge in this synthesis is achieving a high yield due to several competing factors:
-
Base Strength and Stoichiometry: The base must be strong enough to deprotonate acetonitrile efficiently but not so nucleophilic that it competes in attacking the ester. A full equivalent of base is required because the final β-ketonitrile product is itself acidic and will be deprotonated, driving the reaction equilibrium forward.[2][3]
-
Reaction Conditions: The reaction is sensitive to temperature and moisture. Anhydrous conditions are critical to prevent quenching the acetonitrile anion and hydrolyzing the ester starting material.
-
Side Reactions: Competing reactions, such as the self-condensation of the starting ester or hydrolysis of the nitrile group, can significantly reduce the yield of the desired product.[4]
Section 2: Troubleshooting Guide for Low Yield and Impurities
This section addresses the most common issues encountered during the synthesis.
Problem 2.1: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix them?
Low yields are often traced back to three main areas: inefficient anion formation, suboptimal reaction conditions, or competing side reactions.
Cause A: Inefficient Deprotonation of Acetonitrile The formation of the acetonitrile anion (⁻CH₂CN) is the rate-determining step. If this step is slow or incomplete, the overall yield will suffer.
-
Weak Base: Using a base like sodium ethoxide or sodium methoxide can lead to an unfavorable equilibrium, as the pKa of ethanol/methanol is similar to that of the product.[5]
-
Solution: Employ a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Sodium Hexamethyldisilazide (NaHMDS). These bases irreversibly deprotonate acetonitrile, shifting the equilibrium towards the desired anion. A protocol using n-Butyllithium at low temperatures (-78 °C) is also effective for generating the acetonitrile anion prior to adding the ester.[6]
Cause B: Suboptimal Reaction Conditions
-
Presence of Moisture: Water will protonate the acetonitrile anion, halting the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Incorrect Temperature: While stronger bases can be used at 0 °C to room temperature, running the reaction at elevated temperatures (e.g., refluxing THF) can be detrimental to the product yield by promoting side reactions.[4]
-
Solution: Maintain the reaction under an inert atmosphere (Nitrogen or Argon). For reactions with highly reactive bases like n-BuLi or LDA, maintain a low temperature (e.g., -78 °C) during anion formation and ester addition.
Cause C: Competing Side Reactions
-
Ester Self-Condensation: The starting ester (e.g., ethyl tetrahydrofuran-3-carboxylate) can enolize and undergo self-condensation, especially with weaker bases.
-
Nitrile Hydrolysis: During acidic workup, the nitrile group can be hydrolyzed to a carboxylic acid or amide, particularly if conditions are too harsh or prolonged.
-
Solution: Add the ester dropwise to the pre-formed acetonitrile anion solution at a controlled temperature. This ensures the anion reacts with the ester as it's introduced, minimizing the chance for ester self-condensation. Use a mild acidic quench (e.g., 1N HCl or saturated NH₄Cl) and keep the temperature low during workup.
Problem 2.2: My crude NMR shows multiple products. How do I identify and minimize them?
The most common impurities are the unreacted starting ester, the hydrolyzed nitrile (3-oxo-3-(oxolan-3-yl)propanoic acid), and potentially byproducts from base-nitrile interactions.
-
Identification:
-
Starting Ester: Look for the characteristic quartet and triplet of the ethyl group (if using an ethyl ester) in the ¹H NMR.
-
Hydrolyzed Product: The methylene protons next to the ketone will shift, and the nitrile peak in the IR spectrum (~2250 cm⁻¹) will be absent.[7]
-
-
Minimization Strategies:
-
Use Excess Acetonitrile: Using acetonitrile as both a reactant and a solvent can help drive the reaction forward. However, this can complicate removal post-reaction. A molar ratio of ester to acetonitrile of 1:2 or higher is often beneficial.[8]
-
Optimize Workup: After quenching the reaction, promptly extract the product into an organic solvent. Wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any acidic impurities before drying and concentrating.[6]
-
Section 3: Optimized Synthesis Protocol and Workflow
Based on common practices for β-ketonitrile synthesis, the following protocol is designed for robustness and high yield.
Optimized Protocol: Acylation of Acetonitrile using Sodium Hydride
This protocol uses NaH, a strong and cost-effective base, and provides a reliable route to the target compound.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile (anhydrous)
-
Ethyl tetrahydrofuran-3-carboxylate
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: Under a nitrogen atmosphere, add NaH (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
NaH Wash: Wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil. Carefully decant the hexane washings via cannula.
-
Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Anion Formation: Add anhydrous acetonitrile (2.0 equivalents) dropwise to the stirred NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Acylation: Cool the reaction mixture back to 0 °C. Add a solution of ethyl tetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed.
-
Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1N HCl until the pH is ~6-7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
Data Presentation: Comparison of Base/Solvent Systems
| Base | Solvent | Temperature | Pros | Cons |
| NaH | THF | 0 °C to RT | Inexpensive, strong, high-yielding. | Heterogeneous reaction, requires washing to remove oil. |
| n-BuLi | THF | -78 °C | Fast, clean deprotonation. | Requires cryogenic temperatures, pyrophoric.[6] |
| LDA | THF | -78 °C to 0 °C | Strong, non-nucleophilic, soluble. | Must be freshly prepared or titrated, requires low temperatures. |
| KOt-Bu | 2-MeTHF | Room Temp | Green solvent option, can give high yields.[4] | Can be less effective than stronger bases for this substrate. |
Visualizations
Diagram 1: General Reaction Mechanism
Caption: Mechanism of Claisen-type condensation for β-ketonitrile synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Section 4: Purification FAQs
FAQ 4.1: My product is very polar and streaks on the silica gel column. How can I improve purification?
The polarity of the β-ketonitrile, combined with its potential to form keto-enol tautomers, can make silica gel chromatography challenging.
-
Solvent System Optimization: Start with a less polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of a more polar solvent like methanol (1-2%) to your ethyl acetate can sometimes improve peak shape.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.
-
Alumina (Neutral): Can be effective for moderately polar compounds and may offer different selectivity than silica.
-
Reverse-Phase (C18) Chromatography: For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is a powerful alternative. The product will elute earlier in this system.[9]
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for obtaining high-purity material.[10] Experiment with solvent systems like ethyl acetate/hexanes or diethyl ether/hexanes.
References
-
Štefane, B., & Iskra, J. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2878–2886. [Link]
-
Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. [Link]
- Claisen, L. (1887). Condensationen zwischen Ketonen und Aldehyden. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General reference for reaction mechanisms)
-
LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Purification of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile. As a polar β-ketonitrile, this compound presents unique challenges due to its reactivity and interactions with common stationary phases. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to empower you to overcome these obstacles and achieve high-purity material.
Method Selection: Choosing the Right Chromatographic Strategy
A critical first step is selecting the appropriate chromatographic mode. The physicochemical properties of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile—namely its high polarity stemming from the ketone, nitrile, and ether functionalities—dictate the optimal approach.
Q1: Which chromatographic mode is best for my compound: Normal-Phase, Reversed-Phase, or HILIC?
A1: The choice depends on your specific impurities, scale, and available equipment. Each mode offers distinct advantages and disadvantages for this polar analyte.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. Due to its polarity, the target compound will interact strongly with silica. This can be beneficial for separating it from non-polar impurities but may require highly polar eluents and risks issues like peak tailing or on-column degradation.[1][2]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile).[3][4] This is the most common HPLC technique for small molecules.[5][6] Your compound, being very polar, may exhibit limited retention, eluting early in the run.[7][8] This can be an effective strategy if the main impurities are significantly more hydrophobic.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds that are poorly retained in reversed-phase.[7] It uses a polar stationary phase, similar to NPC, but with a reversed-phase-style mobile phase (high organic content with a small amount of water). HILIC often provides excellent retention and peak shape for polar analytes like yours and is a strong alternative if RPC fails.[9]
Table 1: Comparison of Chromatographic Modes for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile Purification
| Feature | Normal-Phase (NPC) | Reversed-Phase (RPC) | Hydrophilic Interaction (HILIC) |
| Principle | Adsorption | Partitioning | Partitioning |
| Stationary Phase | Polar (e.g., Silica, Alumina) | Non-Polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol) |
| Mobile Phase | Non-Polar (e.g., Hexane/EtOAc) | Polar (e.g., Water/ACN) | High Organic + Aqueous Buffer |
| Retention of Target | Strong | Weak to Moderate | Strong |
| Best For Separating | From non-polar/less polar impurities | From more hydrophobic impurities | From a wide range of polar impurities |
| Potential Issues | Peak tailing, on-column degradation, low recovery[1] | Poor retention, requires aqueous-stable columns | Longer equilibration times, salt solubility |
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses the most frequent problems encountered during the chromatographic purification of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.
Issue 1: My compound is streaking badly (peak tailing) on a silica gel column.
Q: I'm running flash chromatography with a dichloromethane/methanol solvent system, but the product comes off as a long, tailing band, resulting in mixed fractions. What's happening and how do I fix it?
A: Significant peak tailing for a polar, nitrogen-containing compound on silica gel is a classic problem. It is most often caused by strong, non-ideal secondary interactions between your analyte and active sites on the stationary phase. The acidic silanol groups (Si-OH) on the surface of silica gel can interact strongly with the basic lone pair of electrons on the nitrile nitrogen and the oxygen atoms of your compound.
Solutions:
-
Add a Basic Modifier: The most effective solution is often to "mask" the acidic silanol sites. Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[9] A common starting point is to use an eluent containing 0.1-1% TEA. This will compete for the active sites, allowing your compound to elute more symmetrically.
-
Increase Mobile Phase Polarity: Sometimes, tailing is a result of the compound being insufficiently soluble in the mobile phase as it moves through the column. A gradual increase in the more polar solvent (e.g., methanol) can improve peak shape. For very polar compounds, a dichloromethane/methanol system is a good choice.[10]
-
Consider an Alternative Stationary Phase: If modifiers are not effective or are undesirable for downstream applications, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying base-sensitive or strongly adsorbing compounds.[9]
Issue 2: I have very low recovery of my compound from the column.
Q: After running my flash column, I calculate that I've only recovered 30% of my theoretical mass. Is my compound decomposing on the silica?
A: This is a strong possibility. β-Ketonitriles can be unstable, and the acidic environment of a standard silica gel column can catalyze decomposition or irreversible adsorption.[1][11]
Solutions:
-
Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking from the origin, your compound is likely unstable on silica.[1]
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-flushing the packed column. Prepare your initial, low-polarity eluent and add 1-2% triethylamine. Flush the column with 2-3 column volumes of this mixture, then equilibrate with your starting mobile phase (without the extra base) before loading your sample.[9]
-
Switch to Reversed-Phase: If instability on silica is confirmed, reversed-phase chromatography is an excellent alternative.[7] The near-neutral pH of typical mobile phases (e.g., water/acetonitrile) is much milder and less likely to cause degradation.
Issue 3: My compound elutes in the solvent front (no retention) in Reversed-Phase HPLC.
Q: I'm trying to purify my compound on a C18 column, but it elutes immediately after the injection void, providing no separation from other polar impurities. How can I increase its retention?
A: This is a common challenge for highly polar molecules in reversed-phase chromatography.[8] The hydrophobic C18 stationary phase has little affinity for your polar analyte, leading to minimal interaction and retention.
Solutions:
-
Reduce Mobile Phase Strength: The most straightforward approach is to decrease the organic solvent (acetonitrile or methanol) concentration in your mobile phase. Try running a gradient starting with 100% aqueous mobile phase (e.g., water with 0.1% formic acid for good peak shape). Note: Ensure your C18 column is specified as "aqueous stable" to prevent phase collapse in highly aqueous conditions.[7]
-
Use a More Polar Stationary Phase: If reducing organic content is insufficient, switch to a reversed-phase column with a more polar character. Columns with an embedded polar group (EPG) or a phenyl-hexyl phase can offer alternative selectivity and enhanced retention for polar analytes.[7]
-
Switch to HILIC: This is the ideal scenario for using HILIC. A HILIC column will provide strong retention for your compound, allowing you to use a gradient of increasing aqueous content to effectively elute and separate it from other polar species.[9]
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Caption: Logic for troubleshooting peak tailing in chromatography.
Frequently Asked Questions (FAQs)
Q: My crude material is not very soluble in my starting mobile phase (95:5 Hexane:EtOAc). How should I load it onto my flash column?
A: This is a common issue when the optimal separation conditions require a low-polarity eluent. Direct liquid loading will result in poor chromatography as the sample precipitates at the column head. The best practice is dry loading .[10][12] Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone), add a portion of silica gel (typically 2-4 times the mass of your crude material), and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[13] This powder can then be carefully loaded onto the top of your packed column.
Q: What is a good starting point for developing a gradient method in reversed-phase HPLC for this compound?
A: Given its high polarity, you will likely need a shallow gradient starting at a high aqueous composition. A good starting point would be:
-
Column: C18, aqueous stable, 250 x 10 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 50% B over 20 minutes
-
Flow Rate: 4-5 mL/min
Monitor the elution profile with a UV detector. The formic acid helps to protonate the nitrile and ketone, leading to sharper peaks.[14]
Q: Can I use methanol instead of acetonitrile in my reversed-phase method?
A: Yes, methanol is a common alternative to acetonitrile. However, be aware that methanol is a more polar solvent but can have a different "solvent strength" and selectivity compared to acetonitrile. It also generates higher backpressure. If you switch from acetonitrile to methanol, you may need to adjust your gradient profile to achieve a similar separation.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Deactivation
This protocol is designed for purifying polar compounds that are sensitive to acidic silica.
-
Column Packing: Select an appropriately sized column. Create a slurry of silica gel in 100% hexane and carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
Deactivation: Prepare a mobile phase of 98:2 Hexane:Ethyl Acetate containing 1% triethylamine.[9] Flush the packed column with 3 column volumes of this mixture to neutralize active sites.
-
Equilibration: Equilibrate the column with your starting mobile phase (e.g., 80:20 Hexane:EtOAc) until the baseline is stable.
-
Sample Loading: Dry-load the crude 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile onto silica gel as described in the FAQ section.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity (e.g., step or linear gradient to 50:50 Hexane:EtOAc) while collecting fractions.
-
Analysis: Analyze fractions by TLC to identify those containing the pure product.
Diagram 2: Method Selection Workflow
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Normal Phase Chromatography [labbulletin.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sorbtech.com [sorbtech.com]
- 11. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in 3-Oxo-tetrahydrofuran Reactions
Welcome to the technical support center for the synthesis of 3-oxo-tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion and yield in their reactions. As an important intermediate in the manufacture of pharmaceutically active ingredients, the successful synthesis of 3-oxo-tetrahydrofuran is critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Introduction to 3-Oxo-tetrahydrofuran Synthesis
The most prevalent route to 3-oxo-tetrahydrofuran involves the oxidation of the secondary alcohol, 3-hydroxytetrahydrofuran.[1][3] While conceptually straightforward, this transformation is sensitive to various parameters, including the choice of oxidant, reaction conditions, and the purity of starting materials. Common oxidation methods include Swern-type oxidations, Dess-Martin periodinane (DMP), and TEMPO-catalyzed systems, each with distinct advantages and challenges.[1][2][4][5] This guide will address the most common failure points associated with these methods.
General Troubleshooting Workflow
Before diving into specific issues related to individual oxidation methods, it's crucial to approach troubleshooting systematically. Low conversion is often a symptom of an issue in one of three key areas: Reagents, Reaction Conditions, or Workup & Analysis.
Caption: A systematic workflow for troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Swern-Type Oxidations
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize alcohols.[5][6] It is renowned for its mild conditions but is highly sensitive to temperature and moisture.[5][7]
Q1: My Swern oxidation of 3-hydroxytetrahydrofuran has stalled or shows very low conversion. What is the most likely cause?
A1: The most common culprit in a failed Swern oxidation is the degradation of the reactive intermediate, chloro(dimethyl)sulfonium chloride, due to improper temperature control or the presence of moisture.
-
Causality—The "Why": The Swern oxidation proceeds through a highly reactive sulfur-based intermediate formed from DMSO and oxalyl chloride.[5][8] This intermediate is thermally unstable and rapidly decomposes at temperatures above -60°C.[7] Furthermore, it reacts readily with water, which consumes the reagent before it can react with your alcohol.
-
Troubleshooting Steps:
-
Temperature Control is Paramount: Ensure your reaction is maintained at or below -78°C (a dry ice/acetone bath) during the formation of the sulfonium salt and its reaction with the alcohol. Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas). Solvents like dichloromethane (DCM) must be freshly distilled from a drying agent (e.g., CaH₂) or taken from a commercial anhydrous solvent system. DMSO should be distilled from CaH₂ under reduced pressure and stored over molecular sieves.
-
Reagent Addition Order: The correct order is critical. First, activate the DMSO with oxalyl chloride. Second, add the 3-hydroxytetrahydrofuran. Finally, after a short stirring period, add the tertiary amine base (e.g., triethylamine).
-
Q2: After adding triethylamine to my Swern reaction, the mixture turned black and I isolated no product. What happened?
A2: This scenario strongly suggests that the reaction temperature was allowed to rise too high before or during the addition of the base. The sulfur ylide intermediate, formed after the addition of the alcohol, can undergo an undesirable side reaction if not properly managed.
-
Causality—The "Why": The key sulfur ylide intermediate fragments via a five-membered ring transition state to yield the desired ketone and dimethyl sulfide.[6] If the temperature rises prematurely, this ylide can undergo alternative decomposition pathways, such as the Pummerer rearrangement, leading to complex byproducts and polymerization, often characterized by a dark tarry appearance.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Do not remove the reaction from the -78°C bath until after the base has been added and the reaction has stirred for the prescribed time.
-
Slow Base Addition: Add the triethylamine dropwise while vigorously stirring to dissipate any local heat generation.
-
Correct Stoichiometry: Use at least 2 equivalents of the amine base to ensure complete deprotonation of the alkoxysulfonium ion to form the ylide.[5]
-
Protocol: Optimized Swern Oxidation of 3-Hydroxytetrahydrofuran
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add dimethyl sulfoxide (DMSO, 2.2 eq.) via syringe.
-
Slowly add oxalyl chloride (1.1 eq.) dropwise. Stir for 15 minutes.
-
Add a solution of 3-hydroxytetrahydrofuran (1.0 eq.) in anhydrous DCM dropwise over 10 minutes.
-
Stir the resulting mixture for 30 minutes at -78°C.
-
Add triethylamine (Et₃N, 5.0 eq.) dropwise.
-
Stir for an additional 45 minutes at -78°C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water. Proceed with standard aqueous workup.
Category 2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing alcohols to ketones at room temperature.[4][9][10] Its main drawbacks are the cost and the generation of solid byproducts that can complicate workup.[4][11]
Q3: My DMP oxidation is incomplete, even after extended reaction times. How can I drive it to completion?
A3: Incomplete DMP oxidations are often due to reagent quality, insufficient equivalents, or the presence of acid-sensitive functional groups that are not properly buffered.
-
Causality—The "Why": Dess-Martin periodinane is moisture-sensitive and can slowly hydrolyze to the less reactive IBX (2-iodoxybenzoic acid), reducing its oxidizing power.[12] The reaction also produces two equivalents of acetic acid, which can protonate the starting alcohol or other basic sites in complex molecules, deactivating them towards oxidation.[9]
-
Troubleshooting Steps:
-
Verify DMP Quality: Use freshly purchased DMP or material that has been stored under an inert atmosphere in a freezer. If in doubt, use a fresh bottle.
-
Use a Slight Excess: Employ 1.1 to 1.5 equivalents of DMP to ensure the reaction goes to completion.
-
Buffer the Reaction: Add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or pyridine (1.5-2.0 eq.) to the reaction mixture before adding the DMP.[9] This neutralizes the acetic acid byproduct and is crucial for acid-labile substrates.
-
Consider Adding Water: Paradoxically, the addition of 1 equivalent of water to the reaction mixture has been shown to accelerate the rate of oxidation in some cases.[9]
-
Caption: Key components in a Dess-Martin oxidation reaction setup.
Q4: The workup of my DMP oxidation is difficult, resulting in a thick slurry or emulsion and low isolated yield. How can I improve it?
A4: The reduced iodine byproduct of the DMP reaction is often poorly soluble and can complicate extraction. A modified workup procedure is highly effective.
-
Causality—The "Why": The primary byproduct, a mono-acetoxy iodinane, can be difficult to remove by simple filtration or extraction.[11] Converting it to a more water-soluble species greatly simplifies the purification process.
-
Troubleshooting Protocol: Modified DMP Workup
-
Once the reaction is complete (monitored by TLC), dilute the mixture with a larger volume of a nonpolar solvent like diethyl ether or pentanes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Stir this biphasic mixture vigorously for 15-20 minutes. The thiosulfate reduces the iodine byproduct to a water-soluble salt, and the bicarbonate neutralizes the acetic acid. The solids should dissolve, leading to two clear layers.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Category 3: General Issues & Product Stability
Q5: Could my starting material, 3-hydroxytetrahydrofuran, be the source of the problem?
A5: Absolutely. The purity of the starting alcohol is critical for any oxidation reaction.
-
Causality—The "Why": 3-hydroxytetrahydrofuran is hygroscopic and can absorb water from the atmosphere. As discussed, water interferes with most oxidation protocols. The primary precursor for its synthesis is often 1,2,4-butanetriol, and incomplete cyclization can leave this triol as an impurity, which can also react and complicate purification.[1][13]
-
Validation & Purification Protocol:
-
Check Purity: Analyze your starting material by Gas Chromatography (GC) and ¹H NMR to check for water and other impurities.
-
Purification: If impurities are present, distill the 3-hydroxytetrahydrofuran under reduced pressure. Its boiling point is approximately 88-89°C at 17 mmHg.[13] Store the purified material over molecular sieves under an inert atmosphere.
-
Q6: I achieved good conversion according to GC/MS, but my isolated yield of 3-oxo-tetrahydrofuran is low after distillation. Is the product unstable?
A6: Yes, 3-oxo-tetrahydrofuran can be thermally sensitive and prone to decomposition or polymerization, especially under acidic or basic conditions.[14]
-
Causality—The "Why": Ketones with alpha-hydrogens can undergo enolization, which can be a pathway to aldol-type condensation and polymerization, particularly at elevated temperatures or in the presence of acid/base traces.
-
Best Practices for Purification & Storage:
-
Avoid High Temperatures: Purify by vacuum distillation at the lowest possible temperature. The boiling point is reported as 70-72°C at 75 mmHg.[3]
-
Ensure Neutrality: Before distillation, ensure the crude product is free from acidic or basic residues from the workup by washing thoroughly with saturated NaHCO₃ and brine.
-
Storage: Store the purified product as a clear liquid under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation over time.
-
Summary of Common Oxidation Methods
| Oxidation Method | Key Reagents | Typical Temp. | Pros | Cons |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78°C | Mild, high yield, avoids heavy metals.[5][6] | Requires cryogenic temps, malodorous byproduct, sensitive to temp/moisture.[5][7] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Very mild, fast, high chemoselectivity, room temp operation.[4][9] | Expensive, potentially explosive, solid byproduct complicates workup.[4][11] |
| TEMPO/Bleach | TEMPO (catalyst), NaOCl | 0°C to RT | Inexpensive, environmentally friendly, catalytic.[1][2] | Can be sensitive to substrate, requires careful pH control. |
| Chromium-Based | PCC, PDC, Jones Reagent | Room Temp. | Well-established, effective.[15][16] | Toxic chromium waste, acidic conditions, can over-oxidize.[3][16] |
References
- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google P
- CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google P
-
Oxidation of Alcohols - Chemistry LibreTexts. [Link]
- WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google P
-
Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. [Link]
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. [Link]
-
Dess–Martin periodinane - Wikipedia. [Link]
-
Swern Oxidation of Alcohols | A useful alternative to PCC - YouTube. [Link]
-
What reagent oxidizes secondary alcohols to ketones but does NOT oxidize alkynes? : r/OrganicChemistry - Reddit. [Link]
-
Alcohol Oxidations - Wipf Group, University of Pittsburgh. [Link]
-
What are the thermal properties of the polymers synthesized from 3 - OXOTETRAHYDROFURAN? - Blog - BTC. [Link]
-
Synthesis of Spiro-2-tetrahydrofuran-3-indolin-2-ones by Swern Reaction of 3-(3-Hydroxyalkyl)indoles. [Link]
-
synthesis of dess-martin-periodinane. [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]
-
Dess–Martin oxidation - Wikipedia. [Link]
-
Purification of Tetrahydrofuran - Chempedia - LookChem. [Link]
-
Dess–Martin oxidation work up - Chemistry Stack Exchange. [Link]
-
Oxidation of Tetrahydrofuran. [Link]
-
Swern oxidation - Wikipedia. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. [Link]
-
Tetrahydrofuran synthesis - Organic Chemistry Portal. [Link]
-
Swern Oxidation - Organic Chemistry Portal. [Link]
-
3-Hydroxytetrahydrofuran - Wikipedia. [Link]
-
Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate - Florida Atlantic University. [Link]
-
Swern Oxidation: Alcohol to Aldehyde/Ketone | PDF | Functional Group - Scribd. [Link]
-
Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate - NIH. [Link]
-
Tetrahydrofuran - Wikipedia. [Link]
-
Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section - UCLA – Chemistry and Biochemistry. [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. [Link]
-
Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) - YouTube. [Link]
Sources
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 14. What are the thermal properties of the polymers synthesized from 3 - OXOTETRAHYDROFURAN? - Blog [m.btcpharmtech.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Base Selection for β-Ketonitrile Synthesis
Welcome to the technical support center for β-ketonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues. β-Ketonitriles are invaluable synthetic intermediates, serving as precursors for a wide array of heterocycles and biologically active compounds.[1][2] The acylation of an alkyl nitrile is a cornerstone method for their synthesis, and the success of this reaction hinges critically on the appropriate selection of a base.[2]
This resource provides in-depth, field-proven insights into making that choice, moving beyond simple protocols to explain the causality behind experimental outcomes.
Fundamental Principles of Base Selection
The core of the reaction involves the deprotonation of the α-carbon of a nitrile to form a resonance-stabilized carbanion (a nitrile enolate). This nucleophile then attacks an acylating agent (e.g., an ester). The base's role is to perform this initial deprotonation efficiently and cleanly. The ideal base should be:
-
Sufficiently Strong: The conjugate acid of the base must have a pKa value significantly higher than the pKa of the nitrile's α-proton (typically ~25-31 in DMSO) to ensure complete and rapid deprotonation.
-
Chemically Compatible: The base should not react competitively with the starting materials or the product. This means avoiding bases that are also strong nucleophiles, which could attack the acylating agent directly.
-
Sterically Appropriate: The size of the base can be leveraged to control selectivity and prevent undesired side reactions.
Troubleshooting Guide & FAQs
Here we address the most common challenges encountered during β-ketonitrile synthesis in a direct question-and-answer format.
Question 1: My reaction is not starting, or the conversion is very low. What is the most likely cause?
Answer: The most common culprit is a base that is not strong enough to deprotonate the nitrile starting material effectively.
Causality: For the reaction to proceed, an equilibrium must be established that strongly favors the formation of the nitrile enolate. If the base is too weak, only a small concentration of the enolate will be present at any given time, leading to a slow or stalled reaction. As a rule of thumb, the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the proton you intend to remove.
Troubleshooting Steps:
-
Verify pKa Values: Compare the pKa of your nitrile's α-proton (acetonitrile is ~31 in DMSO) with the pKa of your base's conjugate acid.[3] Common alkoxide bases like sodium ethoxide (pKa of ethanol ≈ 16) are generally insufficient for simple alkyl nitriles.[4]
-
Switch to a Stronger Base: Consider using stronger, non-nucleophilic bases.
-
Sodium Hydride (NaH) or Potassium Hydride (KH) (pKa of H₂ ≈ 35): These are excellent choices but are heterogeneous, which can sometimes lead to inconsistent results. They are pyrophoric and must be handled with care.[4]
-
Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) (pKa of diisopropylamine ≈ 36): These are extremely strong, non-nucleophilic, and soluble bases that provide rapid and clean deprotonation, often at low temperatures.[4][5] They are frequently the bases of choice for this transformation.
-
Question 2: My yield is low, and I'm observing significant formation of a dimeric side product. How can I prevent this?
Answer: You are likely observing a side reaction known as the Thorpe-Ziegler reaction , which is the self-condensation of the nitrile.[6][7][8]
Causality: The nitrile enolate, once formed, is a potent nucleophile. If the concentration of the acylating agent is low, or if the enolate is particularly reactive, it can attack the electrophilic carbon of another molecule of the starting nitrile. This leads to the formation of a β-enaminonitrile dimer.[6][9]
Troubleshooting Steps:
-
Employ a Sterically Hindered Base: Bulky bases like LDA or LiHMDS are less likely to promote dimerization compared to smaller bases like NaH or sodium amide. The steric bulk around the nitrogen atom helps to create a less reactive, more manageable enolate.
-
Control Stoichiometry and Addition Order (Inverse Addition): Instead of adding the base to the nitrile and acylating agent, try a procedure of "inverse addition." Prepare the solution of the base and nitrile first, and then add this mixture slowly to a solution of the acylating agent. This ensures that the enolate is consumed by the desired electrophile as soon as it is generated, keeping its transient concentration low.
-
Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C, especially when using LDA or LiHMDS) can significantly slow down the rate of the undesired self-condensation reaction relative to the desired acylation.
Visualizing the Thorpe-Ziegler Side Reaction
The following diagram illustrates the mechanism you are trying to prevent.
Caption: Mechanism of the undesired Thorpe-Ziegler side reaction.
Question 3: My reaction is giving a mixture of C-acylated and O-acylated products. How do I favor the desired C-acylated β-ketonitrile?
Answer: The nitrile enolate is an "ambident" nucleophile, meaning it has two reactive sites: the α-carbon and the nitrogen atom (via its resonance structure).[10][11] Reaction at the carbon gives the desired β-ketonitrile (C-acylation), while reaction at the nitrogen can lead to other products. The outcome is influenced by the base's counterion and the solvent.
Causality:
-
Counterion Effect: The metal counterion from the base (e.g., Li⁺, Na⁺, K⁺) associates with the enolate. Smaller, "harder" cations like Li⁺ coordinate more tightly to the nitrogen atom. This association can block the nitrogen from reacting and sterically direct the incoming acylating agent toward the α-carbon, favoring C-acylation.[10][11][12] In contrast, larger, "softer" cations like K⁺ form looser ion pairs, which can sometimes lead to increased reactivity at the nitrogen (O-acylation equivalent).[12][13]
-
Solvent Effect: Solvents that can effectively solvate the cation will create a "freer" or more reactive enolate, which can sometimes alter selectivity. Weakly coordinating solvents like THF are often preferred for C-acylation.[14]
Troubleshooting Steps:
-
Use a Lithium Base: Employing lithium-based reagents like LDA or LiHMDS is the most common strategy to maximize C-acylation. The strong Li-N interaction is key.
-
Ensure an Aprotic, Weakly Coordinating Solvent: Use solvents like Tetrahydrofuran (THF) or Diethyl Ether. Avoid highly polar, coordinating solvents like DMSO or HMPA unless specific protocols call for them, as they can promote O-acylation.[14]
-
Consider the Electrophile: While less common in standard acylations, very "hard" electrophiles (like silyl halides) have a high affinity for oxygen/nitrogen and will preferentially give the O-acylated product.[15][16] Standard acylating agents like esters or acid chlorides strongly favor C-acylation under the right conditions.
Experimental Protocols & Data
Decision Workflow for Base Selection
This flowchart provides a logical path for choosing an appropriate base for your system.
Caption: A decision tree to guide the selection of a suitable base.
Table of Common Bases
| Base | Conjugate Acid pKa (in DMSO) | Common Solvents | Key Characteristics & Considerations |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, Dioxane, DMF | Strong, non-nucleophilic, inexpensive. Heterogeneous reaction can be slow. Pyrophoric. |
| Potassium t-Butoxide (KOt-Bu) | ~32.2 (t-BuOH) | THF, t-BuOH | Strong, hindered base. Can be nucleophilic at higher temperatures. Useful for more acidic nitriles.[17] |
| Lithium Diisopropylamide (LDA) | ~35.7 (Diisopropylamine) | THF, Hexanes | Very strong, soluble, highly hindered, non-nucleophilic. Ideal for preventing side reactions. Requires low temperatures (-78 °C). |
| Lithium Hexamethyldisilazide (LiHMDS) | ~29.5 (HMDS) | THF, Toluene | Very strong, soluble, highly hindered, non-nucleophilic. Similar to LDA, sometimes offers different selectivity.[5] |
| Sodium Ethoxide (NaOEt) | ~29.8 (Ethanol) | Ethanol, THF | Moderately strong. Generally insufficient for simple nitriles but may work for activated systems (e.g., arylacetonitriles). |
pKa values are approximate and can vary based on solvent and measurement method.[3][4][18]
General Protocol for LDA-Mediated Synthesis
Materials:
-
Alkyl Nitrile (1.0 eq)
-
Acylating Agent (e.g., Ester, 1.1 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.1 eq), titrated
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous quenching solution (e.g., saturated NH₄Cl)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: Cool the flask to -78 °C (acetone/dry ice bath). Add anhydrous THF, followed by the slow, dropwise addition of diisopropylamine.
-
Slowly add n-butyllithium to the stirred solution. Allow the mixture to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the alkyl nitrile in anhydrous THF. Stir for 30-60 minutes at this temperature to ensure complete deprotonation.
-
Acylation: Slowly add the acylating agent (ester), either neat or as a solution in THF. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or distillation.
References
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances.
- Kiyokawa, K., Nagata, T., & Minakata, S. (2017). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis.
- Kiyokawa, K., & Minakata, S. (2017). Recent Advances in the Synthesis of β-Ketonitriles. Thieme E-Journals.
- Reactivity of Enol
- Reactivity of Enol
- Paquette, L. A., & Zeng, Q. (2006). Alkali Metal Counterion Control of Enolate Protonation Stereoselectivity. Organic Letters.
- Paquette, L. A., & Zeng, Q. (2006).
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- pKa Values of Common Bases. University of California, Irvine.
- Thorpe reaction. Grokipedia.
- Thorpe reaction. Wikipedia.
- Thorpe reaction. L.S.College, Muzaffarpur.
- Thorpe-Ziegler Reaction.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019).
- Bordwell pKa Table.
- The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- Effect of solvent on C- vs O-reactivity of enol
- Temperature controlled condensation of nitriles. (2016).
- Chemistry of Enolates - C vs O Alkyl
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. grokipedia.com [grokipedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alkali metal counterion control of enolate protonation stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 15. pharmaxchange.info [pharmaxchange.info]
- 16. reddit.com [reddit.com]
- 17. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Purification of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile
Welcome to the technical support center for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-ketonitrile intermediate. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols to help you achieve high purity and stability for your compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, which is commonly synthesized via a Claisen-type condensation.[1][2][3]
Q1: My crude product is a dark, oily residue with a low melting point. What are the likely impurities and how do I begin purification?
A1: A dark, oily appearance in the crude product typically indicates the presence of several types of impurities:
-
Residual Solvents: Tetrahydrofuran (THF) from the reaction or ethyl acetate from the workup are common.
-
Unreacted Starting Materials: Depending on the stoichiometry, you may have residual tetrahydrofuran-3-carbonitrile or an acetate ester.
-
Reaction Byproducts: The strong base used (e.g., sodium ethoxide, potassium tert-butoxide) can promote side reactions, leading to polymeric or self-condensation products.[4] The product itself, a β-ketonitrile, can also be susceptible to degradation.
-
Inorganic Salts: Salts are formed upon quenching the reaction with acid.[5]
Initial Purification Strategy: The first step is an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by water, and finally a saturated brine solution to aid in phase separation.[6]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
This acid-base extraction procedure should yield a cleaner, though likely still impure, product ready for further purification by chromatography or recrystallization.[5][7]
Q2: After an initial workup, my NMR analysis shows significant amounts of unreacted starting materials. What is the best method to remove them?
A2: The choice of method depends on the physical properties of the starting materials versus your product. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is a polar molecule.
-
Flash Column Chromatography: This is often the most effective method for separating compounds with different polarities.[8] Given the polar nature of the β-ketonitrile, a normal-phase silica gel column is standard.
-
Rationale: The polar ketone and nitrile groups of your product will interact more strongly with the silica compared to less polar starting materials like ethyl acetate. Tetrahydrofuran-3-carbonitrile is also polar, but the additional ketone group in the product should allow for chromatographic separation.
-
Recommended Solvents: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.[6] Monitor the separation by Thin Layer Chromatography (TLC) first to determine the optimal solvent system.[8]
-
-
Distillation (for volatile starting materials): If one of the starting materials is particularly volatile (e.g., ethyl acetate), it can sometimes be removed under high vacuum, though care must be taken as β-ketonitriles can be thermally unstable.[7] This is generally less effective for non-volatile starting materials.
Q3: Recrystallization is failing. The product either "oils out" or my recovery is extremely low. What can I do?
A3: Recrystallization failure is common when the crude product is of low purity or an inappropriate solvent is used. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[9]
Troubleshooting Steps:
-
Improve Crude Purity: First, try purifying the material with a quick pass through a short plug of silica gel to remove major impurities. This can often make subsequent recrystallization successful.
-
Solvent Selection is Key: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9][10]
-
Test Solvents: Use small amounts of your product to test a range of solvents. Good candidates for a polar compound like this could be isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
Solvent System: If a single solvent doesn't work, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
Control Cooling Rate: Slow, undisturbed cooling is crucial for forming pure, well-defined crystals.[9] Do not place the flask directly in an ice bath. Let it cool to room temperature first, then transfer it to a refrigerator.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.
Q4: My purified product appears pure by NMR, but it degrades and discolors over a few days. How can I improve its stability?
A4: β-Ketonitriles can be unstable, particularly in the presence of acid, base, or heat.[7] The active methylene group between the two carbonyl-like groups is acidic and can participate in degradation pathways.
Storage Recommendations:
-
Temperature: Store the solid compound at low temperatures, preferably at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Purity: Ensure the final product is free of acidic or basic residues from the purification process. Trace amounts of acid or base can catalyze decomposition. If necessary, a final wash of an organic solution of the product with pure water before the final concentration step can help.
-
Form: Store the compound as a dry, crystalline solid. Storing in solution is not recommended for long periods. If you must store a solution, use a dry, aprotic solvent and keep it at -20°C.
Frequently Asked Questions (FAQs)
Q: What is the most effective method for purifying this compound on a multi-gram scale?
A: For larger scales, flash column chromatography can become cumbersome. A well-optimized recrystallization is often the most scalable and economical method. If recrystallization proves difficult, a combination of an initial acid-base workup followed by distillation to remove volatile impurities, and then a final crystallization is a robust industrial approach.[5][7]
Q: What are the best analytical techniques to confirm the purity of my final product?
A: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compound and its potential impurities are sufficiently volatile and thermally stable.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q: What safety precautions should I take when handling 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile?
A: While specific toxicity data for this compound may be limited, it is prudent to handle it as you would other potentially hazardous research chemicals. Nitriles can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact.
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a silica gel column appropriate for your sample size (typically a 40-100x sample-to-silica mass ratio). Pack the column using a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin elution with the low-polarity solvent mixture. Gradually increase the percentage of the polar solvent (ethyl acetate) based on your initial TLC analysis.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard for normal-phase separation of polar molecules. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good separation for moderately polar compounds.[6] |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Ensures that non-polar impurities elute first. |
| Final Eluent | 40-60% Ethyl Acetate in Hexane | Ensures the polar product elutes in a reasonable volume. |
| Detection | UV light at 254 nm or staining (e.g., KMnO₄) | The keto group provides a UV chromophore for visualization on TLC. |
Protocol 2: Recrystallization from a Binary Solvent System
-
Dissolution: Place the crude, semi-purified compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., on a steam bath or hot plate) until the solid completely dissolves.
-
Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., Hexane) dropwise with swirling. Continue adding until you observe persistent cloudiness.
-
Re-dissolve: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 30-40°C) until a constant weight is achieved.
Visualized Workflows
General Purification Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 6. oncotarget.com [oncotarget.com]
- 7. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 8. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 3-Oxo-3-(oxolan-3-YL)propanenitrile during workup
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Oxo-3-(oxolan-3-YL)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the synthesis of this valuable building block: its decomposition during experimental workup. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you maximize your yield and purity.
Core Troubleshooting Guide
This section addresses the most common issues related to the instability of this compound during purification and isolation.
Q1: My reaction seems to work, but I'm experiencing significant product loss and low yields after the workup. What's causing the decomposition?
A: This is a classic problem observed with β-ketonitriles. Their instability stems from their chemical structure, making them susceptible to two primary decomposition pathways, especially during standard aqueous workups which introduce water and pH extremes.[1]
-
Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[2] This reaction is catalyzed by both acidic and basic conditions, which are common during the neutralization and extraction steps of a workup.[1][3][4] Careful control of conditions is necessary, as prolonged exposure can lead to complete conversion to the carboxylic acid.[2]
-
Retro-Claisen Condensation: This is the reverse of the carbon-carbon bond-forming reaction used to synthesize the β-ketonitrile.[5][6] In the presence of a strong base (like residual base from the reaction), the molecule can cleave at the α-β carbon bond, breaking down into the starting ester and nitrile anions or other degradation products.[5] The driving force for the forward Claisen condensation is the final deprotonation of the acidic α-proton; introducing conditions that disrupt this equilibrium can favor the reverse reaction.[5][7]
These pathways are often triggered by the very steps intended to isolate the product, such as quenching the reaction with strong acids or washing with basic solutions.
Sources
Technical Support Center: Characterization of Polar β-Ketonitriles
Welcome to the technical support center for the analysis and characterization of polar β-ketonitriles. These versatile molecules are crucial intermediates in pharmaceutical and materials science, yet their unique structural features present significant analytical challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate these complexities. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and generate reliable, high-quality data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the characterization of polar β-ketonitriles.
Q1: Why does the NMR spectrum of my purified β-ketonitrile show multiple sets of peaks, suggesting an impure sample?
A1: This is the most frequent observation and is almost always due to keto-enol tautomerism.[3] The β-ketonitrile exists as a dynamic equilibrium between the keto form and at least one enol form. This equilibrium is often slow on the NMR timescale, resulting in distinct sets of signals for each tautomer. The ratio of these forms is highly dependent on the solvent, temperature, and the specific structure of the molecule.[4][5]
Q2: I'm struggling to retain my polar β-ketonitrile on a standard C18 reversed-phase HPLC column. It elutes in or near the void volume. What can I do?
A2: This is a classic issue for highly polar analytes. Standard C18 phases are too nonpolar to effectively retain these compounds in highly aqueous mobile phases.[6] You are likely experiencing poor retention due to the hydrophilic nature of your molecule. The solution lies in using an alternative stationary phase such as Hydrophilic Interaction Liquid Chromatography (HILIC), a polar-embedded column, or a mixed-mode column.[7][8]
Q3: My compound seems to be degrading in the sample vial or during analysis, especially with GC or LC-MS. Why is this happening?
A3: β-Ketonitriles can be susceptible to degradation under certain conditions. The active methylene group is acidic, and the molecule can undergo hydrolysis, especially if there are traces of acid or base in your sample or mobile phase.[9] Thermal degradation can be an issue in a hot GC inlet, and in-source fragmentation or reactions can occur in a mass spectrometer. Careful control of pH, temperature, and solvent purity is critical.
Part 2: Troubleshooting Guide - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation, but the tautomeric nature of β-ketonitriles complicates spectral interpretation.
Q: My ¹H NMR spectrum is confusing. How can I identify the signals corresponding to the keto and enol tautomers?
A: The key is to look for characteristic signals and understand how solvent choice influences the equilibrium. The keto-enol equilibrium is a fundamental property of these molecules.
Scientific Rationale:
The equilibrium between the keto and enol forms involves the migration of a proton and a shift of π-electrons. The stability of each tautomer is dictated by factors like intramolecular hydrogen bonding and solvent interactions.[4] Polar, protic solvents or hydrogen-bond accepting solvents like DMSO tend to stabilize the enol form through hydrogen bonding. In contrast, nonpolar solvents like chloroform (CDCl₃) often favor the keto form.[4]
Troubleshooting Steps & Solutions:
-
Identify Characteristic Peaks: Use the table below to identify the diagnostic signals for each tautomer. The α-proton (CH) of the keto form is typically a singlet or multiplet between 3.5-4.5 ppm, while the vinylic proton of the enol form appears further downfield (5.0-6.0 ppm). The enolic hydroxyl (-OH) proton is often a broad singlet at a high chemical shift, especially in DMSO-d₆.
-
Solvent Study: Record spectra in at least two different solvents, typically CDCl₃ and DMSO-d₆. You should observe a significant shift in the equilibrium. The integration of the distinct peaks for each form will allow you to calculate the keto:enol ratio in each solvent.[4]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm the presence of an equilibrium. As temperature changes, the ratio of tautomers may shift, and peaks may broaden or sharpen.[5]
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for β-Ketonitrile Tautomers
| Proton | Keto Form | Enol Form | Comments |
| α-H | 3.5 - 4.5 | N/A | Signal for the proton between the C=O and C≡N groups. |
| Vinylic H | N/A | 5.0 - 6.0 | Signal for the proton on the C=C double bond. |
| Enolic OH | N/A | 10.0 - 15.0 | Often broad. Position is highly solvent and concentration dependent. May exchange with D₂O. |
Part 3: Troubleshooting Guide - Mass Spectrometry
Mass spectrometry (MS) provides crucial molecular weight and fragmentation information, but the results can be ambiguous without understanding the underlying fragmentation mechanisms.
Q: I am having trouble interpreting the fragmentation pattern of my β-ketonitrile. What are the expected cleavage pathways?
A: The fragmentation is typically driven by the stability of the resulting ions and radicals, with cleavage initiated at either the ketone or nitrile functional group.[10][11] Electron Impact (EI) ionization will produce more extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) are more likely to yield the molecular ion.
Scientific Rationale:
Upon ionization, the molecular ion can undergo several characteristic fragmentation reactions. The most common are α-cleavage adjacent to the carbonyl group and McLafferty rearrangement if an appropriate γ-hydrogen is available.[12][13][14] The presence of the nitrile group introduces additional pathways.
Troubleshooting Steps & Solutions:
-
Prioritize Soft Ionization: If you are struggling to see a molecular ion peak ([M]⁺ or [M+H]⁺), switch from EI to ESI or Chemical Ionization (CI). This minimizes in-source fragmentation and provides a clear indication of the molecular weight.
-
Analyze Key Fragmentation Patterns: Look for losses corresponding to the functional groups and alkyl chains.
-
α-Cleavage: This is cleavage of the bond adjacent to the carbonyl group. Look for peaks corresponding to the loss of the R or R' groups as radicals. This results in a stable acylium ion.[14]
-
McLafferty Rearrangement: If your molecule has a sufficiently long alkyl chain (at least 3 carbons) attached to the carbonyl, look for the loss of a neutral alkene. This is a very diagnostic fragmentation pattern for ketones.[13]
-
Nitrile-Specific Fragmentation: Look for the loss of neutral molecules like HCN (27 Da).
-
Table 2: Common Neutral Losses and Fragments in EI-MS of β-Ketonitriles
| Fragment/Loss | Mass (Da) | Origin |
| [M - R]⁺ | M - mass(R) | α-cleavage at the carbonyl group. |
| [M - R']⁺ | M - mass(R') | α-cleavage at the carbonyl group. |
| Loss of Alkene | M - 28, 42, etc. | McLafferty rearrangement. |
| Loss of HCN | M - 27 | Cleavage involving the nitrile group. |
Part 4: Troubleshooting Guide - Chromatography
The high polarity of many β-ketonitriles makes their separation by chromatography challenging, requiring specialized approaches for both analytical (HPLC) and preparative (flash) scales.
Q: How do I select the right HPLC column and mobile phase for my polar β-ketonitrile?
A: Success requires moving beyond standard C18 columns. The key is to choose a stationary phase that provides an alternative retention mechanism to simple hydrophobicity.[7]
Scientific Rationale:
Reversed-phase chromatography relies on the partitioning of an analyte between a nonpolar stationary phase and a polar mobile phase. Highly polar analytes have little affinity for the nonpolar C18 chains and are swept away by the mobile phase.[6] Alternative chemistries are needed:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 chain. This allows the phase to be wetted by highly aqueous mobile phases and provides an additional interaction mechanism (hydrogen bonding, dipole-dipole) for polar analytes.[7]
-
HILIC: In HILIC, a polar stationary phase (e.g., bare silica, diol, amide) is used with a mobile phase rich in a nonpolar organic solvent (like acetonitrile) and a small amount of water. A water layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[6]
-
Mixed-Mode Phases: These columns combine reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms. They are particularly useful if your β-ketonitrile is ionizable.[15]
Q: My compound is streaking badly or seems to be lost during flash column chromatography on silica gel. What is the cause?
A: This is often due to the acidic nature of standard silica gel, which can cause decomposition or strong, irreversible binding of your polar compound.[16]
Troubleshooting Protocol: Deactivating Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane).
-
Add a Base: To the slurry, add 0.5-1.0% triethylamine (Et₃N) by volume relative to the solvent. For example, for every 100 mL of hexane, add 0.5-1.0 mL of Et₃N.
-
Equilibrate: Stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic silanol groups on the silica surface.
-
Pack the Column: Pack your flash column with this deactivated silica slurry as you normally would.
-
Prepare Eluent: Ensure your eluting solvent system also contains the same percentage (0.5-1.0%) of triethylamine to maintain the deactivated state of the column throughout the separation.
-
Run the Column: Load your sample and run the chromatography. The improved peak shape and recovery should be immediately apparent.
Part 5: Advanced Protocol - Derivatization for GC Analysis
For volatile β-ketonitriles, Gas Chromatography (GC) is an option, but their polarity and potential for thermal degradation often require derivatization to achieve good chromatography.
Scientific Rationale: Derivatization converts polar functional groups (like the enol -OH) into less polar, more thermally stable, and more volatile derivatives.[17] Silylation is a common technique that replaces active protons with a trimethylsilyl (TMS) group.
Protocol: Silylation of β-Ketonitriles for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of your β-ketonitrile into a 2 mL autosampler vial.
-
Dissolution: Add 500 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane). Ensure the sample is fully dissolved.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. The resulting TMS-enol ether will be significantly more volatile and less polar, leading to sharper peaks and improved resolution.
-
Validation: Confirm the completion of the derivatization by observing the expected mass increase in the molecular ion in the mass spectrum (a 72 Da increase for each TMS group added).
References
-
Sedici UNLP. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. Available at: [Link]
-
Kiyokawa, K., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ruiz, D., et al. (2010). Spectrometric Studies and Theoretical Calculations of Some Beta-Ketonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available at: [Link]
-
Ruiz, D., et al. (2010). Spectrometric studies and theoretical calculations of some β-ketonitriles. ResearchGate. Available at: [Link]
-
Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters. Available at: [Link]
-
Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry. Available at: [Link]
-
Smith, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
Encyclopedia.pub. Tautomerism Detected by NMR. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. Available at: [Link]
-
ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Available at: [Link]
-
Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Available at: [Link]
-
Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Axion Labs. HPLC problems with very polar molecules. Available at: [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. Available at: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
Sources
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrometric studies and theoretical calculations of some beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 15. youtube.com [youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile
Welcome to the technical support guide for the purification of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile. As a key intermediate in pharmaceutical synthesis, achieving high purity of this β-ketonitrile is paramount. While silica gel column chromatography is a standard method, it can be time-consuming, lead to yield loss, and may not be ideal for large-scale production or for compounds prone to decomposition on silica.
This guide provides field-proven, alternative purification strategies in a practical question-and-answer format. We will explore the chemical principles behind these techniques to empower you to troubleshoot and adapt them to your specific experimental outcomes.
Troubleshooting Guide: Common Purification Challenges
Q1: My crude product is an impure oil contaminated with organic, non-acidic byproducts. How can I purify it efficiently without resorting to column chromatography?
A1: Acid-base extraction is an excellent and scalable alternative.
This technique leverages the inherent acidity of the α-proton situated between the ketone and nitrile functional groups (the pKa is typically in the range of 9-11 in aqueous solution). By treating the crude product with a mild aqueous base, the β-ketonitrile is deprotonated to form a water-soluble metal salt. Non-acidic organic impurities remain in the organic phase and can be washed away. Subsequent neutralization of the aqueous layer with acid regenerates the purified, water-insoluble β-ketonitrile, which can then be extracted back into a fresh organic solvent.[1][2][3]
Causality Explained: The resonance stabilization of the carbanion formed upon deprotonation significantly increases the acidity of the α-proton, making this extraction feasible even with relatively weak bases. This process effectively isolates the desired product from unreacted starting materials (like the parent ester) and non-polar side products.
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A typical starting ratio is 1 part crude oil to 10 parts solvent.
-
Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~5-10%) solution of sodium carbonate (Na₂CO₃).
-
Expert Insight: Sodium bicarbonate is preferred over stronger bases like sodium hydroxide (NaOH) to prevent potential base-catalyzed side reactions, such as hydrolysis of the nitrile or ester functionalities.[2]
-
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (especially with bicarbonate). Allow the layers to separate completely.
-
Isolate Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of your β-ketonitrile into a clean flask. For best results, perform a second extraction of the organic layer with a fresh portion of the basic solution and combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath to manage any heat generated during neutralization.[1] Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), while stirring until the solution becomes acidic (test with pH paper, target pH ~2-3). You may observe the formation of an emulsion or the separation of your product as an oil or precipitate.
-
Product Extraction: Transfer the acidified solution back to a separatory funnel and extract the free β-ketonitrile with three portions of a fresh organic solvent (e.g., ethyl acetate or DCM).
-
Final Wash & Dry: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purifying β-ketonitriles via acid-base extraction.
Q2: My compound is thermally stable but has impurities with very similar polarity. Is there a non-chromatographic option?
A2: Yes, vacuum distillation can be highly effective, provided your compound has a sufficiently different boiling point from the impurities.
For liquid products, fractional distillation under reduced pressure is a powerful technique that separates compounds based on their volatility.[4][5] Reducing the pressure lowers the boiling point, which is crucial for preventing thermal decomposition of sensitive molecules.
Causality Explained: According to the Clausius-Clapeyron relation, a substance's boiling point decreases as the ambient pressure decreases. This allows for distillation at temperatures significantly below the atmospheric boiling point, preserving the integrity of the molecular structure. The success of this method hinges on the difference in boiling points between your product and any contaminants.
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle. Introduce boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Fraction Collection: Monitor the temperature at the distillation head. The temperature will rise and plateau as the first fraction (the most volatile component) begins to distill. Collect this fraction in the receiving flask.
-
Product Collection: Once the first fraction is completely distilled, the temperature may drop slightly before rising again to a new plateau corresponding to the boiling point of your desired product at that pressure. Change the receiving flask to collect this pure fraction.
-
Completion: Stop the distillation when the temperature either drops again or begins to rise sharply, indicating that higher-boiling impurities are starting to come over. Always cool the apparatus back to room temperature before releasing the vacuum to prevent air from rushing in and potentially shattering the hot glassware.
| Compound Type | Est. Boiling Point at 760 torr (°C) | Est. Boiling Point at 1 torr (°C) |
| Starting Ester (e.g., Ethyl Tetrahydrofuran-3-carboxylate) | ~200-220 | ~70-90 |
| Product (3-oxo-3-(THF-3-yl)propanenitrile) | ~280-300 | ~120-140 |
| High-Boiling Impurity (e.g., Aldol Adduct) | >350 | >180 |
| Note: These are hypothetical values for illustrative purposes. Actual boiling points must be determined experimentally. |
Frequently Asked Questions (FAQs)
Q3: Is crystallization a viable purification method for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile?
A3: The viability of crystallization depends on the physical state of your purified product. If it is a solid or a semi-solid at room temperature, crystallization or recrystallization is an excellent method for achieving high purity.[4][6] Many β-ketonitriles are crystalline solids.[7]
If your product is an oil, you can still attempt to induce crystallization through a process called trituration. This involves repeatedly "washing" or grinding the oil with a non-solvent in which your product is insoluble but the impurities are soluble. This can sometimes crash out the product as a solid.
-
Place a small amount of your purified oil (~20-30 mg) in several different test tubes.
-
Add a few drops of a single solvent to each tube (see table below for suggestions).
-
Gently heat the mixture to encourage dissolution. If it dissolves completely, it is a potential crystallization solvent.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a suitable solvent.
-
If the compound does not dissolve in a cold solvent but does upon heating, it is a good candidate for recrystallization. If it is soluble in one solvent (e.g., ethyl acetate) but insoluble in another (e.g., hexanes), you can use a two-solvent system.
| Solvent Class | Examples | Polarity |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Low |
| Moderately Polar | Toluene, Diethyl Ether, Dichloromethane | Medium |
| Polar Aprotic | Ethyl Acetate, Acetone | High |
| Polar Protic | Isopropanol, Ethanol, Methanol | Very High |
Q4: What are the most common impurities I should anticipate during the synthesis?
A4: The impurity profile depends heavily on the synthetic route (e.g., Claisen condensation of an ester and acetonitrile). Common impurities include:
-
Unreacted Starting Materials: The parent tetrahydrofuran-3-carboxylic acid ester and excess acetonitrile.
-
Base-Related Byproducts: If a strong base like sodium ethoxide is used, you may see byproducts from base-catalyzed hydrolysis of the starting ester or the product nitrile.[8]
-
Self-Condensation Products: Aldol-type condensation between two molecules of the product can lead to higher molecular weight impurities, especially if the reaction is overheated or run for too long.[8]
Understanding these potential impurities is key to selecting the right purification strategy. For example, acid-base extraction is excellent for removing the neutral starting ester.
References
- Process for producing beta-ketonitrile compound.
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
- Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
-
Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. FHSU Scholars Repository. [Link]
-
Is there any method other than column chromatography for purification? ResearchGate. [Link]
-
The use of alternative solvent purification techniques. American Chemical Society. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
3-Oxo-3-(piperidin-1-yl)propanenitrile. ResearchGate. [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]
-
A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]
-
Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. [Link]
-
3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
A High-Yielding Preparation of β-Ketonitriles | Request PDF. ResearchGate. [Link]
-
Is there any method other than column chromatography to purify compound. ResearchGate. [Link]
-
Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Synfacts. [Link]
-
SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. [Link]
-
3-Oxo-3-(piperidin-1-yl)propanenitrile. National Center for Biotechnology Information. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
Sources
- 1. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
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- 3. magritek.com [magritek.com]
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- 5. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-Oxo-3-(oxolan-3-YL)propanenitrile: Unveiling Molecular Structure through NMR and Complementary Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 3-Oxo-3-(oxolan-3-YL)propanenitrile, a thorough structural elucidation is paramount to understanding its chemical reactivity, potential biological activity, and structure-activity relationships (SAR). This guide provides an in-depth analysis of the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for delineating molecular architecture, to this compound. Furthermore, we will objectively compare the insights derived from NMR with those obtained from complementary analytical techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of its characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR allows for the determination of connectivity, the chemical environment of atoms, and stereochemical relationships.
Predicted ¹H NMR Analysis of this compound
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the analysis of structurally similar compounds, we can predict the approximate chemical shifts (δ) and splitting patterns.
-
Methylene protons of the propanenitrile chain (-CH₂-CN): These protons are adjacent to a carbonyl group and a nitrile group, which are both electron-withdrawing. This will cause a significant downfield shift, likely in the range of δ 3.5 - 4.0 ppm . Due to the presence of the chiral center at the 3-position of the oxolane ring, these protons are diastereotopic and may appear as two separate signals or a complex multiplet.
-
Methine proton of the oxolane ring (-CH-C=O): This proton is attached to the carbon bearing the keto-nitrile substituent and is also within the oxolane ring. Its chemical shift is expected to be in the region of δ 3.8 - 4.3 ppm , likely appearing as a multiplet due to coupling with the adjacent methylene protons.
-
Methylene protons of the oxolane ring adjacent to the oxygen (-O-CH₂-): The protons on the carbon atom adjacent to the ring oxygen will be deshielded and are expected to resonate in the range of δ 3.7 - 4.2 ppm . These will likely appear as complex multiplets due to coupling with neighboring protons.
-
Methylene protons of the oxolane ring (-CH₂-): The remaining methylene protons on the oxolane ring are expected to have chemical shifts in the range of δ 2.0 - 2.5 ppm , appearing as multiplets.
Predicted ¹³C NMR Analysis of this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
-
Carbonyl carbon (-C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 195 - 205 ppm .
-
Nitrile carbon (-C≡N): The carbon of the nitrile group is also deshielded and is expected to resonate in the region of δ 115 - 125 ppm .
-
Methylene carbon of the propanenitrile chain (-CH₂-CN): This carbon will be found in the range of δ 25 - 35 ppm .
-
Methine carbon of the oxolane ring (-CH-C=O): The carbon attached to the keto-nitrile group is expected to have a chemical shift in the range of δ 45 - 55 ppm .
-
Methylene carbons of the oxolane ring adjacent to the oxygen (-O-CH₂-): These carbons will be deshielded due to the electronegative oxygen atom, with expected chemical shifts in the range of δ 65 - 75 ppm .
-
Methylene carbon of the oxolane ring (-CH₂-): The remaining methylene carbon of the oxolane ring is predicted to appear in the range of δ 28 - 38 ppm .
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C=O | - | 195 - 205 |
| -C≡N | - | 115 - 125 |
| -CH₂-CN | 3.5 - 4.0 | 25 - 35 |
| -CH-C=O (oxolane) | 3.8 - 4.3 | 45 - 55 |
| -O-CH₂- (oxolane) | 3.7 - 4.2 | 65 - 75 |
| -CH₂- (oxolane) | 2.0 - 2.5 | 28 - 38 |
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR provides a detailed skeletal map of the molecule, other spectroscopic techniques offer complementary information that, when combined, provide a more complete picture.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
-
Nitrile group (-C≡N): A sharp, medium intensity band around 2250 cm⁻¹ .[2]
-
Carbonyl group (-C=O): A strong, sharp band in the region of 1715-1730 cm⁻¹ .
-
C-O-C stretch (ether): A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹ .[3]
-
C-H stretches: Bands in the region of 2850-3000 cm⁻¹ .
| Technique | Information Provided | Advantages | Limitations |
| NMR (¹H and ¹³C) | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unambiguous structure determination, high resolution. | Lower sensitivity, requires larger sample amounts, more expensive instrumentation. |
| FT-IR | Identification of functional groups. | Fast, highly sensitive, requires small sample amounts. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns. | Extremely high sensitivity, provides molecular formula. | Does not provide direct information on connectivity or stereochemistry, can be destructive. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] It is invaluable for determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. For this compound (C₇H₉NO₂), the expected molecular weight is approximately 139.15 g/mol . A high-resolution mass spectrum would confirm the elemental composition. Fragmentation in the mass spectrometer could involve cleavage of the oxolane ring or loss of the nitrile group, providing further structural evidence.[5]
Experimental Protocols
Standard Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.[7]
-
Visualizing the Analytical Workflow
Caption: A streamlined workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.
Molecular Structure and Key Correlations
Caption: Molecular structure of this compound with anticipated key ¹H-¹³C HSQC correlations.
Conclusion
The structural elucidation of novel compounds like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous information regarding the molecular framework, FT-IR and Mass Spectrometry offer crucial complementary data on functional groups and molecular weight, respectively. A combined analytical approach, as outlined in this guide, ensures a high degree of confidence in the assigned structure, which is an indispensable prerequisite for advancing a compound through the drug development pipeline. The predicted spectral data and experimental protocols provided herein serve as a robust starting point for researchers and scientists engaged in the characterization of this and similar heterocyclic molecules.
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The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Ovidius University Annals of Chemistry. Available at: [Link].
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A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Center for Biotechnology Information. Available at: [Link].
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NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES. HETEROCYCLES. Available at: [Link].
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Tetrahydrofuran. Wikipedia. Available at: [Link].
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Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. ACS Publications. Available at: [Link].
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The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. Available at: [Link].
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Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. MDPI. Available at: [Link].
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. Available at: [Link].
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Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. Available at: [Link].
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Recent advances in the transformation of nitriles into diverse N-heterocycles. Royal Society of Chemistry. Available at: [Link].
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3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Science and Education Publishing. Available at: [Link].
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FTIR Analysis. RTI Laboratories. Available at: [Link].
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A Comparative Guide to HPLC and UPLC Methods for the Analysis of 3-Oxo-3-(oxolan-3-YL)propanenitrile
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis and impurity profiling of 3-Oxo-3-(oxolan-3-YL)propanenitrile. As a key intermediate in various synthetic pathways, rigorous analytical control of this compound is paramount to ensure the quality and safety of downstream products in drug development. This document offers field-proven insights, detailed experimental protocols, and supporting data to guide researchers and quality control professionals in selecting the optimal analytical methodology.
Introduction: The Analytical Challenge
This compound is a small, relatively polar molecule containing a ketone, a nitrile, and an oxolane (tetrahydrofuran) ring. Its molecular formula is C7H9NO2 with a molecular weight of 139.15 g/mol .[1] The presence of multiple functional groups makes it susceptible to various side reactions and degradation pathways, necessitating a highly efficient and sensitive analytical method for its purity assessment. The primary analytical objectives are to accurately quantify the main component and to separate, identify, and quantify any process-related impurities or degradation products.[2][3]
Foundational Principles: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis for decades. It utilizes columns packed with porous particles, typically 3 to 5 µm in diameter, and operates at pressures up to 6,000 psi.[4][5] This technique is robust and versatile, forming the basis of countless validated methods.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution in liquid chromatography. By using columns packed with smaller, sub-2 µm particles, UPLC systems can operate at much higher pressures (up to 15,000 psi).[5][6] This fundamental change leads to dramatic improvements in three key areas of chromatographic performance: resolution, sensitivity, and speed. The relationship is governed by the van Deemter equation, which shows that smaller particles lead to a more efficient separation (a smaller HETP, or plate height), resulting in sharper and narrower peaks.
The key distinctions are summarized below:
-
Speed and Throughput: UPLC can deliver results up to ten times faster than conventional HPLC.[6]
-
Resolution: The higher efficiency of UPLC columns leads to superior separation of closely eluting compounds.[4]
-
Sensitivity: Narrower peaks result in a greater peak height for a given concentration, leading to lower detection limits.[7]
-
Solvent Consumption: Faster run times and lower flow rates significantly reduce solvent usage, leading to cost savings and environmental benefits.[4]
Comparative Experimental Study Design
To objectively compare the two techniques for the analysis of this compound, a comparative study was designed. The following sections detail the methodologies and present the performance data.
Experimental Protocols
The following protocols represent optimized starting points for method development. All methods must be validated according to regulatory guidelines such as ICH Q2(R1) before implementation.[8][9]
Sample Preparation: A stock solution of this compound was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL. Working solutions for analysis were prepared by diluting the stock solution to 0.1 mg/mL with the same diluent.
HPLC Method Protocol:
-
System: Standard HPLC system with a quaternary pump and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
UPLC Method Protocol:
-
System: UPLC system with a binary solvent manager and tunable UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.2 min: 5% B
-
0.2-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C. (Higher temperature is often used in UPLC to reduce mobile phase viscosity at high pressures).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 (octadecyl) stationary phase was chosen as it is a versatile, non-polar phase suitable for retaining a moderately polar compound like this compound via reversed-phase chromatography.
-
Mobile Phase: A simple water/acetonitrile gradient provides a robust system for separating the analyte from potential impurities with varying polarities. Acetonitrile is often preferred for its low viscosity and UV transparency.
-
Acid Modifier: The addition of 0.1% formic acid to the mobile phase serves two purposes: it protonates any residual silanols on the silica-based column packing, reducing peak tailing, and it provides a consistent pH to ensure reproducible retention times.
Data Presentation and Performance Comparison
The performance of each method was evaluated based on system suitability parameters and overall efficiency. The data presented in the tables below is representative of a typical comparison.
Table 1: Chromatographic Conditions and Performance Summary
| Parameter | HPLC Method | UPLC Method | Justification for Difference |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 2.1 x 50 mm, 1.7 µm | UPLC utilizes smaller particles for higher efficiency. |
| Total Run Time | 22.0 minutes | 4.0 minutes | Shorter column and faster gradient enabled by UPLC. |
| System Backpressure | ~1,800 psi | ~9,500 psi | Smaller particles create significantly higher resistance to flow.[5] |
| Injection Volume | 10 µL | 2 µL | Smaller column volume in UPLC requires a smaller injection to prevent band broadening. |
| Solvent Consumption | ~22 mL / injection | ~2 mL / injection | Drastic reduction due to lower flow rate and shorter run time.[4] |
Table 2: System Suitability Test (SST) Results
System Suitability is a mandatory part of any analytical method, ensuring the chromatographic system is adequate for the intended analysis.[10]
| Parameter | HPLC Result | UPLC Result | Performance Insight |
| Retention Time | 8.52 min | 1.88 min | UPLC provides a >4x reduction in analysis time. |
| Theoretical Plates (N) | 12,500 | 25,000 | UPLC demonstrates significantly higher column efficiency, leading to sharper peaks. |
| Tailing Factor (Tf) | 1.3 | 1.1 | Better peak symmetry is achieved on the UPLC column. |
| Resolution (Rs) of Analyte from a key impurity | 1.9 | 3.5 | UPLC provides baseline separation, increasing confidence in quantification. |
Table 3: Method Validation Attribute Comparison
Method validation is performed to ensure the analytical procedure is suitable for its intended purpose.[11]
| Attribute | HPLC Method | UPLC Method | Advantage |
| Specificity | Adequate separation | Baseline separation of all potential impurities | UPLC |
| Linearity (r²) | > 0.999 | > 0.999 | Equivalent |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.01 µg/mL | UPLC (Higher sensitivity due to sharper peaks) |
| Precision (%RSD) | < 1.0% | < 0.5% | UPLC (Improved reproducibility) |
Visualization of Workflows
The following diagrams illustrate the analytical workflow and the logical comparison between the two techniques.
Caption: Decision logic for selecting HPLC vs. UPLC.
Conclusion and Recommendation
Both HPLC and UPLC can be successfully used for the analysis of this compound. An established HPLC method provides robustness and is suitable for laboratories where throughput is not the primary concern. [12] However, for laboratories focused on high-throughput screening, rapid quality control, or in-depth impurity profiling, UPLC is the demonstrably superior technique. [4][6]The benefits of a more than 80% reduction in run time and solvent consumption, coupled with significantly improved resolution and sensitivity, are compelling. The enhanced resolution allows for greater confidence in detecting and quantifying trace-level impurities that might otherwise co-elute with the main peak or other components in an HPLC separation. While the initial capital investment for UPLC instrumentation is higher, the long-term savings in solvent, waste disposal, and operator time often provide a rapid return on investment. [7] For the development of new, high-performance analytical methods for this compound, a UPLC-based approach is strongly recommended.
References
- Vertex AI Search. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved January 19, 2026.
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 19, 2026, from [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved January 19, 2026, from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved January 19, 2026, from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 19, 2026, from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved January 19, 2026, from [Link]
-
Aijiren Lab Analytical Testing. (2022, August 4). What are the pros and cons of HPLC and UPLC? Retrieved January 19, 2026, from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved January 19, 2026, from [Link]
-
PubChem. (2026, January 3). 3-Hydroperoxy-3-(oxolan-3-yl)propanenitrile. Retrieved January 19, 2026, from [Link]
-
ScienceDirect. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved January 19, 2026, from [Link]
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International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Reactivity of 3-Oxo-3-(oxolan-3-YL)propanenitrile and other β-Ketonitriles
Introduction: The Versatility of β-Ketonitriles in Modern Synthesis
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge.[1] This unique arrangement of electron-withdrawing groups imparts significant acidity to the α-protons of the methylene group, rendering it a highly valuable nucleophilic center for a myriad of chemical transformations.[1] Consequently, β-ketonitriles have emerged as indispensable building blocks in the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds, many of which form the core of biologically active molecules and pharmaceutical agents.[2] Their utility as precursors for anti-cancer, anti-inflammatory, and anti-HIV agents underscores the importance of understanding their reactivity.[2]
This guide provides a comparative analysis of the reactivity of 3-Oxo-3-(oxolan-3-YL)propanenitrile against a selection of other β-ketonitriles with varying substituents. By examining their performance in key chemical transformations, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The β-ketonitriles selected for this comparison are:
-
This compound: The focus of our study, featuring a cyclic ether substituent.
-
3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile): An aromatic β-ketonitrile.
-
3-Oxobutanenitrile (Acetoacetonitrile): A simple linear alkyl β-ketonitrile.
-
3-Cyclopentyl-3-oxopropanenitrile: A cycloalkyl-substituted β-ketonitrile.
Structural Comparison and Predicted Reactivity
The reactivity of the α-methylene group in β-ketonitriles is primarily governed by the steric and electronic nature of the substituent on the acyl group.[1]
Electronic Effects: Electron-withdrawing groups enhance the acidity of the α-protons, thereby increasing the reactivity of the β-ketonitrile in base-catalyzed reactions. Conversely, electron-donating groups decrease acidity and reactivity. The oxolane ring in our target molecule introduces an interesting electronic consideration. The ether oxygen, through its inductive electron-withdrawing effect, is expected to slightly increase the acidity of the α-protons compared to a simple alkyl or cycloalkyl group.
Steric Effects: Bulky substituents can hinder the approach of a base for deprotonation and subsequent nucleophilic attack, thus reducing the reaction rate.[1] The oxolan-3-yl group presents a moderate level of steric bulk, which is anticipated to be more significant than a linear alkyl chain but potentially comparable to a cyclopentyl group.
Based on these principles, we can predict a general trend in reactivity. The phenyl group in benzoylacetonitrile is electron-withdrawing, suggesting high reactivity. The methyl group in 3-oxobutanenitrile is weakly electron-donating. The cyclopentyl group is also weakly electron-donating. The oxolane group's ether oxygen introduces an inductive electron-withdrawing effect, which may place the reactivity of this compound between that of the alkyl/cycloalkyl-substituted and the aryl-substituted analogs.
Comparative Reactivity in Key Transformations
To provide a practical comparison, we will examine the expected performance of these β-ketonitriles in three synthetically important reactions: the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Thorpe-Ziegler cyclization.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3][4] This reaction is fundamental in carbon-carbon bond formation.
Experimental Protocol: A Comparative Knoevenagel Condensation
-
To four separate round-bottom flasks, each equipped with a magnetic stirrer, add the respective β-ketonitrile (1.0 equiv.), an aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv.), and a suitable solvent (e.g., ethanol).
-
To each flask, add a catalytic amount of a weak base (e.g., piperidine or triethylamine, 0.1 equiv.). The choice of a weak base is crucial to prevent self-condensation of the aldehyde.[4]
-
Stir the reaction mixtures at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixtures are concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the corresponding α,β-unsaturated ketone.
Expected Comparative Performance in Knoevenagel Condensation
| β-Ketonitrile | Substituent Nature | Predicted Reactivity | Predicted Yield | Predicted Reaction Time |
| This compound | Cyclic Ether (Inductively Withdrawing) | Moderate to High | Good | Moderate |
| 3-Oxo-3-phenylpropanenitrile | Aromatic (Electron-Withdrawing) | High | Excellent | Short |
| 3-Oxobutanenitrile | Linear Alkyl (Weakly Donating) | Moderate | Good | Moderate |
| 3-Cyclopentyl-3-oxopropanenitrile | Cycloalkyl (Weakly Donating) | Moderate | Good | Moderate |
Causality Behind Experimental Choices: Ethanol is a common and relatively benign solvent for Knoevenagel condensations. Piperidine and triethylamine are effective weak bases that facilitate the deprotonation of the active methylene group without promoting unwanted side reactions.[4] Monitoring by TLC is a standard and efficient method to determine the endpoint of the reaction.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot multicomponent reaction that provides access to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5][6]
Experimental Protocol: Comparative Gewald Reaction
-
In four separate flasks, combine the respective β-ketonitrile (1.0 equiv.), an active methylene nitrile (e.g., malononitrile, 1.0 equiv.), elemental sulfur (1.1 equiv.), and a solvent such as ethanol.
-
Add a base (e.g., morpholine or triethylamine, 2.0 equiv.) to each mixture.
-
Heat the reaction mixtures with stirring to a moderate temperature (e.g., 50 °C).
-
Monitor the reactions by TLC until the starting materials are consumed.
-
After completion, cool the mixtures to room temperature. If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed in vacuo, and the residue is purified by column chromatography.
Expected Comparative Performance in Gewald Reaction
| β-Ketonitrile | Substituent Nature | Predicted Reactivity | Predicted Yield | Predicted Reaction Time |
| This compound | Cyclic Ether (Inductively Withdrawing) | Moderate to High | Good | Moderate |
| 3-Oxo-3-phenylpropanenitrile | Aromatic (Electron-Withdrawing) | High | Excellent | Short |
| 3-Oxobutanenitrile | Linear Alkyl (Weakly Donating) | Moderate | Good | Moderate |
| 3-Cyclopentyl-3-oxopropanenitrile | Cycloalkyl (Weakly Donating) | Moderate | Good | Moderate |
Causality Behind Experimental Choices: The choice of base is critical in the Gewald reaction, with amines like morpholine and triethylamine being commonly employed.[6] Ethanol is a standard solvent that facilitates the dissolution of the reactants. The reaction is typically heated to a moderate temperature to ensure a reasonable reaction rate without promoting decomposition.
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Synthesis and properties of 3-Oxo-3-(thien-2-yl)propanenitrile versus 3-Oxo-3-(oxolan-3-YL)propanenitrile
An In-Depth Comparative Guide to the Synthesis and Properties of 3-Oxo-3-(thien-2-yl)propanenitrile and 3-Oxo-3-(oxolan-3-yl)propanenitrile
Introduction
In the landscape of modern medicinal chemistry, β-ketonitriles serve as exceptionally versatile synthons for the construction of diverse heterocyclic scaffolds. Their inherent functionality—a reactive methylene group flanked by electron-withdrawing nitrile and ketone moieties—provides a synthetic handle for a multitude of cyclization and derivatization reactions. This guide offers a comparative analysis of two such building blocks: 3-Oxo-3-(thien-2-yl)propanenitrile and the less common this compound.
The former incorporates a bio-isosterically significant, electron-rich thiophene ring, a common motif in numerous approved drugs. The latter features a saturated, polar oxolane (tetrahydrofuran) ring, a scaffold often employed to enhance aqueous solubility and modulate pharmacokinetic properties. This document provides a detailed examination of their synthesis, physicochemical properties, and strategic application, offering field-proven insights for researchers in drug discovery and process development.
Comparative Synthesis Strategies
The synthesis of β-ketonitriles is most commonly achieved via a Claisen-type condensation between an ester and acetonitrile. The choice of base and solvent is critical and is dictated by the stability of the starting materials and the desired reaction kinetics.
Synthesis of 3-Oxo-3-(thien-2-yl)propanenitrile
The synthesis of the thiophene derivative is well-established and proceeds with high efficiency. The reaction leverages the facile C-acylation of the acetonitrile anion by an activated thiophene carboxylic acid derivative, typically an ester.
-
System Preparation: A 500 mL, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. The system is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Base Preparation: Sodium ethoxide (NaOEt) is chosen as the base for its high efficacy in this condensation. A 21% solution of NaOEt in ethanol (78.0 g, 0.23 mol) is charged into the flask, followed by 150 mL of anhydrous toluene.
-
Reagent Addition: A pre-mixed solution of ethyl 2-thenoate (methyl thiophene-2-carboxylate) (25.0 g, 0.16 mol) and anhydrous acetonitrile (13.1 g, 0.32 mol) is added dropwise to the stirred base suspension over 30 minutes. The addition rate is controlled to maintain the internal temperature below 35°C. The use of excess acetonitrile drives the reaction equilibrium towards product formation.
-
Reaction & Monitoring: After the addition is complete, the mixture is heated to 50-55°C and stirred for 4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up and Isolation: The resulting thick slurry is cooled to 10°C and quenched by the slow addition of 100 mL of 2M hydrochloric acid, adjusting the pH to ~5. This protonates the enolate salt of the product, causing it to precipitate.
-
Purification: The crude solid is collected by filtration, washed with cold water (2 x 50 mL) to remove inorganic salts, and then with cold toluene (25 mL) to remove non-polar impurities. The product is dried under vacuum at 50°C to afford 3-Oxo-3-(thien-2-yl)propanenitrile as a pale yellow solid. Typical yields range from 85-92%.
Synthesis of this compound
The synthesis of the oxolane analogue is more challenging due to the nature of the saturated heterocyclic ring. The starting material, an activated form of tetrahydrofuran-3-carboxylic acid, is less commonly available and potentially more labile. The following protocol represents a robust approach.
-
System Preparation: A 250 mL, flame-dried, three-necked flask under a nitrogen atmosphere is charged with anhydrous tetrahydrofuran (THF, 100 mL).
-
Anion Formation: Sodium hydride (NaH), a 60% dispersion in mineral oil (4.4 g, 0.11 mol), is carefully added to the flask. The slurry is cooled to 0°C in an ice bath. Anhydrous acetonitrile (5.7 mL, 0.11 mol) is then added dropwise, allowing for the safe evolution of hydrogen gas. The mixture is stirred at 0°C for 1 hour to ensure complete formation of the acetonitrile anion.
-
Reagent Addition: A solution of ethyl tetrahydrofuran-3-carboxylate (14.4 g, 0.10 mol) in 20 mL of anhydrous THF is added dropwise to the anion suspension, maintaining the temperature at 0°C.
-
Reaction & Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours. The extended reaction time is necessary due to the lower electrophilicity of the aliphatic ester compared to its aromatic counterpart. Progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: The reaction is carefully quenched by pouring it into 150 mL of ice-cold 1M HCl. The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield a crude oil. Purification is achieved via column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a colorless to pale yellow oil. Expected yields are in the range of 60-70%.
Synthetic Pathway Visualization
Furan vs. Thiophene in β-Ketonitrile Scaffolds: A Comparative Guide to Biological Activity
A Senior Application Scientist's Perspective on Bioisosteric Replacement and Pharmacological Outcomes
In the landscape of medicinal chemistry, the furan and thiophene rings represent a classic example of bioisosteric replacement, where the substitution of an oxygen atom for a sulfur atom can profoundly influence a molecule's biological profile.[1] This guide provides an in-depth, data-driven comparison of furan- and thiophene-containing β-ketonitriles, offering insights into how this subtle structural change impacts their anticancer, antimicrobial, and anti-inflammatory activities. For researchers and drug development professionals, understanding these nuances is critical for rational drug design and lead optimization.
The Foundation: Physicochemical and Electronic Differences
The choice between a furan and a thiophene core is not arbitrary; it is a strategic decision rooted in their fundamental physicochemical properties. Sulfur's lower electronegativity and the availability of 3d orbitals in thiophene contribute to its greater aromaticity and metabolic stability compared to furan.[1] Conversely, the more electronegative oxygen in furan can serve as a better hydrogen bond acceptor, a critical interaction for receptor binding.[1] These differences form the basis for the observed variations in their biological activities.
Anticancer Activity: A Target-Dependent Battle
Both furan and thiophene moieties have been successfully incorporated into β-ketonitrile-containing compounds with significant cytotoxic effects against various cancer cell lines. However, neither heterocycle is universally superior; the context of the overall molecular structure and the specific cancer cell line are critical determinants of activity.[2]
For instance, studies on novel STAT3 inhibitors have demonstrated that 2-amino-3-cyanothiophene derivatives can exhibit potent antiproliferative effects against osteosarcoma cells, with some compounds showing direct binding to the STAT3 SH2 domain in the micromolar range.[3][4] While directly comparative data for the analogous furan-β-ketonitriles is limited, the existing research on other furan-containing anticancer agents suggests they are also highly potent, often through different mechanisms.[5]
Table 1: Comparative Anticancer Activity of Furan and Thiophene Derivatives
| Compound Class | Heterocycle | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazole Hybrid Chalcone | Furan | A549 (Lung) | 27.7 µg/mL | [2] |
| Pyrazole Hybrid Chalcone | Thiophene | A549 (Lung) | >50 µg/mL | [2] |
| Pyrazole Hybrid Chalcone | Furan | HepG2 (Liver) | 26.6 µg/mL | [2] |
| Pyrazole Hybrid Chalcone | Thiophene | HepG2 (Liver) | >50 µg/mL | [2] |
| 2-Amino-3-cyano derivative | Thiophene | HeLa (Cervical) | ~10 µM | [6] |
| 2-Amino-3-cyano derivative | Thiophene | PANC-1 (Pancreatic) | ~25 µM | [6] |
The data suggests that for certain molecular scaffolds, the furan ring may confer greater potency against specific cancer cell lines. This underscores the importance of empirical testing in the drug discovery process.
Antimicrobial Activity: Thiophene's Edge in Potency
In the realm of antimicrobial agents, thiophene-containing compounds, including β-ketonitriles, have frequently demonstrated superior potency compared to their furan counterparts. The greater metabolic stability of the thiophene ring is a likely contributor to this trend.[1]
Derivatives of 2-amino-3-cyanothiophene have been a subject of significant investigation for their antibacterial and antifungal properties.[7] While furan-based β-ketonitriles also exhibit antimicrobial activity, direct comparative studies often show the thiophene analogs to have lower Minimum Inhibitory Concentrations (MICs).[1]
Table 2: Comparative Antimicrobial Activity of Furan and Thiophene Derivatives
| Compound Class | Heterocycle | Microorganism | Activity (MIC) | Reference |
| Schiff Base | Furan | S. aureus | >100 µg/mL | [2] |
| Schiff Base | Thiophene | S. aureus | 50 µg/mL | [2] |
| Schiff Base | Furan | B. subtilis | >100 µg/mL | [2] |
| Schiff Base | Thiophene | B. subtilis | 25 µg/mL | [2] |
These findings suggest that for the development of new antimicrobial agents based on the β-ketonitrile scaffold, thiophene may be the more favorable starting point.
Anti-inflammatory Activity: A Race for COX-2 Selectivity
The development of selective cyclooxygenase-2 (COX-2) inhibitors is a key strategy in the creation of anti-inflammatory drugs with reduced gastrointestinal side effects. Both furan and thiophene scaffolds have been successfully utilized in the design of potent and selective COX-2 inhibitors.[2][8]
The furanone ring, a derivative of furan, is famously a core component of the withdrawn drug Rofecoxib, which exhibited exceptionally high selectivity for COX-2.[2] Thiophene-based compounds have also been developed as highly potent and selective COX-2 inhibitors. The choice between the two often comes down to fine-tuning the selectivity profile and overall physicochemical properties of the molecule.[2]
Table 3: Comparative COX-2 Inhibition of Furan and Thiophene Analogs
| Compound Class | Heterocycle | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diaryl-3(2H)-furanone | Furan | >100 | 0.06 | >1667 | [8] |
| Naphthofuranone | Furan | >500 | 0.329 | >1519 | [8] |
| Thiazolylthio-isobenzofuranone | Furan | 15.2 | 0.027 | 563 | [9] |
| Thiophene-based inhibitor | Thiophene | 12.5 | 0.15 | 83.3 | [2] |
The data indicates that furan-containing scaffolds, particularly furanones, can be engineered to achieve exceptionally high COX-2 selectivity.
Experimental Protocols
Synthesis of 2-Amino-3-cyanothiophenes (Gewald Reaction)
The Gewald reaction is a one-pot, three-component synthesis that is a cornerstone for the preparation of polysubstituted 2-aminothiophenes.
Caption: Workflow of the Gewald Reaction for 2-Aminothiophene Synthesis.
Step-by-step Methodology:
-
To a stirred solution of an α-methylene ketone (10 mmol) and an active methylene nitrile (e.g., malononitrile, 10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-3-cyanothiophene derivative.
Synthesis of 2-Amino-3-cyanofurans
The synthesis of 2-amino-3-cyanofurans can be achieved through the cyclization of α-hydroxyketones with malononitrile, often proceeding via a Thorpe-Ziegler type mechanism.[10]
Caption: Synthesis of 2-Amino-3-cyanofurans from α-Hydroxyketones.
Step-by-step Methodology:
-
Dissolve the α-hydroxyketone (10 mmol) and malononitrile (10 mmol) in a suitable solvent such as ethanol or DMF (20 mL).
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into acidified ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the 2-amino-3-cyanofuran.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-step Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the furan- and thiophene-containing β-ketonitriles in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-step Methodology:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion: A Strategic Choice in Drug Design
The bioisosteric replacement of furan with thiophene in β-ketonitrile scaffolds is a powerful strategy in medicinal chemistry. The choice is not merely a substitution of one atom for another but a deliberate decision to modulate a compound's physicochemical properties and, consequently, its biological activity. Thiophene's greater stability often translates to more robust compounds with enhanced antimicrobial and, in some cases, anticancer activity.[1] Conversely, furan's hydrogen bonding capability can be leveraged for specific receptor interactions, leading to highly potent and selective agents, particularly in the anti-inflammatory domain.[2] Ultimately, the decision to employ a furan or thiophene core must be made on a case-by-case basis, guided by the specific biological target and the desired pharmacological profile.
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Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. J Med Chem. 2022 May 12;65(9):6710-6728. Available at: [Link]
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Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomed Pharmacother. 2016 Dec;84:1482-1491. Available at: [Link]
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Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. SciSpace. Available at: [Link]
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Furans, thiophenes and related heterocycles in drug discovery. Curr Opin Drug Discov Devel. 2005 Nov;8(6):723-40. Available at: [Link]
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Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
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Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available at: [Link]
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In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. MDPI. Available at: [Link]
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Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]
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Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. Available at: [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
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Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. MDPI. Available at: [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed Central. Available at: [Link]
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Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Semantic Scholar. Available at: [Link]
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Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. ResearchGate. Available at: [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]
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Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Institutes of Health. Available at: [Link]
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Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors. National Institutes of Health. Available at: [Link]
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 3-Oxo-3-(oxolan-3-YL)propanenitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for optimizing lead compounds into potent and selective therapeutic agents. This guide provides an in-depth technical comparison of structural analogs of 3-Oxo-3-(oxolan-3-YL)propanenitrile, a versatile β-ketonitrile scaffold. Our focus will be on elucidating the causal relationships between structural modifications and cytotoxic activity against human cancer cell lines, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical drug design and practical application, offering insights grounded in scientific integrity and field-proven experience.
The Rationale for SAR Studies of this compound
The β-ketonitrile moiety is a privileged structural motif in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a heterocyclic ring, such as the oxolane (tetrahydrofuran) in this compound, introduces specific steric and electronic features that can significantly influence biological activity.
The primary objective of conducting SAR studies on this scaffold is to systematically dissect the contributions of each molecular component to its overall biological effect. By introducing targeted modifications to the core structure, we can identify key pharmacophoric features and understand how alterations in size, shape, lipophilicity, and electronic properties impact target binding and cellular activity. This iterative process of design, synthesis, and biological evaluation is fundamental to the rational optimization of lead compounds.
Comparative Cytotoxicity of Structural Analogs
| Compound ID | Structure | Modification from Core Scaffold | IC50 (µM) vs. MCF-7[2] |
| Analog A | Pyridine Carbohydrazide Analog | Replacement of oxolane with a substituted pyridine and modification of the propanenitrile chain. | 4.06 |
| Analog B | N-phenyl Triazinone Derivative | Replacement of the oxolane and propanenitrile with a more complex heterocyclic system. | 2.96 |
| Staurosporine | (Reference Compound) | N/A | Not Reported |
Data Interpretation and SAR Insights:
The data, though from a study on furan-based derivatives, highlights a crucial principle in SAR: the nature of the heterocyclic ring system profoundly impacts cytotoxic activity.[2] Both Analog A and Analog B, which feature more complex, nitrogen-containing heterocyclic systems in place of the simpler oxolane ring, exhibit potent activity in the low micromolar range against the MCF-7 cell line.[2] This suggests that the introduction of aromaticity and additional hydrogen bonding capabilities can enhance anticancer efficacy.
The selectivity index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line, is a critical parameter in drug development. For both Analog A and Analog B, the SI was greater than 7, indicating a favorable therapeutic window with higher selectivity for cancer cells over normal breast epithelial cells (MCF-10A).[2]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount. The following sections outline the methodologies for the synthesis of the core scaffold and the evaluation of cytotoxic activity.
General Synthesis of β-Ketonitriles
The synthesis of β-ketonitriles, such as this compound and its analogs, is often achieved through a Claisen-type condensation reaction. This involves the reaction of an appropriate ester with an activated nitrile in the presence of a strong base.[3]
DOT Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of β-ketonitriles.
Step-by-Step Protocol for the Synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile (A Representative Analog): [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve acetonitrile in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base, such as n-butyllithium, while maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes to ensure complete formation of the acetonitrile anion.
-
Acylation: To this solution, add a solution of ethyl 3-furancarboxylate in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly quench the reaction by the addition of 1N HCl until the solution is acidic.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(furan-3-yl)-3-oxopropanenitrile.
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
DOT Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol for MTT Assay: [4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Future Directions and Optimization Strategies
The preliminary data on related furan-based analogs suggests that further SAR exploration of the this compound scaffold is warranted. Future studies should focus on a systematic modification of both the oxolane ring and the propanenitrile side chain.
Potential Modifications for SAR Studies:
-
Oxolane Ring Modifications:
-
Introduction of substituents (e.g., methyl, hydroxyl, fluorine) at various positions of the oxolane ring to probe steric and electronic effects.
-
Replacement of the oxolane ring with other five- or six-membered heterocyclic rings (e.g., thiophene, pyrrolidine, piperidine, morpholine) to evaluate the impact of different heteroatoms and ring sizes.[5]
-
-
Propanenitrile Chain Modifications:
-
Introduction of substituents on the carbon chain to explore steric hindrance and conformational effects.
-
Replacement of the nitrile group with other electron-withdrawing groups (e.g., esters, amides) to modulate the electronic properties and hydrogen bonding potential of the molecule.
-
DOT Diagram of Proposed SAR Exploration:
Caption: Proposed modifications for future SAR studies.
By systematically exploring these structural modifications and correlating them with biological activity, a comprehensive SAR profile can be established. This will enable the rational design of more potent and selective analogs of this compound as potential therapeutic agents.
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]
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Biological Evaluation and Structure—Activity Relationships of Bis(3-aryl-3-oxo-propyl)methylamine Hydrochlorides and 4Aryl3-arylcarbonyl-1-methyl-4-piperidinol Hydrochlorides as Potential Cytotoxic Agents and Their Alkylating Ability Towards Cellular Glutathione in Human Leukemic T Cells. ResearchGate. [Link]
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2-Oxo-3, 4-dihydropyrimido[4, 5-d]pyrimidinyl derivatives as new irreversible pan fibroblast growth factor receptor (FGFR) inhibitors. European Journal of Medicinal Chemistry. [Link]
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Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
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Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. SciSpace. [Link]
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Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. [Link]
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Prediction of enzyme inhibition (IC50) using a combination of protein-ligand docking and semiempirical quantum mechanics. Apollo. [Link]
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A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer. Bioorganic & Medicinal Chemistry. [Link]
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The IC50 inhibition values of the the synthesized compounds (3 and 4a-l) on XO and AChE/BChE enzymes. ResearchGate. [Link]
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Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian Journal of Pharmaceutical Sciences. [Link]
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Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
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Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]
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3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E. [Link]
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Cytotoxicity of compounds on different cell lines. ResearchGate. [Link]
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Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]
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Antitumor Agents 279. Structure-activity Relationship and in Vivo Studies of Novel 2-(furan-2-yl)naphthalen-1-ol (FNO) Analogs as Potent and Selective Anti-Breast Cancer Agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry. [Link]
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Navigating the Uncharted: An In-Silico Modeling Guide to 3-Oxo-3-(oxolan-3-YL)propanenitrile and Its Potential Biological Targets
A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-expanding universe of chemical entities, countless small molecules with therapeutic potential remain unexplored. One such molecule is 3-Oxo-3-(oxolan-3-YL)propanenitrile, a compound with a novel structure for which biological targets and therapeutic applications are yet to be defined. This guide provides a comprehensive, in-silico workflow to elucidate the potential biological interacting partners of this molecule, offering a robust framework for the computational screening of novel chemical entities. We will journey through the essential stages of in-silico analysis, from the initial preparation of the molecule's 3D structure to target prediction, molecular docking, and post-docking analysis, comparing various computational tools and methodologies along the way.
The Molecule in Focus: this compound
The subject of our investigation is 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile. Its chemical structure is represented by the SMILES (Simplified Molecular Input Line Entry System) string: N#CCC([C@H]1COCC1)=O[1]. The presence of a nitrile group and a ketone, common pharmacophores in drug molecules, suggests potential interactions with biological macromolecules. However, a preliminary search of prominent bioactivity databases such as ChEMBL and PubChem reveals a lack of curated biological data for this specific compound. This absence of prior knowledge makes it an ideal candidate for a de novo in-silico investigation.
The In-Silico Discovery Pipeline: A Step-by-Step Protocol
Our computational exploration will follow a logical and scientifically rigorous pipeline. This multi-step process is designed to be self-validating, with each stage building upon the previous one to generate a robust hypothesis about the molecule's mechanism of action.
Caption: A generalized workflow for the in-silico analysis of a novel small molecule.
Part 1: Ligand Preparation - From 2D to 3D
The initial step in any structure-based drug design project is to obtain an accurate three-dimensional representation of the small molecule.
Experimental Protocol: 3D Structure Generation
-
Obtain the SMILES String: The canonical SMILES for 3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile is N#CCC([C@H]1COCC1)=O[1].
-
SMILES to 3D Conversion: Utilize an online tool or a molecular modeling software to convert the 1D SMILES string into a 3D structure.
-
Web-based tools: Several online converters are available, such as the one provided by the CCDC (Cambridge Crystallographic Data Centre) or various other free resources. These tools are convenient for quick conversions.
-
Software Packages: For more control over the geometry, software like Avogadro, ChemDraw, or MarvinSketch can be used. These programs often employ energy minimization algorithms to generate a more energetically favorable 3D conformation.
-
-
Energy Minimization: It is crucial to perform energy minimization on the generated 3D structure. This process refines the bond lengths, angles, and dihedrals to achieve a low-energy, and therefore more realistic, conformation. Molecular mechanics force fields like MMFF94 or UFF are commonly used for this purpose.
-
File Format: Save the final 3D structure in a suitable format for subsequent steps, such as .mol2 or .pdbqt. The .pdbqt format is specifically required for use with AutoDock Vina and includes partial charges and atom type definitions.
Part 2: Target Prediction - Unveiling Potential Interacting Partners
With a 3D structure of our ligand in hand, the next critical step is to identify potential biological targets. Since no experimental data is available, we will rely on ligand-based target prediction methods. These approaches are founded on the principle of chemical similarity: a molecule is likely to bind to the same targets as other molecules with similar structures.
Comparison of Target Prediction Servers:
| Server | Principle | Strengths | Weaknesses |
| SwissTargetPrediction | 2D and 3D similarity to known ligands. | User-friendly interface, provides a ranked list of targets with probabilities, covers multiple organisms.[2] | Predictions are based on similarity and may not always reflect true binding. |
| ChEMBL | A database of bioactive molecules with drug-like properties. | Can be searched by chemical structure to find similar compounds with known targets.[3] | Requires more user effort to perform similarity searches and analyze the results. |
| SuperPred | Machine learning model based on logistic regression and Morgan fingerprints.[4] | Offers prediction of both ATC codes and protein targets. | The underlying model's training data may influence prediction accuracy. |
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction website: Access the web server, which is freely available.
-
Input the SMILES String: Paste the SMILES string N#CCC([C@H]1COCC1)=O into the input box.
-
Select the Organism: Choose "Homo sapiens" as the target organism for drug discovery purposes.
-
Run the Prediction: Initiate the target prediction process. The server will compare the 2D and 3D features of our molecule against a database of known ligands.
-
Analyze the Results: The output will be a list of potential protein targets, ranked by a probability score. This score reflects the likelihood of interaction based on similarity to known binders. A higher probability suggests a more confident prediction. The results will also provide links to the ChEMBL and UniProt databases for each predicted target, allowing for further investigation.
Part 3: Molecular Docking - Simulating the Binding Process
Once we have a list of potential protein targets, molecular docking can be employed to predict the binding conformation and affinity of our molecule within the active site of each target. This structure-based method requires the 3D structure of both the ligand and the protein.
Comparison of Molecular Docking Software:
| Software | Algorithm | Strengths | Weaknesses |
| AutoDock Vina | Employs a Lamarckian genetic algorithm for global search and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local search. | Widely used, open-source, and known for its speed and accuracy. | Can be less user-friendly for beginners compared to some commercial software. |
| GOLD | Utilizes a genetic algorithm to explore ligand and protein flexibility. | High accuracy in pose prediction. | Commercial software with a steeper learning curve. |
| Glide | Employs a hierarchical series of filters to search for favorable docking poses. | Known for its speed and good performance in virtual screening. | Commercial software. |
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare the Protein Structure:
-
Download the 3D structure of the top-ranked predicted target from the Protein Data Bank (PDB).
-
Using a molecular modeling tool like AutoDock Tools (ADT) or PyMOL, prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Kollman charges).
-
Save the prepared protein in the .pdbqt format.
-
-
Prepare the Ligand Structure:
-
The 3D structure of this compound, previously generated and energy-minimized, should also be converted to the .pdbqt format using ADT. This step will define the rotatable bonds in the ligand.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. This can often be inferred from the co-crystallized ligand in the PDB structure or through literature research.
-
In ADT, define a grid box that encompasses the entire binding pocket. The size and center of this box are critical parameters that will define the search space for the docking algorithm.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Oxo-3-(oxolan-3-YL)propanenitrile
This document provides a detailed protocol for the safe handling and disposal of 3-Oxo-3-(oxolan-3-YL)propanenitrile (CAS No. 1186610-03-6). As a researcher, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide immediate safety information, explain the logic behind each procedural step, and ensure compliance with regulatory standards for chemical waste management.
Immediate Safety Profile: this compound
Before handling this compound, it is critical to be familiar with its hazard profile. The following table summarizes essential safety information derived from its Safety Data Sheet (SDS)[1].
| Hazard Category | Description & GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Danger: GHS06, H301 - Toxic if swallowed. Small quantities can be lethal. | Chemical-resistant gloves (Nitrile, Neoprene), Safety glasses with side shields or goggles, Lab coat. |
| Skin Irritation | Warning: GHS07, H315 - Causes skin irritation. | Chemical-resistant gloves, Lab coat. |
| Eye Irritation | Warning: GHS07, H319 - Causes serious eye irritation. | Safety glasses with side shields or goggles. A face shield is recommended if splashing is possible. |
| Respiratory Irritation | Warning: GHS07, H335 - May cause respiratory irritation. | Use only in a certified chemical fume hood. If weighing powder, use an N95 dust mask or respirator. |
| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of water. If Inhaled: Move person into fresh air. If in Eyes: Rinse cautiously with water for several minutes. | Ensure eyewash stations and safety showers are accessible and operational. |
The Logic of Disposal: Regulatory and Chemical Principles
The disposal of any laboratory chemical is not merely a matter of discarding it; it is a regulated process designed to prevent harm to human health and the environment. The United States Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA)[2][3].
Why is this compound considered hazardous waste?
This compound must be managed as a hazardous waste primarily due to its Toxicity Characteristic . The hazard statement "H301 - Toxic if swallowed" indicates that it poses a significant danger if released into the environment[1]. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety professional[4].
The nitrile functional group (-C≡N) is a key consideration. While stable in the parent molecule, nitriles can hydrolyze under strong acidic or basic conditions to release highly toxic hydrogen cyanide gas or cyanide salts. For this reason, in-lab treatment or neutralization of this waste stream is strictly prohibited. The only safe and compliant disposal method is through your institution's designated hazardous waste management program[4].
Waste Management & Disposal Protocol
This protocol outlines the step-by-step procedure for the collection and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation is the foundation of safe disposal. It prevents dangerous chemical reactions within a waste container.
-
Action: Collect all waste materials containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and solid product.
-
Liquid Waste: Solutions containing the compound, reaction mother liquors, and solvent rinses.
-
-
Causality: This compound must be kept separate from strong acids and oxidizing agents to prevent potential exothermic reactions or the release of toxic gases[5].
Step 2: Container Selection and Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel.
-
Action:
-
Select a container made of a material compatible with your waste stream (e.g., glass for organic solvents, HDPE for many aqueous solutions).
-
Ensure the container has a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
List all chemical constituents by their full name, including solvents, and their approximate percentages. Do not use abbreviations.
-
-
Causality: EHS personnel rely on accurate labeling to consolidate and transport waste safely and in compliance with Department of Transportation (DOT) regulations.
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory until it is collected.
-
Action:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel and should have secondary containment (e.g., a chemical-resistant tray) to contain potential spills.
-
-
Causality: Storing waste in a designated, contained area minimizes the risk of accidental spills and exposure to untrained personnel[6]. Keeping containers closed prevents the evaporation of volatile components into the lab atmosphere.
Step 4: Disposal Pathway Determination
The following flowchart illustrates the decision-making process for the final disposal of this chemical waste.
Step 5: Arranging for Final Disposal
-
Action: Once your waste container is full or you have finished the project, submit a chemical waste collection request to your EHS department through their designated system. Do not transport hazardous waste yourself[4].
-
Causality: Final disposal of toxic organic compounds like this is typically achieved through high-temperature incineration by a licensed hazardous waste facility. This process ensures the complete destruction of the molecule, converting it to less harmful gases like carbon dioxide, water, and nitrogen. This is a highly specialized and regulated process that must only be handled by trained professionals.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is critical.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear your full PPE (lab coat, gloves, goggles).
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into a dedicated hazardous waste container and label it accordingly.
-
-
Major Spill (outside a fume hood) or any personnel exposure:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and call your institution's emergency number or 911.
-
Assist: If a colleague has been exposed, guide them to an emergency shower or eyewash station.
-
Isolate: Close the doors to the laboratory to contain the spill.
-
References
- General Safety Data Sheet Information: Safety Data Sheet (SDS) General Guidance. Provided by Google Search.
-
University Chemical Disposal Guidance : Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]
-
In-Lab Disposal Methods : In-Lab Disposal Methods: Waste Management Guide. Indiana University, Protect IU. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide : Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Chemical Waste Management Principles : Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Institutional Waste Management Guide : Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Storage and Handling Information : 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile Supplier Information. Methylamine Supplier. [Link]
-
EPA Hazardous Waste Definition : Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Regulations : 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]
-
EPA Regulatory Compliance Steps : Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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- 2. epa.gov [epa.gov]
- 3. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 4. vumc.org [vumc.org]
- 5. 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile: Properties, Applications, Safety Data & Supplier Information - Buy High Purity Chemicals China [nj-finechem.com]
- 6. ptb.de [ptb.de]
A Comprehensive Guide to the Safe Handling of 3-Oxo-3-(oxolan-3-YL)propanenitrile
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-Oxo-3-(oxolan-3-YL)propanenitrile, a potentially valuable building block in pharmaceutical synthesis, requires a thorough understanding of its handling characteristics to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, grounded in established best practices and the available hazard data for this compound and its structural analogs.
Understanding the Hazard Profile
Due to its novelty, a comprehensive toxicological profile for this compound is not yet fully established. However, available data from suppliers indicates significant hazards that demand a cautious and well-planned approach.[1] The compound is classified with the following GHS hazard statements:
-
H301: Toxic if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The presence of the nitrile functional group also suggests potential for toxicity, as some nitriles can release cyanide in vivo or under certain chemical conditions. Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, ingestion, and skin contact.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (powder) | Double-gloved with nitrile gloves | Chemical safety goggles and a face shield | N95 or higher-rated respirator | Full-length lab coat with tight-fitting cuffs |
| In-solution Handling (closed system) | Single pair of nitrile gloves | Chemical safety goggles | Not required if handled in a certified chemical fume hood | Full-length lab coat |
| In-solution Handling (open system) | Double-gloved with nitrile gloves | Chemical safety goggles and a face shield | Not required if handled in a certified chemical fume hood | Full-length lab coat with tight-fitting cuffs |
| Waste Disposal | Double-gloved with nitrile gloves | Chemical safety goggles | Not required if waste is properly contained | Full-length lab coat |
Nitrile gloves are recommended for their resistance to a broad range of chemicals.[2][3][4][5][6] For handling the solid form, double-gloving provides an additional layer of protection against potential tears or contamination.
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is the most effective way to mitigate the risks associated with this compound.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Fume Hood Verification: Before beginning any work, verify that the chemical fume hood is functioning correctly, with an average face velocity of 80-120 feet per minute.
-
Gather all Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) is inside the fume hood before introducing the compound. This minimizes the need to move in and out of the containment area.
Weighing the Compound
-
Don PPE: Before handling the primary container, don all required PPE as outlined in the table above.
-
Static Control: Use an anti-static gun or ionizer to reduce static electricity on the weigh boat and spatula, preventing the fine powder from dispersing.
-
Careful Transfer: Open the container inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of powder to a tared weigh boat. Avoid any sudden movements that could create dust.
-
Secure Container: Immediately and securely close the primary container after weighing.
-
Dissolution: If the next step is to create a solution, add the solvent to the weigh boat or transfer the powder to a flask and then add the solvent. This should all be done within the fume hood.
Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent wash.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Spill and Waste Management
Spill Response
In the event of a spill, the primary objective is to contain the material and prevent it from becoming airborne.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area and alert your supervisor and safety officer.
-
Containment (in a fume hood):
-
Cover the spill with a chemical absorbent pad or granules.
-
Gently wet the absorbent material with a 50% ethanol-water solution to prevent dust generation.
-
Carefully collect the absorbed material using a scoop or dustpan and place it in a labeled, sealed waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by a detergent solution.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Follow your institution's hazardous waste disposal procedures.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Provider information not available). [Link]
-
Are Nitrile Gloves Considered PPE? Armbrust American. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (Provider information not available). [Link]
-
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]
-
3-Oxo-3-(Thiophen-2-Yl)Propanenitrile. Methylamine Supplier. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. armbrustusa.com [armbrustusa.com]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
